27-Alkyne cholesterol
Beschreibung
Eigenschaften
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R,6R)-6-methyloct-7-yn-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O/c1-6-19(2)8-7-9-20(3)24-12-13-25-23-11-10-21-18-22(29)14-16-27(21,4)26(23)15-17-28(24,25)5/h1,10,19-20,22-26,29H,7-9,11-18H2,2-5H3/t19-,20+,22-,23-,24+,25-,26-,27-,28+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUZLWCQDNDNNE-ZRUUVFCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 27-Alkyne Cholesterol: A Versatile Tool for Cholesterol Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 27-alkyne cholesterol, a powerful molecular probe for investigating cholesterol metabolism, transport, and localization. Its unique terminal alkyne group allows for versatile detection via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This enables researchers to attach a wide array of reporter molecules, such as fluorophores and affinity tags, for various analytical applications.
Core Concepts
This compound is a synthetic analog of cholesterol where the terminal end of the hydrocarbon tail has been modified to include an alkyne functional group.[1][2] This modification is well-tolerated by many cellular enzymes, allowing this compound to mimic the behavior of its natural counterpart in numerous biological processes.[1][3] It serves as a substrate for key enzymes involved in cholesterol metabolism, including cholesterol oxidases, hydroxylases, and acyl-CoA:cholesterol acyltransferases (ACATs).[1][3] This metabolic acceptance makes it an invaluable tool for tracing the fate of cholesterol within cells and organisms.
The primary utility of this compound lies in its ability to undergo click chemistry. This highly specific and efficient bioorthogonal reaction allows for the covalent attachment of azide-containing molecules in a controlled manner.[1][2] This enables researchers to visualize the subcellular localization of the cholesterol analog using fluorescence microscopy, or to quantify its metabolites and interaction partners through mass spectrometry and other biochemical assays.[1][4]
Physicochemical and Biochemical Properties
A summary of the key physicochemical and biochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₈H₄₄O | [5] |
| Molecular Weight | 396.6 g/mol | [5] |
| CAS Number | 1527467-07-7 | [5] |
| Appearance | White crystalline solid | [3] |
| Solubility | Soluble in DMSO and DMF | [5] |
| Purity | ≥98% | [5] |
| Storage Conditions | -20°C | [3] |
| Km for Brevibacterium sp. Cholesterol Oxidase | 19.4 µM | [1] |
Quantitative Analysis of this compound Metabolism and Transport
The metabolic fate and transport of this compound can be quantitatively assessed using various inhibitors. The following table summarizes key quantitative data from studies using cellular models.
| Experimental System | Inhibitor | Target | Concentration | Effect on this compound | Reference(s) |
| Caco-2 cells | Ezetimibe | NPC1L1 | 50 µM | ~90% reduction in esterification | [4] |
| Caco-2 cells | Pitstop 2 | Clathrin-mediated endocytosis | 25 µM | Significant reduction in esterification | [4] |
| Caco-2 cells | Sandoz-58-035 | ACAT2 | 25 µM | Large reduction in esterification | [4] |
| Caco-2 cells | Avasimibe | ACAT2 | 25 µM | Large reduction in esterification | [4] |
| Mouse small intestine | Ezetimibe | NPC1L1 | Oral gavage | ~75% reduction in total uptake | [6] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Synthesis and Purification of this compound
Representative Synthetic Scheme (based on related syntheses):
-
Oxidative Cleavage of Stigmasterol (B192456): Stigmasterol is first protected at the 3-hydroxyl group (e.g., as a silyl (B83357) ether). Ozonolysis of the C22-C23 double bond, followed by a reductive workup, yields the protected C-22 aldehyde.
-
Side Chain Elongation: The aldehyde is then subjected to a Wittig-type reaction or a Grignard addition with a suitable reagent to introduce the initial carbons of the new side chain.
-
Introduction of the Alkyne Moiety: The terminal alkyne is typically introduced in the final steps of the synthesis. This can be achieved through various methods, such as the Bestmann-Ohira reaction on a terminal aldehyde or by the reaction of a Grignard reagent with a propargyl halide.[8]
-
Deprotection and Purification: The protecting group on the 3-hydroxyl is removed, and the final product is purified by column chromatography on silica (B1680970) gel to yield pure this compound.
Purification:
-
Column Chromatography: Crude this compound is purified using silica gel column chromatography. A gradient of ethyl acetate (B1210297) in hexanes is a common solvent system for separating sterols. The fractions are monitored by thin-layer chromatography (TLC).
Cellular Labeling with this compound
This protocol describes the labeling of cultured cells with this compound for subsequent analysis.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS), regular or delipidated
-
Cultured cells (e.g., Caco-2, A172 glioblastoma)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, chamber slides) and allow them to adhere and grow to the desired confluency.
-
Preparation of Labeling Medium: Prepare the cell culture medium containing the desired final concentration of this compound. A typical concentration range is 10-12 µM.[1][4] For studies on cholesterol uptake, delipidated FBS is often used.[1]
-
Cell Labeling: Remove the existing culture medium and replace it with the this compound-containing medium.
-
Incubation: Incubate the cells for the desired period (e.g., 4-16 hours) at 37°C in a CO₂ incubator.[1][4]
-
Washing: After incubation, remove the labeling medium and wash the cells three times with ice-cold PBS to remove any unincorporated this compound.
-
Cell Lysis or Fixation: The cells are now ready for downstream applications. They can be lysed for lipid extraction and biochemical analysis or fixed for fluorescence microscopy.
Click Chemistry Reaction for Fluorescence Imaging
This protocol details the copper-catalyzed click reaction to attach a fluorescent azide (B81097) reporter to this compound in fixed cells.
Materials:
-
Cells labeled with this compound and fixed (e.g., with 3.7% formalin)
-
Azide-fluorophore conjugate (e.g., 3-azido-7-hydroxycoumarin, Alexa Fluor 488 azide)
-
Copper(I) catalyst solution (e.g., 2 mM [acetonitrile]₄CuBF₄ in acetonitrile)[1]
-
Reaction buffer (e.g., 0.1 M HEPES/KOH, pH 7.4)[1]
Procedure:
-
Cell Fixation and Permeabilization: Fix the labeled cells with 3.7% formalin in PBS for at least 15 minutes at room temperature. If necessary, permeabilize the cells with a detergent like Triton X-100 (0.1% in PBS) for 5-10 minutes.
-
Washing: Wash the cells three times with PBS.
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. In the reaction buffer, add the azide-fluorophore to the desired final concentration (e.g., 50 µM).[1]
-
Initiation of Click Reaction: Add the copper(I) catalyst to the cocktail to initiate the reaction. A final concentration of 2 mM is typical.[1] Mix gently.
-
Incubation: Add the click reaction cocktail to the fixed cells and incubate at 43°C for 30 minutes, protected from light.[1]
-
Washing: Remove the reaction cocktail and wash the cells three times with PBS.
-
Counterstaining and Mounting: If desired, counterstain the nuclei with a DNA stain like DAPI. Mount the coverslips on microscope slides with an appropriate mounting medium.
-
Imaging: Visualize the fluorescently labeled cholesterol using a fluorescence microscope with the appropriate filter sets.
Lipid Extraction and TLC Analysis
This protocol outlines the extraction of lipids from labeled cells and their analysis by thin-layer chromatography.
Materials:
-
Cells labeled with this compound
-
Water
-
TLC plates (silica gel)
-
Developing solvents (e.g., chloroform:methanol:water:acetic acid 65:25:4:1, followed by hexanes:ethyl acetate 1:1)[4]
-
Click reaction reagents for in-solution labeling (as described above)
-
Fluorometric scanner
Procedure:
-
Cell Harvesting and Lipid Extraction: Scrape the washed cells into PBS and transfer to a glass tube. Perform a Bligh-Dyer or Folch lipid extraction by adding chloroform and methanol in a specific ratio (e.g., 2:1 v/v chloroform:methanol). Vortex vigorously and centrifuge to separate the phases.
-
Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids.
-
Drying: Evaporate the solvent under a stream of nitrogen gas.
-
In-solution Click Reaction: Resuspend the dried lipids in a small volume of a suitable solvent (e.g., ethanol (B145695) or chloroform/methanol). Perform a click reaction in solution by adding the azide-fluorophore and copper catalyst. Incubate at 55°C for 4 hours.[4]
-
TLC Analysis: Spot the reaction mixture onto a silica gel TLC plate.
-
Chromatography: Develop the TLC plate in a chamber with the appropriate solvent system. A two-step development can be used to separate both free this compound and its more nonpolar esters.[4]
-
Imaging: After development, dry the plate and visualize the fluorescently labeled lipids using a fluorometric scanner. The relative amounts of free this compound and its esters can be quantified by densitometry.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key pathways and workflows involving this compound.
Caption: NPC1L1-mediated uptake of this compound in intestinal enterocytes.
Caption: General experimental workflow for using this compound.
Conclusion
This compound has emerged as a versatile and powerful tool for the study of cholesterol biology. Its ability to mimic endogenous cholesterol in various metabolic and transport pathways, combined with the specificity and efficiency of click chemistry, provides researchers with an unprecedented ability to track the fate of cholesterol in complex biological systems. This technical guide provides a foundation for researchers to incorporate this compound into their experimental designs, paving the way for new discoveries in lipid metabolism and the development of novel therapeutics for cholesterol-related diseases.
References
- 1. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 2. A novel alkyne cholesterol to trace cellular cholesterol metabolism and localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Synthesis and characterization of diazirine alkyne probes for the study of intracellular cholesterol trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of a Side Chain Alkyne Analogue of Sitosterol as a Chemical Probe for Imaging in Plant Cells - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to 27-Alkyne Cholesterol: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 27-alkyne cholesterol, a versatile molecular probe for studying cholesterol metabolism, trafficking, and interactions. This document details its synthesis, physicochemical properties, characterization methods, and key experimental protocols for its application in cellular and biochemical research.
Introduction
This compound, formally named (25R)-25-ethinyl-26-nor-3-hydroxycholest-5-en, is a synthetic analog of cholesterol.[1] It is distinguished by the presence of a terminal alkyne group on its side chain, which allows for its detection and manipulation using bioorthogonal "click chemistry". This modification has minimal impact on the overall structure and biological behavior of the molecule, allowing it to mimic endogenous cholesterol in many cellular processes.[1][2] Its acceptance by various cellular enzymes, including cholesterol oxidases, hydroxylases, and acyltransferases, makes it an invaluable tool for tracing cholesterol's metabolic fate and subcellular localization.[1][3]
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. Key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₈H₄₄O | [3] |
| Molecular Weight | 396.66 g/mol | [3] |
| Appearance | White crystalline solid | [3] |
| Purity | >95% (as determined by ¹H NMR) | [3] |
| Solubility | Soluble in DMSO and DMF | [3] |
| Storage | Store at -20°C | [3] |
Characterization of this compound typically involves the following analytical techniques:
-
Mass Spectrometry (MS): Mass spectrometry is employed to verify the molecular weight of this compound. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 397.36. Fragmentation patterns in tandem MS (MS/MS) can provide further structural confirmation, with characteristic losses of water from the cholesterol ring system.
-
Thin-Layer Chromatography (TLC): TLC is a simple and rapid method to assess the purity of this compound and to monitor the progress of its synthesis and subsequent reactions.
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is primarily available in the supplementary materials of specialized research articles, a plausible synthetic route can be inferred from the synthesis of structurally similar sterol analogs. The general strategy involves the modification of the cholesterol side chain to introduce the terminal alkyne. A potential, though not definitively published, multi-step synthesis is outlined below. The workflow for such a synthesis is depicted in the following diagram.
Figure 1. A potential synthetic workflow for this compound.
A likely starting material for the synthesis is a readily available sterol with a modifiable side chain, such as stigmasterol. The synthesis would proceed through several key stages:
-
Protective Group Chemistry: The 3β-hydroxyl group of the starting sterol is typically protected to prevent its interference in subsequent reactions.
-
Side-Chain Cleavage: The existing side chain is oxidatively cleaved to generate a key aldehyde or ketone intermediate.
-
Introduction of the Alkyne Moiety: The terminal alkyne is introduced through a nucleophilic addition of an appropriate acetylide anion to the side-chain electrophile.
-
Deprotection and Purification: The protecting group on the 3β-hydroxyl is removed, and the final product is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Experimental Protocols
This compound's utility lies in its application in various experimental protocols designed to probe cholesterol's biological roles. The terminal alkyne allows for its covalent linkage to reporter molecules (e.g., fluorophores, biotin) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as a "click" reaction.
Metabolic Labeling and Visualization of Cellular Cholesterol
This protocol describes the labeling of cellular cholesterol pools with this compound and its subsequent visualization using fluorescence microscopy.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Azide-functionalized fluorophore (e.g., Azide-Alexa Fluor 488)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click reaction cocktail components:
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper ligand
-
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture and Labeling:
-
Culture cells of interest to the desired confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution in cell culture medium to the desired final concentration (typically in the low micromolar range).
-
Incubate the cells with the this compound-containing medium for a specified period (e.g., 1-24 hours) to allow for metabolic incorporation.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells with PBS to remove excess labeling medium.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. A typical recipe involves mixing the azide-fluorophore, CuSO₄, and sodium ascorbate (as a reducing agent) in a suitable buffer. The inclusion of a copper-chelating ligand like TBTA can improve reaction efficiency and reduce cell damage.
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Wash the cells extensively with PBS to remove unreacted reagents.
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Figure 2. Workflow for visualizing cellular cholesterol with this compound.
In Vitro Cholesterol Oxidase Assay
This protocol outlines a method to assess whether this compound can be a substrate for cholesterol oxidase, an enzyme that is often used to study cholesterol accessibility in membranes.
Materials:
-
This compound
-
Cholesterol oxidase from a microbial source (e.g., Brevibacterium sp.)
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)
-
Quenching solution (e.g., a mixture of chloroform (B151607) and methanol)
-
Analytical system for product detection (e.g., TLC, LC-MS)
Procedure:
-
Reaction Setup:
-
Prepare a solution of this compound in the reaction buffer. It may be necessary to use a small amount of a co-solvent or detergent to ensure solubility.
-
Initiate the reaction by adding a known amount of cholesterol oxidase to the substrate solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for various time points.
-
-
Reaction Quenching and Extraction:
-
At each time point, quench the reaction by adding a volume of the chloroform/methanol mixture.
-
Vortex the mixture to ensure thorough mixing and extraction of the lipids into the organic phase.
-
Centrifuge the sample to separate the organic and aqueous phases.
-
-
Product Analysis:
-
Carefully collect the organic phase containing the lipid products.
-
Analyze the extracted lipids using TLC or LC-MS to detect the formation of the oxidized product, 27-alkyne-cholestenone.
-
Signaling Pathways and Logical Relationships
This compound can be used to trace the movement of cholesterol through various cellular compartments and its involvement in signaling pathways. The following diagram illustrates a simplified model of cholesterol uptake and trafficking that can be studied using this probe.
Figure 3. Simplified pathway of cellular cholesterol trafficking.
Conclusion
This compound is a powerful and versatile tool for the study of cholesterol biology. Its structural similarity to native cholesterol, coupled with the bioorthogonal reactivity of the alkyne group, enables detailed investigations into the metabolism, transport, and localization of this vital lipid. The protocols and information provided in this guide serve as a starting point for researchers looking to incorporate this valuable probe into their studies of lipid biology and drug development.
References
Alkyne Cholesterol Probes: A Technical Guide to Discovery, Development, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol, an indispensable component of mammalian cell membranes, plays a critical role in maintaining membrane fluidity, forming lipid rafts, and serving as a precursor for steroid hormones and bile acids.[1] Dysregulation of cholesterol homeostasis is implicated in numerous diseases, including atherosclerosis, neurodegenerative disorders, and cancer.[1] Consequently, the ability to track the intricate movements and metabolic fate of cholesterol within cellular environments is paramount for understanding disease pathogenesis and developing novel therapeutic interventions.
Traditional methods for studying cholesterol, such as fluorescently labeled cholesterol analogs, often suffer from limitations due to the bulky nature of the fluorophore, which can alter the molecule's physicochemical properties and biological behavior.[2] The advent of bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has revolutionized the field by enabling the use of minimally perturbing alkyne-tagged cholesterol probes.[1][3] These probes, which closely mimic native cholesterol, can be introduced into biological systems and subsequently visualized or captured by reacting with an azide-functionalized reporter molecule.[1] This guide provides an in-depth overview of the discovery, development, and application of alkyne cholesterol probes, complete with detailed experimental protocols and quantitative data to facilitate their use in the laboratory.
Core Concepts: Bioorthogonal Labeling with Alkyne Cholesterol
The power of alkyne cholesterol probes lies in their two-step approach to labeling. First, the alkyne-modified cholesterol is introduced to cells or organisms, where it is incorporated into metabolic and signaling pathways alongside its endogenous counterpart.[4] The small size of the alkyne group ensures that the probe's behavior closely resembles that of native cholesterol.[1] In the second step, a reporter molecule containing a complementary azide (B81097) group is introduced. The highly specific and efficient "click" reaction covalently links the reporter to the alkyne cholesterol, enabling detection and analysis.[5] This strategy allows for a wide range of applications, from high-resolution imaging to proteomic profiling of cholesterol-binding proteins.
Available Alkyne Cholesterol Probes
Several alkyne cholesterol probes have been developed, each with unique characteristics. The most commonly used is 27-alkyne cholesterol, where the alkyne group is positioned at the terminus of the cholesterol side chain.[4] This modification has been shown to be well-tolerated by cellular enzymes, including cholesterol oxidases, hydroxylases, and acyltransferases.[1]
In addition to simple alkyne cholesterol, more complex probes have been engineered for specific applications. Diazirine-alkyne cholesterol probes, for instance, incorporate a photoactivatable diazirine group.[2][6] Upon UV irradiation, the diazirine forms a reactive carbene that covalently crosslinks to nearby molecules, allowing for the identification of cholesterol-interacting proteins.[2]
Data Presentation: Quantitative Analysis of Alkyne Cholesterol Probes
The following tables summarize key quantitative data related to the properties and application of alkyne cholesterol probes, extracted from various studies.
| Parameter | Value | Probe | Enzyme/System | Source |
| Kinetic Data | ||||
| Km | 19.4 µM | Alkyne Cholesterol | Cholesterol Oxidase | [7] |
| Cellular Labeling Conditions | ||||
| Concentration | 10 µg/mL | Alkyne Cholesterol | A172 glioblastoma cells | [1] |
| Incubation Time | 16 hours | Alkyne Cholesterol | A172 glioblastoma cells | [1] |
| Concentration | 10 µM | Alkyne Cholesterol | A172 cells | [8] |
| Incubation Time | 16 hours | Alkyne Cholesterol | A172 cells | [8] |
| Concentration | 2.5 µM | Alkyne Cholesterol | HuH7 cells | [8] |
| Incubation Time | 16 hours | Alkyne Cholesterol | HuH7 cells | [8] |
| Concentration | 10 µM | LKM38, KK174, KK175, trans-sterol | U2OS-SRA cells | [2] |
| Incubation Time | 14 hours | LKM38, KK174, KK175, trans-sterol | U2OS-SRA cells | [2] |
| Click Chemistry Reaction Conditions | ||||
| Azido-reporter Concentration | 50 µM | Azido-reporter | Fixed cells | [1] |
| Copper Catalyst ([acetonitrile]4CuBF4) | 2 mM | Copper Catalyst | Fixed cells | [1] |
| Temperature | 43°C | N/A | Fixed cells | [1] |
| Duration | 30 minutes | N/A | Fixed cells | [1] |
| Azide Detection Reagent | 0.5–50 µM | Azide Detection Reagent | Fixed cells | [8] |
| Copper Catalyst (CuTFB) | 200 µM | Copper Catalyst (CuTFB) | Fixed cells | [8] |
| Physical Properties | ||||
| Molecular Weight | 396.66 g/mol | This compound | N/A | [4] |
| Appearance | White crystalline | This compound | N/A | [4] |
| Purity | >95% (1H NMR) | This compound | N/A | [4] |
| Solubility | DMSO, DMF | This compound | N/A | [4] |
| Storage | -20°C | This compound | N/A | [4] |
Signaling and Metabolic Pathways
Alkyne cholesterol probes are invaluable tools for dissecting the complex pathways of cholesterol metabolism and trafficking. Below are diagrams illustrating key pathways that can be investigated using these probes.
Caption: The cholesterol biosynthesis pathway, highlighting the rate-limiting step catalyzed by HMG-CoA reductase.
Caption: Intracellular cholesterol trafficking pathways, showing the journey of LDL-derived cholesterol.
Experimental Protocols
This section provides detailed methodologies for key experiments involving alkyne cholesterol probes.
Synthesis of this compound
While this compound is commercially available, its synthesis can be achieved from commercially available starting materials. A general synthetic scheme involves the modification of the cholesterol side chain. One common route starts from a suitable steroid precursor, followed by the introduction of the terminal alkyne via reactions such as the Seyferth-Gilbert homologation or by coupling with an appropriate alkynylating agent. Detailed synthetic procedures can be found in the supporting information of seminal papers on the topic.
Cell Culture and Labeling with Alkyne Cholesterol
-
Cell Seeding: Plate cells of interest onto appropriate culture vessels (e.g., glass-bottom dishes for microscopy) and allow them to adhere overnight.
-
Preparation of Alkyne Cholesterol Stock Solution: Dissolve this compound in an appropriate solvent such as DMSO or ethanol (B145695) to create a concentrated stock solution (e.g., 10 mg/mL).[4]
-
Labeling Medium Preparation: Prepare the cell culture medium for labeling. For many applications, a medium containing delipidated fetal calf serum (FCS) is used to enhance the uptake of the alkyne cholesterol.[1] Dilute the alkyne cholesterol stock solution into the medium to the desired final concentration (typically 2.5-10 µM).[1][8]
-
Cell Labeling: Remove the culture medium from the cells and replace it with the prepared labeling medium.
-
Incubation: Incubate the cells for a specified period (e.g., 16 hours) at 37°C in a humidified incubator with 5% CO2 to allow for the incorporation of the alkyne cholesterol.[1]
Click Chemistry Reaction for Fluorescence Microscopy
-
Cell Fixation: After incubation with alkyne cholesterol, wash the cells with phosphate-buffered saline (PBS) and fix them with a suitable fixative, such as 3.7% formalin in PBS, for at least 16 hours.[1]
-
Washing: Wash the fixed cells once with 155 mM ammonium (B1175870) acetate (B1210297) and twice with buffer A (0.1 M HEPES/KOH, pH 7.4).[1]
-
Preparation of Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. For a typical reaction, in prewarmed buffer A, dissolve the azide-functionalized fluorophore (e.g., azido-BODIPY) to a final concentration of 50 µM.[1]
-
Initiation of Click Reaction: Initiate the click reaction by adding a copper(I) catalyst. A common catalyst is [acetonitrile]4CuBF4, added to a final concentration of 2 mM.[1] Alternatively, a solution of copper(II) sulfate (B86663) (CuSO4) and a reducing agent like sodium ascorbate (B8700270) can be used. For improved sensitivity, a copper-chelating picolyl moiety can be incorporated into the azide reporter, allowing for lower copper concentrations.[8]
-
Incubation: Incubate the cells with the click reaction cocktail at 43°C for 30 minutes with gentle agitation.[1]
-
Washing and Mounting: After the reaction, wash the cells thoroughly with PBS to remove unreacted reagents. If desired, counterstain the nuclei with a DNA dye like DAPI. Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the labeled cholesterol using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying cholesterol localization using alkyne cholesterol probes and fluorescence microscopy.
Caption: A generalized experimental workflow for visualizing alkyne cholesterol in cells.
Conclusion
Alkyne cholesterol probes represent a powerful and versatile tool for the study of cholesterol metabolism and trafficking.[1] Their minimal structural perturbation, coupled with the high specificity and efficiency of the click reaction, allows for a wide range of applications in cell biology and drug discovery.[1][5] This guide provides a comprehensive resource for researchers looking to incorporate these innovative probes into their experimental repertoire. By following the detailed protocols and utilizing the provided quantitative data and pathway diagrams, scientists can gain deeper insights into the complex world of cholesterol biology. As new probes and detection methods continue to be developed, the future of cholesterol research promises to be even more exciting.
References
- 1. A novel alkyne cholesterol to trace cellular cholesterol metabolism and localization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]
- 4. vectorlabs.com [vectorlabs.com]
- 5. interchim.fr [interchim.fr]
- 6. Synthesis and characterization of diazirine alkyne probes for the study of intracellular cholesterol trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
Biophysical Properties of 27-Alkyne Cholesterol in Membranes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol is an indispensable component of mammalian cell membranes, playing a crucial role in regulating membrane fluidity, organization, and function. The study of its intricate behavior within the lipid bilayer is paramount to understanding a myriad of cellular processes. 27-Alkyne cholesterol, a synthetic analog of cholesterol, has emerged as a powerful tool for investigating cholesterol trafficking, metabolism, and interactions. This technical guide provides a comprehensive overview of the biophysical properties of this compound in membranes, its utility as a research probe, and the experimental methodologies for its application.
Physicochemical Properties of this compound
This compound is a modified cholesterol molecule that incorporates a terminal alkyne group at the 27th position of the sterol side chain.[1][2][3][4] This minimal modification allows it to closely mimic the behavior of native cholesterol in biological systems.[4][5] The presence of the alkyne group enables its detection and manipulation through bioorthogonal "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1][3] This reaction allows for the covalent attachment of various reporter molecules, such as fluorophores or biotin, for visualization and pull-down experiments.[4]
| Property | Value | Source |
| Molecular Formula | C₂₈H₄₄O | [2] |
| Molecular Weight | 396.66 g/mol | [2] |
| Appearance | White crystalline solid | [2] |
| Solubility | DMSO, DMF | [2] |
Biophysical Effects on Membranes: A Comparative Perspective
While direct quantitative data on the biophysical effects of this compound on membrane properties are limited, its structural similarity to cholesterol suggests that it imparts similar characteristics to the lipid bilayer. It is accepted by cellular enzymes like cholesterol oxidases and acyl transferases, indicating that it is treated similarly to natural cholesterol by cellular machinery.[1][2][4][6] The following tables summarize the well-documented effects of natural cholesterol on membrane biophysical properties, which are expected to be largely recapitulated by this compound.
Membrane Fluidity
Cholesterol is a key regulator of membrane fluidity. Its effect is temperature-dependent. At physiological temperatures, cholesterol decreases membrane fluidity by restricting the motion of phospholipid acyl chains. At lower temperatures, it prevents the tight packing of phospholipids (B1166683), thereby increasing fluidity and preventing the transition to a gel-like state.
| Parameter | Effect of Cholesterol | Method |
| Lateral Diffusion Coefficient (D) | Decreases in the liquid-disordered phase | Fluorescence Recovery After Photobleaching (FRAP), Pulsed Field Gradient NMR |
| Rotational Correlation Time | Increases | Time-Resolved Fluorescence Anisotropy |
| Laurdan Generalized Polarization (GP) | Increases (indicating decreased water penetration and increased order) | Laurdan Fluorescence Spectroscopy |
Lipid Packing and Order
Cholesterol enhances the packing density of phospholipids in the liquid-disordered state, leading to the formation of the liquid-ordered (l₀) phase. This phase is characterized by a high degree of acyl chain order while maintaining high lateral mobility.
| Parameter | Effect of Cholesterol | Method |
| Acyl Chain Order Parameter (S_CD) | Increases | Deuterium NMR (²H-NMR) |
| Area per Lipid | Decreases | X-ray and Neutron Scattering, Molecular Dynamics Simulations |
| Membrane Compressibility | Decreases | Micropipette Aspiration, Atomic Force Microscopy |
Bilayer Thickness and Permeability
The insertion of cholesterol into the phospholipid bilayer leads to an increase in the hydrophobic thickness of the membrane. This, in turn, reduces the passive permeability of the membrane to small molecules and ions.
| Parameter | Effect of Cholesterol | Method |
| Bilayer Thickness | Increases | X-ray and Neutron Scattering, Molecular Dynamics Simulations |
| Permeability to Small Molecules (e.g., water, ions) | Decreases | Osmotic Swelling Assays, Fluorescence Quenching Assays |
Experimental Protocols
The alkyne handle on this compound allows for its versatile use in a range of experimental setups. Below are detailed protocols for its application in cell biology and biophysics.
Click Chemistry Labeling of this compound in Live Cells
This protocol describes the labeling of this compound with a fluorescent azide (B81097) reporter for visualization by fluorescence microscopy.
Materials:
-
This compound (e.g., from Avanti Polar Lipids)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescent azide reporter (e.g., Alexa Fluor 488 Azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Tris-HCl buffer
Procedure:
-
Cell Culture and Labeling: Culture cells to the desired confluency. Incubate the cells with medium containing 1-10 µM this compound for a desired period (e.g., 1-24 hours) to allow for its incorporation into cellular membranes.
-
Fixation: Wash the cells three times with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Click Reaction:
-
Prepare a fresh click reaction cocktail. For a 1 mL reaction, mix:
-
10 µL of 100 mM CuSO₄
-
20 µL of 500 mM sodium ascorbate
-
1 µL of 10 mM fluorescent azide reporter
-
969 µL of Tris-HCl buffer
-
-
Wash the cells three times with PBS.
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Cholesterol Oxidase Accessibility Assay
This protocol can be used to determine the amount of this compound present in the outer leaflet of the plasma membrane.[5]
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. NPC1L1-dependent transport of this compound in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, 1527467-07-7 | BroadPharm [broadpharm.com]
- 4. A novel alkyne cholesterol to trace cellular cholesterol metabolism and localization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NPC1L1-dependent transport of this compound in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel alkyne cholesterol to trace cellular cholesterol metabolism and localization - PubMed [pubmed.ncbi.nlm.nih.gov]
27-Alkyne Cholesterol: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
27-Alkyne cholesterol is a synthetically modified version of cholesterol that incorporates a terminal alkyne group on its side chain.[1][2][3][4][5] This modification makes it an invaluable tool for researchers studying cholesterol metabolism, transport, and localization within biological systems.[1][2][3][5][6] The presence of the alkyne functional group allows for its detection and visualization through a highly specific and efficient bioorthogonal reaction known as "click chemistry".[1][4][5][7][8] This guide provides a comprehensive overview of this compound, including its chemical properties, experimental protocols, and applications.
Chemical Identity and Properties
CAS Number: 1527467-07-7[1][2][3][4][9]
Chemical Structure:
-
Formal Name: 20R-[(4R)-4-methyl-5-hexyn-1-yl]-pregn-5-en-3β-ol[9]
-
SMILES: C--INVALID-LINK--C#C">C@H[C@@]1([H])CC[C@@]2([H])[C@]3([H])CC=C4C--INVALID-LINK--CC[C@]4(C)[C@@]3([H])CC[C@@]21C[9]
-
InChI Key: HOUZLWCQDNDNNE-ZRUUVFCLSA-N[9]
A two-dimensional representation of the chemical structure of this compound is shown below:
Physicochemical and Handling Data
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂₈H₄₄O |
| Molecular Weight | 396.66 g/mol [1][2][3] |
| Appearance | White crystalline solid[1][2][3] |
| Purity | ≥95% (¹H NMR)[1][2][3], ≥98%[9] |
| Solubility | DMSO, DMF[1][2][4], Ethanol: 20 mg/ml, DMF: 2 mg/ml, DMSO: 0.1 mg/ml[9] |
| Storage | -20°C[1][4][9] |
| Shipping | Ambient temperature[1][4] |
Experimental Applications and Protocols
This compound is a versatile tool for studying various aspects of cholesterol biology. It is readily taken up by cells and recognized by enzymes involved in cholesterol metabolism across different species, including bacteria, yeast, rats, and humans.[1][5][6][7][9] This allows researchers to trace its metabolic fate and subcellular localization.[1][5][6]
Key Applications:
-
Tracking Cholesterol Metabolism: Following the conversion of this compound into its metabolites.[6]
-
Visualizing Subcellular Localization: Imaging the distribution of cholesterol in organelles such as the Golgi apparatus, endoplasmic reticulum, mitochondria, and plasma membrane.[1][5][7]
-
Studying Cholesterol Transport: Investigating the mechanisms of intracellular cholesterol trafficking.[10][11]
-
Probing Lipid-Protein Interactions: Identifying proteins that interact with cholesterol.[6]
Experimental Workflow for Cellular Labeling and Visualization
The following diagram illustrates a typical workflow for labeling cells with this compound and subsequently visualizing it using fluorescence microscopy.
Detailed Experimental Protocol: Metabolic Labeling and Fluorescence Microscopy
This protocol provides a detailed methodology for labeling mammalian cells with this compound and visualizing its subcellular distribution via click chemistry and fluorescence microscopy.
Materials:
-
This compound (stock solution in DMSO or ethanol)
-
Mammalian cells of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA), 4% in PBS
-
Triton X-100 or other suitable permeabilization agent
-
Click chemistry reagents:
-
Azide-conjugated fluorophore (e.g., Alexa Fluor 488 Azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper ligand
-
Sodium ascorbate (B8700270)
-
-
Mounting medium with DAPI
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of labeling.
-
Metabolic Labeling:
-
Prepare a working solution of this compound in cell culture medium. The final concentration may need to be optimized but is typically in the range of 10-50 µM.
-
Remove the old medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for a desired period (e.g., 4-24 hours) to allow for uptake and metabolic incorporation.
-
-
Fixation:
-
Wash the cells three times with PBS to remove unincorporated this compound.
-
Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (Optional):
-
If intracellular targets are to be visualized, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail. A typical cocktail consists of:
-
Azide-fluorophore (1-10 µM)
-
CuSO₄ (100-200 µM)
-
TBTA (500 µM - 1 mM)
-
Freshly prepared sodium ascorbate (1-5 mM) in PBS.
-
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Counterstaining and Mounting:
-
(Optional) Stain for other cellular components (e.g., with antibodies for immunofluorescence).
-
Mount the coverslips on microscope slides using a mounting medium containing a nuclear counterstain like DAPI.
-
-
Imaging:
-
Visualize the labeled cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.
-
Signaling Pathways and Logical Relationships
This compound is not directly involved in signaling pathways in the same way as a signaling molecule. Instead, it serves as a tracer to study the dynamics of cholesterol, which is a critical component of cellular membranes and a precursor for steroid hormones and bile acids. The following diagram illustrates the logical relationship of how this compound is used to probe the Niemann-Pick C1 Like-1 (NPC1L1)-dependent cholesterol uptake pathway, which is a target for the cholesterol-lowering drug ezetimibe.[10][11]
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. This compound | AxisPharm [axispharm.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound, 1527467-07-7 | BroadPharm [broadpharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. A novel alkyne cholesterol to trace cellular cholesterol metabolism and localization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. NPC1L1-dependent transport of this compound in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NPC1L1-dependent transport of this compound in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility and Stability of 27-Alkyne Cholesterol in Dimethyl Sulfoxide (DMSO)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility and stability of 27-alkyne cholesterol when dissolved in dimethyl sulfoxide (B87167) (DMSO), a common solvent for preparing stock solutions in biomedical research. Understanding these parameters is critical for ensuring experimental reproducibility, accuracy, and the overall success of studies involving this valuable chemical probe.
Introduction to this compound
This compound is a synthetically modified version of cholesterol featuring a terminal alkyne group on its side chain.[1][2][3] This functional group serves as a powerful bioorthogonal handle, enabling the molecule to be detected and tracked through a highly specific and efficient reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[1][3][4]
Due to this feature, this compound has become an indispensable tool for researchers studying cholesterol metabolism, transport, and subcellular localization.[4][5][6] It is readily accepted and processed by various cellular enzymes, including cholesterol oxidases, hydroxylases, and acyltransferases, effectively mimicking the behavior of endogenous cholesterol.[5][6][7] Accurate preparation of this compound solutions, typically in DMSO, is the foundational step for its application in both in vitro and cell-based assays.
Solubility Data
The solubility of this compound dictates the maximum concentration achievable for stock solutions. While soluble in several organic solvents, DMSO is a common choice for cell culture applications. However, its solubility in DMSO is notably limited compared to other solvents like ethanol (B145695) or DMF.
Table 1: Quantitative Solubility of this compound
| Solvent | Solubility | Molar Concentration (Approx.) |
|---|---|---|
| DMSO | 0.1 mg/mL [5] | ~0.25 mM |
| DMF | 2 mg/mL[5] | ~5.04 mM |
| Ethanol | 20 mg/mL[5] | ~50.42 mM |
| Ethanol:PBS (pH 7.2) (1:2) | 0.3 mg/mL[5] | ~0.76 mM |
Molecular Weight of this compound: 396.6 g/mol [5]
It is crucial to note that using DMSO that has absorbed moisture can reduce the solubility of cholesterol and its derivatives.[8] Therefore, using fresh, anhydrous DMSO is highly recommended for preparing solutions.
Stability and Storage
The long-term stability of this compound, both as a solid and in solution, is vital for maintaining its chemical integrity and experimental efficacy.
Solid-State Stability
When stored as a crystalline solid under appropriate conditions, this compound is highly stable.
| Form | Storage Temperature | Stability Period |
| Crystalline Solid | -20°C[1][3][4][5] | ≥ 4 years[5] |
DMSO Solution Stability
Stock solutions of cholesterol analogs in DMSO require careful storage to prevent degradation. While specific long-term stability data for this compound in DMSO is not extensively published, recommendations for similar compounds provide a strong guideline.
| Storage Temperature | Recommended Stability Period | Notes |
| -20°C | Up to 2 months[9] | Protect from light.[10] Aliquoting is recommended to avoid freeze-thaw cycles.[8] |
| -80°C | Up to 6 months[10] | Protect from light and store under nitrogen for optimal stability.[10] |
General studies on compound stability in DMSO indicate that the presence of water is a more significant factor in compound loss than oxygen.[11] Repeated freeze-thaw cycles do not appear to cause significant compound loss if handled properly.[11]
Experimental Protocols
Protocol for Preparing a 0.1 mg/mL (0.25 mM) Stock Solution in DMSO
This protocol outlines the steps to prepare a saturated stock solution of this compound in DMSO.
-
Materials :
-
This compound (crystalline solid)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Warming bath or heat block (optional)
-
-
Procedure :
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound and place it in a sterile vial. For example, weigh 1 mg.
-
Add the corresponding volume of anhydrous DMSO to achieve the final concentration of 0.1 mg/mL. For 1 mg, add 10 mL of DMSO.
-
Vortex the solution vigorously until the solid is completely dissolved. Gentle warming (e.g., to 37°C) may aid in dissolution, as is common for cholesterol and its metabolites.[9]
-
Once dissolved, centrifuge the vial briefly to collect the solution at the bottom.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 2 months or at -80°C for up to 6 months.[9][10]
-
General Protocol for Assessing Long-Term Stability in DMSO
This protocol, adapted from established methodologies, can be used to validate the stability of this compound stock solutions under specific laboratory conditions.
-
Objective : To determine the concentration of this compound in a DMSO stock solution over time.
-
Methodology :
-
Prepare a fresh stock solution of this compound in DMSO as described above.
-
Establish a baseline (T=0) concentration by immediately analyzing an aliquot of the solution using a suitable analytical method, such as Liquid Chromatography/Mass Spectrometry (LC/MS). An internal standard should be added to each sample for accurate quantification.[11]
-
Store the remaining aliquots under the desired conditions (e.g., -20°C, room temperature, 40°C for accelerated studies).[11]
-
At predetermined time points (e.g., 1 week, 1 month, 2 months), thaw an aliquot and analyze its concentration by LC/MS.
-
Compare the measured concentration at each time point to the T=0 baseline. A significant decrease in concentration indicates degradation.
-
Application Workflow and Visualization
The primary application of this compound is to trace its metabolic fate and localization. This is achieved through a multi-step workflow that culminates in a click chemistry reaction for detection.
Caption: Workflow for tracing this compound in cells.
This diagram illustrates the experimental process, starting from the introduction of this compound to cultured cells, followed by cell processing where the click reaction attaches a reporter molecule (like a fluorophore), and concluding with analysis via microscopy or mass spectrometry.[12][13][14]
References
- 1. This compound, 1527467-07-7 | BroadPharm [broadpharm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. caymanchem.com [caymanchem.com]
- 6. A novel alkyne cholesterol to trace cellular cholesterol metabolism and localization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Alkyne-Tagged Cholesterol for Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of alkyne-tagged cholesterol as a powerful tool for bioorthogonal labeling. By incorporating a minimally perturbative alkyne handle onto the cholesterol scaffold, researchers can visualize, track, and analyze cholesterol's multifaceted roles in cellular processes with high specificity and resolution. This guide provides a comprehensive overview of the synthesis of these probes, their bioorthogonal reactivity, quantitative data on their application, detailed experimental protocols, and their use in elucidating complex signaling pathways.
Introduction to Alkyne-Tagged Cholesterol
Cholesterol is an essential lipid in eukaryotic cell membranes, influencing membrane fluidity, organization, and the function of membrane proteins.[1] Its dysregulation is implicated in numerous diseases. Traditional methods for studying cholesterol, such as fluorescently labeled cholesterol analogs, can suffer from the bulky nature of the fluorophore, potentially altering the molecule's natural behavior.[2]
Bioorthogonal chemistry offers a solution by employing small, inert functional groups, such as alkynes, that can be specifically ligated to a reporter molecule (e.g., a fluorophore or biotin) via a "click" reaction.[3][4] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of such a reaction, known for its high efficiency and biocompatibility.[5][6] Alkyne-tagged cholesterol analogs, such as 19-ethynylcholesterol and 27-alkyne-cholesterol, have been developed to closely mimic the biophysical properties of native cholesterol, allowing for their effective incorporation into cellular membranes and participation in metabolic pathways.[7][8][9]
Synthesis of Alkyne-Tagged Cholesterol
The synthesis of alkyne-tagged cholesterol involves the strategic introduction of an alkyne group at a position that minimizes perturbation to the molecule's structure and function. Two common analogs are 19-ethynylcholesterol, where the C-19 methyl group is replaced by an ethynyl (B1212043) group, and 27-alkyne-cholesterol, where the alkyne is placed at the terminus of the cholesterol tail.[7][8]
The synthesis of these analogs is a multi-step process that often starts from commercially available steroid precursors. For instance, the synthesis of 27-nor-25-ketocholesterol, a related metabolite, involves side-chain oxidation and peroxisomal β-oxidation.[10] While detailed synthetic schemes are often proprietary or found in specialized chemical literature, the general approach involves protecting key functional groups, introducing the alkyne moiety through established organic reactions, and subsequent deprotection.
Bioorthogonal Labeling via Click Chemistry
The primary bioorthogonal reaction used with alkyne-tagged cholesterol is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the alkyne-tagged cholesterol and an azide-functionalized reporter molecule.
Mechanism of CuAAC
The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) acetylide intermediate. The copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270), coordinates to the terminal alkyne of the cholesterol analog.[11] This activated alkyne then reacts with the azide-containing reporter molecule to form the triazole product.[5] The use of copper-chelating ligands, such as THPTA, can enhance the reaction rate and reduce copper-induced cytotoxicity.[12]
Quantitative Data
The efficiency and biocompatibility of alkyne-tagged cholesterol are critical for its utility. While precise quantitative data can be highly dependent on the specific alkyne-cholesterol analog, the azide (B81097) probe, the cell type, and the experimental conditions, the following tables summarize representative data found in the literature.
| Parameter | Alkyne-Cholesterol Analog | Value | Cell Type | Notes | Reference(s) |
| Enzyme Kinetics | 27-alkyne-cholesterol | Km = 19.4 µM | Brevibacterium sp. | Michaelis-Menten kinetics for cholesterol oxidase. Indicates the analog is recognized by cellular enzymes. | [13] |
| Cell Viability | LKM38 (diazirine alkyne probe) | Maintained | U2OS-SRA | Supported growth of cholesterol-auxotrophic cells, indicating good biocompatibility. | [14] |
| Cell Viability | 19-ethynylcholesterol (eChol) | Maintained | M19 CHO | Rescued growth of cholesterol auxotrophic cells, demonstrating it is a functional analog. | [7] |
Note: Specific reaction rate constants for the CuAAC of alkyne-cholesterol in a cellular context are not commonly reported in the literature, as they are influenced by many factors including the accessibility of the alkyne tag within the membrane.
Experimental Protocols
Synthesis of 27-Alkyne Cholesterol (Conceptual Outline)
A detailed, step-by-step synthesis protocol is often specific to a particular research group or commercial supplier. However, a general conceptual workflow based on known organic chemistry principles would involve:
-
Starting Material: A suitable cholesterol derivative with a modifiable side chain.
-
Side Chain Cleavage: Oxidative cleavage of the cholesterol side chain to introduce a functional group for alkyne introduction.
-
Introduction of the Alkyne: Reaction with an alkyne-containing building block, for example, via a Grignard reaction or other carbon-carbon bond-forming reactions.
-
Purification: Purification of the final product using chromatographic techniques such as column chromatography and characterization by NMR and mass spectrometry.
Cellular Labeling with Alkyne-Cholesterol and CuAAC
This protocol provides a general workflow for labeling cellular cholesterol with an alkyne analog followed by fluorescent detection.
-
Cell Culture and Labeling:
-
Plate cells on a suitable imaging dish or coverslip.
-
Incubate cells with the alkyne-cholesterol analog (e.g., 10-50 µM in media) for a desired period (e.g., 4-24 hours) to allow for incorporation into cellular membranes.[15]
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, for intracellular targets).
-
-
Click Reaction (CuAAC):
-
Prepare a "click cocktail" containing:
-
An azide-fluorophore (e.g., 5 µM).
-
Copper(II) sulfate (B86663) (CuSO₄) (e.g., 100 µM).
-
A copper(I)-stabilizing ligand (e.g., THPTA) (e.g., 500 µM).
-
A reducing agent, such as sodium ascorbate (e.g., 5 mM, freshly prepared).
-
-
Incubate the cells with the click cocktail for 30-60 minutes at room temperature, protected from light.[12]
-
-
Washing and Imaging:
-
Wash the cells extensively with PBS to remove unreacted click components.
-
Mount the coverslip or image the dish using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Visualization of Signaling Pathways and Workflows
Hedgehog Signaling Pathway
Alkyne-tagged cholesterol has been instrumental in studying the Hedgehog (Hh) signaling pathway, where cholesterol plays a direct role in activating the G-protein coupled receptor, Smoothened (SMO).[1][16][17][18] The following diagram illustrates the cholesterol-mediated activation of the Hh pathway.
Caption: Cholesterol-mediated activation of the Hedgehog signaling pathway.
Experimental Workflow for Bioorthogonal Labeling
The following diagram outlines a typical experimental workflow for labeling and visualizing cholesterol in cells using an alkyne-tagged probe and click chemistry.
Caption: A typical experimental workflow for bioorthogonal labeling of cholesterol.
Conclusion
Alkyne-tagged cholesterol, in conjunction with bioorthogonal click chemistry, provides a robust and versatile platform for studying the intricate biology of this essential lipid.[13][19] Its ability to mimic native cholesterol allows for detailed investigations into its subcellular localization, trafficking, and role in signaling pathways, such as the Hedgehog pathway.[7][20] The methodologies and data presented in this guide offer a solid foundation for researchers to employ this powerful chemical biology tool in their own investigations, paving the way for new discoveries in cellular metabolism and drug development.
References
- 1. Cholesterol activates the G-protein coupled receptor Smoothened to promote Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkyne-tagged imidazolium-based membrane cholesterol analogs for Raman imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. interchim.fr [interchim.fr]
- 5. Click Chemistry [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Bioorthogonal probes for imaging sterols in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel alkyne cholesterol to trace cellular cholesterol metabolism and localization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and characterization of diazirine alkyne probes for the study of intracellular cholesterol trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hedgehog Pathway Modulation by Multiple Lipid Binding Sites on the Smoothened Effector of Signal Response - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cholesterol activates the G-protein coupled receptor Smoothened to promote Hedgehog signaling | Crick [crick.ac.uk]
- 18. Frontiers | Cholesterol and Hedgehog Signaling: Mutual Regulation and Beyond [frontiersin.org]
- 19. A novel alkyne cholesterol to trace cellular cholesterol metabolism and localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Bioorthogonal probes for imaging sterols in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Application of 27-Alkyne Cholesterol in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary studies and applications of 27-alkyne cholesterol, a valuable tool for investigating cholesterol metabolism and transport in cell culture. This document details experimental protocols, summarizes key quantitative findings, and visualizes the underlying biological processes.
Introduction to this compound
This compound is a modified version of cholesterol that incorporates a terminal alkyne group on its side chain.[1][2][3][4][5][6] This modification allows for the detection of the molecule via a highly specific and versatile copper-catalyzed azide-alkyne cycloaddition reaction, commonly known as "click chemistry".[1][2][3][4][6] This technique enables researchers to trace the metabolic fate and subcellular localization of cholesterol with high sensitivity and resolution using various methods, including fluorescence microscopy and mass spectrometry.[1][3][4][7][8]
Studies have demonstrated that this compound is a suitable substrate for various enzymes involved in cholesterol metabolism across different species, including humans, rats, and yeast.[1][2][3][7][8][9][10][11] These enzymes include acyl-CoA:cholesterol acyltransferases (ACAT), cholesterol oxidases, and hydroxylases.[1][2][3][7][8][10] Importantly, preliminary studies in Caco2 cells have shown no detrimental effects on cellular processes or viability, highlighting its utility as a reliable tracer for cholesterol.[12][13][14]
Key Applications in Cell Culture
Preliminary studies have successfully utilized this compound in various cell lines to investigate fundamental aspects of cholesterol biology:
-
Intestinal Cholesterol Absorption: In human Caco2 intestinal epithelial cells, this compound has been instrumental in studying the role of Niemann-Pick C1-Like 1 (NPC1L1) in cholesterol uptake.[12][13][15]
-
Cholesterol Esterification: The conversion of this compound to its esterified form has been observed in Caco2 and A172 glioblastoma cells, providing a method to study the activity of ACAT enzymes.[7][12][15]
-
Subcellular Localization: Using fluorescence microscopy following a click reaction, researchers have visualized the distribution of this compound in various organelles, including the plasma membrane, Golgi apparatus, endoplasmic reticulum, and mitochondria.[1][2][3][7][8]
-
Drug Development: As a versatile chemical probe, this compound serves as a valuable tool in the development and screening of drugs that target cholesterol metabolic and transport pathways.[16]
Quantitative Data Summary
The following tables summarize key quantitative data from preliminary studies of this compound in cell culture.
Table 1: Inhibition of this compound Uptake and Esterification in Caco2 Cells
| Inhibitor | Target | Concentration | Effect | Reference |
| Ezetimibe | NPC1L1 | 50 µM | Significantly inhibited esterification | [12] |
| Ezetimibe | NPC1L1 | Not specified | Reduced total uptake by ~75% in mouse small intestine | [12][15] |
| Pitstop 2 | Clathrin-mediated Endocytosis | 25 µM | Diminished this compound ester formation | [12][13][15] |
| ACAT Inhibitors | ACAT | Not specified | Reduced esterification | [12][15] |
Table 2: Time-Dependent Esterification of this compound in Caco2 Cells
| Incubation Time | Observation | Reference |
| 2, 4, and 6 hours | Apparent increase in the levels of alkyne cholesterol esters over time. | [12][13] |
Table 3: Michaelis-Menten Kinetics of Cholesterol Oxidase with this compound
| Parameter | Value | Reference |
| Km | 19.4 µM | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound in cell culture.
Protocol 1: Labeling of Caco2 Cells with this compound Micelles
Objective: To introduce this compound into Caco2 cells to study its uptake and metabolism.
Materials:
-
Human colon cancer cells (Caco2)
-
DMEM (Gibco) with 10% (v/v) FCS
-
This compound (Avanti Polar Lipids or synthesized)
-
L-α-phosphatidylcholine
-
Oleic acid
-
Taurocholate
-
Nitrogen gas
Procedure:
-
Culture Caco2 cells in plastic flasks at 37°C.[12]
-
Prepare mixed micelles by dissolving L-α-phosphatidylcholine (10 mM), oleic acid (0.3 mM), taurocholate (5 mM), and this compound (10 µM) in ethanol in a glass vial.[12]
-
Evaporate the solvent under a stream of nitrogen gas.[12]
-
Reconstitute the dried lipid mixture in cell culture medium.
-
Incubate the Caco2 cells with the micelles containing this compound for the desired time (e.g., 4 hours). For inhibition studies, pre-incubate cells with inhibitors (e.g., 50 µM ezetimibe) before adding the micelles.[12]
Protocol 2: Lipid Extraction and Click Chemistry Reaction
Objective: To extract lipids from labeled cells and attach a fluorescent reporter to this compound for visualization.
Materials:
-
Chloroform
-
Methanol
-
3-azido-7-hydroxycoumarin (B34554) (Jena Bioscience)
-
CuBF4 in acetonitrile
-
Ethanol
-
Heating block
-
TLC plates
Procedure:
-
After incubation, wash the cells and harvest them for total lipid extraction using a chloroform/methanol-based method.
-
Dry the extracted lipids under nitrogen gas.[18]
-
Reconstitute the dried lipids in 7 µL of chloroform.[12]
-
Prepare the click reaction mixture containing CuBF4 (250 µL of 10 mM in acetonitrile), 3-azido-7-hydroxycoumarin (5 µL of 22.25 mM in ethanol), and ethanol (1 mL).[12]
-
Add 30 µL of the reaction mixture to the reconstituted lipids.[12]
-
Incubate the reaction at 55°C for 4 hours on a heating block.[12]
-
Resolve the labeled lipids by thin-layer chromatography (TLC) and visualize using a fluorometric scanner.[12]
Protocol 3: Fluorescence Microscopy of this compound in A172 Glioblastoma Cells
Objective: To visualize the subcellular localization of this compound.
Materials:
-
Human A172 glioblastoma cells
-
DMEM with 10% (v/v) regular or delipidated FCS
-
12 µM this compound
-
Fixative (e.g., paraformaldehyde)
-
Azide-coupled fluorophore (e.g., azide-Bodipy) or azide-biotin followed by fluorescently labeled streptavidin
-
Fluorescence microscope
Procedure:
-
Culture A172 cells in DMEM. For experiments requiring lipid depletion, use delipidated FCS for 16 hours prior to labeling.[7]
-
Incubate the cells with 12 µM of this compound for the desired duration (e.g., 16 hours).[7]
-
Fix the cells.
-
Perform the click chemistry reaction by incubating the fixed cells with an azide-coupled fluorophore (e.g., azide-Bodipy) or with azide-biotin followed by incubation with a fluorescently labeled streptavidin conjugate.[7]
-
Wash the cells and mount them for fluorescence microscopy.
-
Image the cells to observe the subcellular distribution of the labeled cholesterol.[7]
Visualizations of Cellular Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key processes and workflows described in the preliminary studies of this compound.
Caption: Experimental workflows for biochemical analysis and fluorescence microscopy.
Caption: NPC1L1-mediated uptake and esterification of this compound.
Caption: Logical relationship between this compound and detection methods.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 4. This compound, 1527467-07-7 | BroadPharm [broadpharm.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. This compound, 1527467-07-7 | BroadPharm [broadpharm.com]
- 7. A novel alkyne cholesterol to trace cellular cholesterol metabolism and localization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel alkyne cholesterol to trace cellular cholesterol metabolism and localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. This compound | AxisPharm [axispharm.com]
- 12. NPC1L1-dependent transport of this compound in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. journals.physiology.org [journals.physiology.org]
- 15. NPC1L1-dependent transport of this compound in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemimpex.com [chemimpex.com]
- 17. researchgate.net [researchgate.net]
- 18. journals.physiology.org [journals.physiology.org]
An In-depth Technical Guide to Click Chemistry with 27-Alkyne Cholesterol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of click chemistry, with a specific focus on the application of 27-alkyne cholesterol as a versatile tool for labeling, tracking, and understanding the metabolism of cholesterol in biological systems.
Core Principles of Click Chemistry
Click chemistry is a concept introduced by K.B. Sharpless in 2001 that describes a class of reactions that are rapid, efficient, and highly specific.[1] These reactions are characterized by their high yields, tolerance of a wide range of functional groups and solvents (often aqueous), and the simple isolation of products.[2] The most prominent examples of click chemistry are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential "click" reaction, involving the 1,3-dipolar cycloaddition of an azide (B81097) and a terminal alkyne to form a stable 1,2,3-triazole ring.[2][3] This reaction is catalyzed by copper(I) ions, which significantly accelerate the reaction rate (10⁷ to 10⁸-fold increase compared to the uncatalyzed reaction) and control the regioselectivity, yielding exclusively the 1,4-disubstituted triazole isomer.[4][5]
Key Features of CuAAC:
-
High Efficiency and Yield: The reaction proceeds rapidly to completion with minimal byproducts.[3][6]
-
Biocompatibility: The reaction can be performed under mild, aqueous conditions, making it suitable for biological applications.[7] However, the cytotoxicity of the copper catalyst can be a concern for in vivo studies.[8][9]
-
Versatility: CuAAC is widely used in drug discovery, bioconjugation, materials science, and diagnostics.[6][]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the issue of copper toxicity in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[8][9] SPAAC is a metal-free click reaction that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide.[11][12] The driving force for this reaction is the release of ring strain in the cyclooctyne, eliminating the need for a catalyst.[13]
Key Features of SPAAC:
-
Bioorthogonal: The absence of a metal catalyst makes SPAAC highly suitable for labeling molecules in living cells and organisms without causing toxicity.[12][13]
-
High Selectivity: The azide and cyclooctyne groups are highly selective for each other and do not react with other functional groups present in biological systems.[12]
-
Applications in Live-Cell Imaging: SPAAC has become a valuable tool for in vivo imaging and tracking of biomolecules.
This compound: A Powerful Probe for Cholesterol Metabolism
This compound is a modified version of cholesterol that contains a terminal alkyne group on its side chain.[14][15] This modification allows it to be used in click chemistry reactions for the sensitive and specific detection of cholesterol and its metabolites.[16][17] The alkyne tag is small and minimally perturbing, allowing the molecule to be processed by cellular enzymes in a manner similar to native cholesterol.[17][18]
Properties and Applications of this compound:
-
Metabolic Labeling: It can be incorporated into cellular pathways and serves as a substrate for enzymes such as cholesterol oxidases, hydroxylases, and acyl transferases.[17][18]
-
Versatile Detection: After reaction with an azide-containing reporter molecule (e.g., a fluorescent dye or biotin), this compound can be detected by various methods, including fluorescence microscopy, mass spectrometry, and thin-layer chromatography.[14][18]
-
Cellular Tracking: It enables the visualization of cholesterol distribution within subcellular compartments like the plasma membrane, Golgi apparatus, endoplasmic reticulum, and mitochondria.[17][18]
-
Drug Development: It is a valuable tool for studying cholesterol transport and metabolism, which are implicated in cardiovascular diseases and other metabolic disorders, and for screening potential drug candidates that modulate these pathways.[15][19]
Quantitative Data Summary
The following tables summarize key quantitative parameters for working with this compound and related click chemistry protocols as found in the cited literature.
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 1527467-07-7 | [15][16] |
| Molecular Formula | C₂₈H₄₄O | [15][16] |
| Molecular Weight | 396.6 g/mol | [16] |
| Appearance | White crystalline powder | [15] |
| Purity | ≥95% (NMR) | [15] |
| Solubility | DMF: 2 mg/ml, Ethanol: 20 mg/ml | [16] |
| Storage | -20°C | [14][20] |
Table 2: Typical Experimental Conditions for Cellular Labeling with this compound
| Parameter | Value | Reference |
| Cell Line Example | A172 glioblastoma cells | [17] |
| Labeling Medium | Delipidated Fetal Calf Serum (FCS) | [17] |
| This compound Concentration | 10 - 12 µM | [17] |
| Incubation Time | 16 hours | [17] |
| Fixation | 3.7% formalin | [17] |
Table 3: Reagent Concentrations for Click Chemistry Detection
| Reagent | Concentration | Reference |
| Azido-reporter (for microscopy) | 50 µM | [17] |
| Copper Catalyst ([acetonitrile]₄CuBF₄) | 2 mM | [17] |
| Azido-reporter (for TLC) | 44.5 mM (3-azido-7-hydroxycoumarin) | [17] |
| Copper Catalyst (for TLC) | 10 mM ([acetonitrile]₄CuBF₄) | [17] |
Detailed Experimental Protocols
Protocol for Cellular Labeling and Visualization of this compound via Fluorescence Microscopy
This protocol is adapted from Hofmann et al., 2014.[17]
Materials:
-
Cells grown on glass coverslips
-
Culture medium with delipidated Fetal Calf Serum (FCS)
-
This compound stock solution (e.g., in ethanol)
-
Phosphate-buffered saline (PBS)
-
3.7% formalin in buffer A (0.1 M HEPES/KOH, pH 7.4)
-
Azido-reporter dye (e.g., azido-Bodipy)
-
[acetonitrile]₄CuBF₄ in acetonitrile (B52724)
Procedure:
-
Cell Culture and Labeling: Incubate cells grown on coverslips in medium containing delipidated FCS and 10 µg/ml (approximately 25 µM) of this compound for 16 hours.
-
Fixation: Wash the cells with PBS and then fix with 3.7% formalin in buffer A for at least 16 hours.
-
Washing: Wash the fixed cells once with 155 mM ammonium acetate and twice with buffer A.
-
Click Reaction: a. Prepare a 50 µM solution of the azido-reporter dye in prewarmed buffer A and add it to the samples. b. Initiate the click reaction by adding 2 mM [acetonitrile]₄CuBF₄ in acetonitrile (final acetonitrile concentration of 2%). c. Incubate at 43°C for 30 minutes with gentle agitation.
-
Imaging: Wash the cells, mount the coverslips, and visualize using a fluorescence microscope.
Protocol for Lipid Extraction and TLC Analysis of this compound Metabolites
This protocol is also based on Hofmann et al., 2014.[17]
Materials:
-
Labeled cells from the previous protocol
-
Lipid extraction solvents (e.g., chloroform/methanol)
-
3-azido-7-hydroxycoumarin
-
[acetonitrile]₄CuBF₄ in acetonitrile
-
Ethanol
-
TLC plates and developing solvent
Procedure:
-
Lipid Extraction: After labeling, wash the cells and extract the total lipids using a standard method (e.g., Bligh-Dyer). Dry the lipid extract.
-
Click Reaction for TLC: a. Redissolve the dry lipid pellet in 7 µl of chloroform. b. Prepare a click reaction mixture containing 5 µl of 44.5 mM 3-azido-7-hydroxycoumarin, 500 µl of 10 mM [acetonitrile]₄CuBF₄ in acetonitrile, and 2 ml of ethanol. c. Add 30 µl of the click reaction mixture to the redissolved lipids.
-
TLC Analysis: a. Spot the reaction mixture onto a TLC plate. b. Develop the TLC plate using an appropriate solvent system to separate the different lipid species. c. Image the TLC plate using a fluorometer to visualize the fluorescently labeled cholesterol and its metabolites.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism.
Caption: Experimental workflow for labeling and detecting this compound.
References
- 1. rjptonline.org [rjptonline.org]
- 2. labinsights.nl [labinsights.nl]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
- 7. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Click chemistry - Wikipedia [en.wikipedia.org]
- 11. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 12. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 13. jcmarot.com [jcmarot.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. chemimpex.com [chemimpex.com]
- 16. caymanchem.com [caymanchem.com]
- 17. A novel alkyne cholesterol to trace cellular cholesterol metabolism and localization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. vectorlabs.com [vectorlabs.com]
- 19. This compound | AxisPharm [axispharm.com]
- 20. medchemexpress.com [medchemexpress.com]
27-Alkyne Cholesterol: A Technical Guide for Tracking Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol is a fundamental lipid essential for maintaining the structural integrity of mammalian cell membranes and serves as a precursor for steroid hormones and bile acids.[1] Dysregulation of its metabolism is implicated in numerous diseases, including cardiovascular disease.[1] Studying the intricate pathways of cholesterol trafficking, metabolism, and localization has traditionally relied on methods like radiolabeling, which can be cumbersome and incompatible with modern analytical techniques.[1] 27-alkyne cholesterol has emerged as a powerful and versatile tool to overcome these limitations.[2][3][4] This cholesterol analog incorporates a small, bioorthogonal alkyne group on its side chain, which allows for covalent labeling with azide-containing reporter molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[1][2][3][4][5][6][7] This technique enables sensitive and specific detection of the cholesterol analog and its metabolites through fluorescence microscopy, mass spectrometry, and thin-layer chromatography, providing a multifaceted approach to investigating lipid dynamics in vitro and in vivo.[1][3][4]
This guide provides an in-depth overview of this compound, including its properties, experimental protocols, and applications in studying lipid metabolism.
Properties of this compound
This compound is designed to mimic natural cholesterol closely, allowing it to be recognized and processed by cellular machinery.[1][3][4] It is a substrate for various enzymes from different species, including cholesterol oxidases, hydroxylases, and acyl-CoA:cholesterol acyltransferases (ACAT), which generate the expected metabolites.[1][3][4]
| Property | Value | Reference |
| CAS Number | 1527467-07-7 | [2][4][8] |
| Molecular Formula | C₂₈H₄₄O | [4][8] |
| Molecular Weight | 396.66 g/mol | [4][8] |
| Appearance | White crystalline solid | [4] |
| Purity | >95% (¹H NMR) | [4] |
| Solubility | DMSO, DMF, Ethanol | [4][8] |
| Storage | -20°C | [4][5][8] |
Core Experimental Workflow
The use of this compound typically follows a three-step process: metabolic labeling of cells or organisms, click chemistry-based ligation to a reporter molecule, and subsequent detection and analysis.
Caption: General experimental workflow for using this compound.
Detailed Experimental Protocols
Metabolic Labeling of Cultured Cells
This protocol describes the general procedure for labeling cultured mammalian cells with this compound.
Materials:
-
Complete culture medium (e.g., DMEM with 10% FCS)[1]
-
Delipidated fetal calf serum (FCS)
-
This compound stock solution (in DMSO or ethanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells on appropriate culture vessels (e.g., glass coverslips for microscopy, plates for lipid extraction) and grow to desired confluency.
-
Prepare the labeling medium. For many applications, a medium containing delipidated FCS is used to enhance the uptake and metabolism of the alkyne analog.[1]
-
Dilute the this compound stock solution into the pre-warmed (37°C) culture medium to the final desired concentration. Typical concentrations range from 5 µM to 10 µg/mL.[1][9][10]
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the labeling medium to the cells.
-
Incubate the cells for a specified period (e.g., 4 to 24 hours) at 37°C and 5% CO₂.[1][9] The incubation time can be optimized depending on the specific metabolic process being studied. For instance, uptake and esterification in A172 cells saturate after about 5 hours.[1]
-
After incubation, proceed immediately to cell fixation for microscopy or cell harvesting and lipid extraction for biochemical analysis.
Click Chemistry Reaction for Fluorescence Microscopy
This protocol details the CuAAC reaction to attach a fluorescent azide reporter to the incorporated this compound in fixed cells.
Materials:
-
Labeled cells on coverslips
-
Fixative: 3.7% formalin or 1% glutaraldehyde (B144438) in PBS[1][10]
-
Wash buffers: PBS, 155 mM ammonium (B1175870) acetate[1]
-
Click reaction buffer: 0.1 M HEPES/KOH (pH 7.4)[1]
-
Azide-reporter stock solution (e.g., 50 µM azido-BODIPY dye in buffer A)[1]
-
Copper catalyst: 2 mM [acetonitrile]₄CuBF₄ in acetonitrile[1] or a solution of CuSO₄ and a ligand like THPTA.[6][11]
-
Reducing agent (if using CuSO₄): Sodium ascorbate (B8700270) solution (e.g., 100-300 mM in water).[6][11]
Procedure:
-
Fixation: After metabolic labeling, wash cells with PBS and fix with 3.7% formalin for at least 10 minutes (or up to 16 hours).[1][12]
-
Washing: Wash the fixed cells sequentially with PBS, 155 mM ammonium acetate, and then twice with the click reaction buffer (e.g., buffer A).[1]
-
Prepare Click Reaction Mix: In a microfuge tube, prepare the click reaction mixture. For a protocol using [acetonitrile]₄CuBF₄, dissolve the azide-reporter (e.g., to 50 µM) in prewarmed (43°C) buffer A.[1] For a CuSO₄/ascorbate-based protocol, mix the azide reporter, CuSO₄, and a stabilizing ligand (like THPTA) in the buffer.[6][11]
-
Initiate Reaction: Add the click reaction mix to the coverslips. Initiate the reaction by adding the copper catalyst. For the [acetonitrile]₄CuBF₄ protocol, add it to a final concentration of 2 mM.[1] For CuSO₄-based protocols, add the pre-mixed catalyst and then add sodium ascorbate to initiate the reduction of Cu(II) to the catalytic Cu(I).[6][11]
-
Incubation: Incubate the reaction for 30-60 minutes at a controlled temperature (e.g., 43°C) with gentle agitation.[1][11] Protect the samples from light.
-
Final Washes: After the reaction, wash the cells extensively with PBS to remove unreacted reagents.
-
Mounting: Mount the coverslips on microscope slides with an appropriate mounting medium, optionally containing a nuclear stain like DAPI. The sample is now ready for fluorescence imaging.
Lipid Extraction and Analysis by TLC
This protocol is for extracting total lipids from labeled cells and analyzing the this compound and its metabolites.
Materials:
-
Labeled cells in a culture plate
-
Scraper and PBS for harvesting
-
Solvents for extraction: Chloroform (B151607), Methanol, Water[9][10]
-
Solvents for click reaction: Ethanol, Acetonitrile[1]
-
Azide-reporter for TLC: 3-azido-7-hydroxycoumarin (B34554) (fluorogenic)[9]
-
Copper catalyst: [acetonitrile]₄CuBF₄[1]
-
TLC plates (e.g., silica (B1680970) gel)
-
TLC developing solvent system
-
Fluorometric scanner for imaging
Procedure:
-
Harvesting: Wash cells with ice-cold PBS, then scrape and collect them into a glass vial.[9][10]
-
Lipid Extraction (Bligh-Dyer modification): Perform a sequential extraction by adding and vortexing with 1 mL methanol, 0.5 mL chloroform (twice), and 1 mL water. Centrifuge at ~1,700 g for 10 minutes to separate the phases.[9][10]
-
Collect Organic Phase: Carefully collect the lower organic (chloroform) phase, which contains the lipids.
-
Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen.
-
Click Reaction for TLC: Re-dissolve the dry lipid pellet in a small volume of chloroform (e.g., 7 µL). Add the click reaction mixture (e.g., 30 µL containing 3-azido-7-hydroxycoumarin, [acetonitrile]₄CuBF₄, and ethanol).[1] Incubate as required.
-
TLC Analysis: Spot the reaction mixture onto a TLC plate. Develop the plate using an appropriate solvent system to separate free this compound from its metabolites (e.g., this compound esters).
-
Imaging: Image the dried TLC plate using a fluorometric scanner to visualize the fluorescently tagged lipid spots.[9] Densitometry can be used for quantification.[9]
Applications in Lipid Metabolism Research
This compound is a powerful tool for dissecting complex cholesterol metabolic pathways.
Studying Intestinal Cholesterol Absorption
A key application is in studying the NPC1L1-dependent pathway of intestinal cholesterol absorption. The cholesterol-lowering drug ezetimibe (B1671841) targets the NPC1L1 transporter.[9][13] Experiments using Caco-2 intestinal cells have shown that the uptake and subsequent esterification of this compound are significantly inhibited by ezetimibe.[9][13][14] This demonstrates that this compound is a valid substrate for the NPC1L1 pathway and can be used to screen for new absorption inhibitors.[9][10]
References
- 1. A novel alkyne cholesterol to trace cellular cholesterol metabolism and localization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | AxisPharm [axispharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. broadpharm.com [broadpharm.com]
- 7. interchim.fr [interchim.fr]
- 8. caymanchem.com [caymanchem.com]
- 9. NPC1L1-dependent transport of this compound in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. confluore.com.cn [confluore.com.cn]
- 12. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NPC1L1-dependent transport of this compound in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
Methodological & Application
Application Notes and Protocols: Metabolic Labeling with 27-Alkyne Cholesterol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the metabolic labeling of cellular cholesterol using 27-alkyne cholesterol. This technique allows for the sensitive and specific tracking of cholesterol metabolism and localization within cells. The alkyne tag on the cholesterol molecule enables its detection via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[1][2][3] This method is a powerful tool for studying cholesterol transport, storage, and involvement in various signaling pathways.[4][5]
Principle of the Method
Metabolic labeling with this compound is a two-step process. First, cells are incubated with this compound, which is taken up and metabolized similarly to endogenous cholesterol.[2][3][6] The alkyne group serves as a bioorthogonal handle, meaning it is chemically inert within the biological system but can be specifically reacted with an azide-containing reporter molecule in the second step. This reporter can be a fluorophore for visualization by microscopy, or a tag like biotin (B1667282) for affinity purification and subsequent analysis by mass spectrometry.[4][7]
Diagram of the Experimental Workflow
Caption: Experimental workflow for metabolic labeling and detection of this compound.
Experimental Protocols
I. Materials
| Reagent | Recommended Concentration/Details | Storage |
| This compound | 1-10 µg/mL (final concentration in media) | -20°C[1] |
| Delipidated Fetal Calf Serum (FCS) | As required for cell culture medium | 4°C |
| Azide-Reporter (e.g., Azide-Fluorophore) | 50 µM | -20°C, protect from light |
| Copper(I) Catalyst (e.g., [acetonitrile]4CuBF4) | 2 mM | Store under inert gas |
| Fixative (e.g., 3.7% Formalin) | --- | Room Temperature |
| Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS) | --- | Room Temperature |
| Wash Buffer (e.g., PBS) | --- | Room Temperature |
II. Cell Culture and Labeling
-
Cell Seeding: Plate cells on a suitable culture vessel (e.g., glass-bottom dishes for microscopy) and allow them to adhere and grow to the desired confluency.
-
Preparation of Labeling Medium: Prepare cell culture medium containing delipidated FCS. Add this compound to the medium to a final concentration of 10 µg/ml.[4]
-
Metabolic Labeling: Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubation: Incubate the cells for a desired period (e.g., 16 hours) to allow for the uptake and incorporation of the this compound.[4] The optimal incubation time may vary depending on the cell type and experimental goals.
III. Cell Fixation and Permeabilization
-
Washing: After incubation, wash the cells twice with phosphate-buffered saline (PBS) to remove any unincorporated this compound.
-
Fixation: Fix the cells by adding 3.7% formalin in a suitable buffer and incubating for at least 16 hours.[4]
-
Washing: Wash the cells once with 155 mM ammonium (B1175870) acetate (B1210297) and twice with buffer A [0.1 M HEPES/KOH (pH 7.4)].[4]
-
Permeabilization (for intracellular targets): If targeting intracellular structures, permeabilize the cells with a buffer containing a non-ionic detergent (e.g., 0.1% Triton X-100 in PBS) for 10-15 minutes at room temperature.
IV. Click Chemistry Reaction
-
Prepare Click Reaction Cocktail: Prepare a fresh solution containing the azide-reporter (e.g., 50 µM azide-fluorophore) in buffer A.[4]
-
Initiate Click Reaction: Add the copper(I) catalyst to the reaction cocktail (e.g., 2 mM final concentration of [acetonitrile]4CuBF4).[4]
-
Incubation: Add the click reaction cocktail to the fixed and permeabilized cells and incubate for 30 minutes at 43°C with gentle agitation.[4]
-
Washing: After the reaction, wash the cells three times with PBS to remove unreacted reagents.
V. Imaging and Analysis
-
Fluorescence Microscopy: If a fluorescent azide-reporter was used, the cells are now ready for imaging. The distribution of the fluorescent signal will correspond to the localization of the this compound.[3][4]
-
Mass Spectrometry: For mass spectrometry analysis, the labeled cholesterol and its metabolites can be extracted and analyzed to provide quantitative data on cholesterol metabolism.[2][4]
Applications in Research and Drug Development
Metabolic labeling with this compound is a versatile tool with numerous applications:
-
Tracking Cholesterol Trafficking: Visualize the movement of cholesterol between different cellular organelles, such as the endoplasmic reticulum, Golgi apparatus, and plasma membrane.[3][4][8]
-
Studying Cholesterol Metabolism: Analyze the conversion of cholesterol into its various metabolites, including oxysterols and cholesteryl esters.[2][4][5]
-
Investigating Drug Effects: Assess the impact of therapeutic compounds on cholesterol uptake, transport, and metabolism. For example, it has been used to study the effect of ezetimibe (B1671841) on cholesterol absorption.[6][9]
-
High-Throughput Screening: The protocol can be adapted for high-throughput screening assays to identify new drugs that modulate cholesterol pathways.
Diagram of Cholesterol Metabolism and Transport Pathways
Caption: Simplified overview of cellular cholesterol trafficking and metabolism.
Data Presentation
Quantitative data from experiments using this compound can be summarized in tables for clear comparison.
Table 1: Example Data from a Drug Screening Experiment
| Treatment | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Fold Change vs. Control |
| Vehicle Control | 150.2 | 12.5 | 1.0 |
| Compound A (10 µM) | 75.8 | 8.1 | 0.5 |
| Compound B (10 µM) | 225.4 | 20.3 | 1.5 |
Note: The data in this table is for illustrative purposes only.
Conclusion
Metabolic labeling with this compound, coupled with click chemistry, provides a robust and sensitive method for investigating the complex roles of cholesterol in cellular biology.[4] Its versatility allows for a wide range of applications, from fundamental research into lipid metabolism to the development of new therapeutic agents targeting cholesterol-related diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. A novel alkyne cholesterol to trace cellular cholesterol metabolism and localization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NPC1L1-dependent transport of this compound in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. NPC1L1-dependent transport of this compound in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
A Step-by-Step Guide to 27-Alkyne Cholesterol Click Chemistry for Tracing Cellular Cholesterol
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals.
This document provides a comprehensive guide to utilizing 27-alkyne cholesterol, a powerful bioorthogonal probe, for the sensitive and specific tracking of cholesterol metabolism and localization within a cellular context. The terminal alkyne group on this cholesterol analog allows for its detection via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry". This technique enables researchers to visualize and quantify cholesterol trafficking and conversion to its metabolites through various analytical methods, including fluorescence microscopy and mass spectrometry.[1][2][3][4][5]
Introduction
Cholesterol is a vital lipid in mammalian cells, playing a crucial role in membrane structure and as a precursor for steroid hormones and bile acids.[1][5] Dysregulation of cholesterol homeostasis is implicated in numerous diseases. Traditional methods for studying cholesterol often lack the specificity or spatial resolution required to fully elucidate its complex dynamics. This compound, in conjunction with click chemistry, offers a robust and versatile solution to overcome these limitations.[1][3][4] This cholesterol analog is readily taken up by cells and recognized by key metabolic enzymes, such as cholesterol oxidases and acyltransferases, making it a reliable tracer for cellular cholesterol pathways.[1][2][4]
Principle of the Method
The workflow involves two main stages:
-
Metabolic Labeling: Cells are incubated with this compound, which is incorporated into cellular membranes and metabolized similarly to endogenous cholesterol.
-
Click Chemistry Detection: Following labeling, the cells are fixed, and the incorporated this compound is covalently linked to an azide-containing reporter molecule (e.g., a fluorophore or biotin) through a click reaction. This allows for subsequent visualization and analysis.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1527467-07-7 | [2] |
| Molecular Weight | 396.66 g/mol | [2] |
| Chemical Formula | C₂₈H₄₄O | [2] |
| Appearance | White crystalline solid | [2] |
| Purity | >95% (¹H NMR) | [2] |
| Solubility | DMSO, DMF | [2] |
| Storage | -20°C | [2] |
Table 2: Enzymatic Activity with this compound
| Enzyme | Parameter | Value | Species | Reference |
| Cholesterol Oxidase | K_m | 19.4 µM | Brevibacterium | [4] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with this compound
This protocol describes the incubation of mammalian cells with this compound for metabolic labeling.
Materials:
-
This compound
-
Mammalian cell line of interest (e.g., A172 glioblastoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FCS)
-
Delipidated Fetal Calf Serum (FCS)
-
Phosphate-Buffered Saline (PBS)
-
Ethanol
Procedure:
-
Cell Seeding: Plate cells on a suitable culture vessel (e.g., glass coverslips for microscopy) and allow them to adhere and grow to the desired confluency.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in ethanol.
-
Preparation of Labeling Medium: Prepare the cell culture medium containing this compound. For enhanced uptake, it is recommended to use a medium containing delipidated FCS. A typical final concentration of this compound is 10-12 µM.[1]
-
Cell Labeling: Remove the standard culture medium from the cells and wash once with PBS. Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for a desired period (e.g., 16 hours) at 37°C in a 5% CO₂ incubator to allow for the uptake and metabolic incorporation of the alkyne-cholesterol.[1]
-
Washing: After incubation, remove the labeling medium and wash the cells three times with PBS to remove any unincorporated this compound. The cells are now ready for fixation and click chemistry detection.
Protocol 2: Copper-Catalyzed Click Chemistry for Fluorescence Microscopy
This protocol details the click reaction to attach a fluorescent azide (B81097) reporter to the incorporated this compound in fixed cells.
Materials:
-
Metabolically labeled cells on coverslips (from Protocol 1)
-
3.7% Formalin in PBS (for fixation)
-
0.1 M HEPES/KOH buffer (pH 7.4)
-
Azide-functionalized fluorophore (e.g., Azide-BODIPY) or Azide-Biotin
-
[Acetonitrile]₄CuBF₄ in acetonitrile (B52724) (Copper(I) catalyst)
-
(Optional) Alexa Fluor-conjugated Streptavidin (if using Azide-Biotin)
Procedure:
-
Cell Fixation: Fix the labeled cells by incubating with 3.7% formalin in PBS for at least 16 hours.[1]
-
Washing: Wash the fixed cells once with 155 mM ammonium acetate and twice with 0.1 M HEPES/KOH buffer (pH 7.4).[1]
-
Preparation of Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. In prewarmed 0.1 M HEPES/KOH buffer, dissolve the azide-reporter to a final concentration of 50 µM.[1]
-
Initiation of Click Reaction: Add the click reaction cocktail to the fixed cells. Initiate the reaction by adding the copper(I) catalyst, [acetonitrile]₄CuBF₄, to a final concentration of 2 mM (final acetonitrile concentration should be 2%).[1]
-
Incubation: Incubate the reaction at 43°C for 30 minutes with gentle agitation.[1]
-
Washing: After the reaction, wash the cells three times with PBS.
-
(Optional) Secondary Labeling: If an azide-biotin reporter was used, incubate the cells with a fluorescently labeled streptavidin conjugate (e.g., Alexa-488-streptavidin) according to the manufacturer's instructions to visualize the biotinylated cholesterol.[1]
-
Mounting and Imaging: Mount the coverslips onto microscope slides and proceed with fluorescence microscopy imaging.
Visualizations
Cholesterol Metabolism and Click Chemistry Detection Workflow
Caption: Experimental workflow for tracing cholesterol with this compound.
Logical Relationship of Click Chemistry Components
Caption: Key components and their roles in the click chemistry reaction.
References
- 1. A novel alkyne cholesterol to trace cellular cholesterol metabolism and localization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. NPC1L1-dependent transport of this compound in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, 1527467-07-7 | BroadPharm [broadpharm.com]
Application Notes and Protocols: Tracing Cholesterol Trafficking with 27-Alkyne Cholesterol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cholesterol is a critical lipid in mammalian cells, essential for maintaining membrane structure and function, and serving as a precursor for steroid hormones and bile acids.[1][2] The intricate network of cholesterol transport pathways, known as cholesterol trafficking, is tightly regulated to ensure cellular homeostasis.[1][3][4][5] Dysregulation of these pathways is implicated in numerous diseases, including atherosclerosis, Niemann-Pick type C disease, and certain cancers, making it a key area for research and therapeutic development.[2][3][6]
Traditional methods for studying cholesterol trafficking often rely on radioactive isotopes or fluorescently-labeled cholesterol analogs, which can suffer from limitations such as safety concerns or steric hindrance from bulky fluorophores. The advent of bioorthogonal chemistry has provided a powerful alternative.[1] 27-Alkyne cholesterol is a cholesterol analog featuring a small, non-perturbative terminal alkyne group on its side chain.[7][8] This alkyne moiety allows for covalent labeling with azide-functionalized reporter molecules via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction.[9][10][11]
This versatile probe is readily metabolized by cellular enzymes from various species (including human, rat, and yeast) and can be incorporated into cellular pathways similarly to native cholesterol.[1][8][10][12] Consequently, this compound serves as a powerful tool to trace cholesterol uptake, metabolism, and subcellular distribution with high sensitivity and resolution using techniques like fluorescence microscopy and mass spectrometry.[1][13][14]
Principle of the Method
The core technology enabling the use of this compound is click chemistry . Researchers first introduce the this compound into their biological system (e.g., cell culture or in vivo models), where it is taken up and processed like endogenous cholesterol. Following a desired incubation period, the system is fixed, and a reporter molecule containing an azide (B81097) group (e.g., an azide-fluorophore or azide-biotin) is added. In the presence of a copper(I) catalyst, the alkyne on the cholesterol molecule and the azide on the reporter molecule undergo a cycloaddition reaction, forming a stable triazole linkage. This reaction covalently attaches the reporter to the cholesterol, allowing for its specific detection and visualization.
Applications
This compound is a multifaceted tool for lipid research and drug development.
-
Visualizing Subcellular Cholesterol Distribution: Enables high-resolution imaging of cholesterol localization in various organelles, including the endoplasmic reticulum, Golgi apparatus, plasma membrane, and mitochondria.[1][7][12]
-
Studying Cholesterol Metabolism: The probe is a substrate for key enzymes like cholesterol oxidases, hydroxylases, and acyl-CoA:cholesterol acyltransferases (ACAT), allowing researchers to trace its conversion to metabolites like cholestenone and cholesteryl esters.[1][10][15]
-
Investigating Cholesterol Transport Pathways: It has been successfully used to study the NPC1L1-dependent pathway of intestinal cholesterol absorption, demonstrating its utility in dissecting specific transport mechanisms.[15] Ezetimibe, a known inhibitor of NPC1L1, significantly reduces the uptake and esterification of this compound.[15]
-
Drug Discovery and Development: Provides a platform for screening and characterizing compounds that modulate cholesterol trafficking, offering a valuable tool for developing therapies for metabolic and cardiovascular diseases.[6][16]
Quantitative Data Summary
The following table summarizes key quantitative findings from studies utilizing this compound.
| Parameter Measured | Experimental System | Condition/Treatment | Result | Reference |
| Cholesterol Uptake | Mouse Small Intestine (in vivo) | Ezetimibe | ~75% reduction in total this compound uptake. | [15] |
| Cholesterol Esterification | Caco-2 Human Intestinal Cells | Ezetimibe | Significant inhibition of this compound esterification. | [15] |
| Cholesterol Esterification | Caco-2 Human Intestinal Cells | Pitstop 2 (Clathrin Inhibitor) | Significant reduction in this compound esterification. | [15] |
| Cellular Sterol Composition | Wild-Type Cells | This compound Feed | Ratio of alkyne cholesterol to endogenous cholesterol was 1:4.2. | [1] |
Experimental Protocols
Note: These protocols are generalized and may require optimization for specific cell types and experimental goals.
Protocol 1: Cellular Labeling with this compound
This protocol describes the incubation of cultured cells with this compound for metabolic labeling.
Materials:
-
This compound (e.g., from Cayman Chemical, Vector Labs)
-
Cell culture medium (e.g., DMEM)
-
Delipidated Fetal Calf Serum (FCS)
-
Phosphate-Buffered Saline (PBS)
-
Cultured cells on glass coverslips
Procedure:
-
Prepare Labeling Medium: Prepare cell culture medium supplemented with delipidated FCS. Add this compound to a final concentration of 2.5-10 µM (or ~10 µg/mL).
-
Cell Seeding: Seed cells on sterile glass coverslips in a culture plate and allow them to adhere and grow to the desired confluency.
-
Incubation: Remove the standard growth medium and replace it with the prepared labeling medium.
-
Metabolic Labeling: Incubate the cells for 16-24 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Washing: After incubation, wash the cells three times with warm PBS to remove unincorporated this compound.
-
Proceed to Fixation: The cells are now ready for fixation and click chemistry detection (Protocol 2) or lipid extraction (Protocol 3).
Protocol 2: Detection via Click Chemistry for Fluorescence Microscopy
This protocol details the steps for visualizing the incorporated this compound using a fluorescent azide reporter.
Materials:
-
Labeled cells on coverslips (from Protocol 1)
-
3.7% Formalin in PBS (for fixation)
-
PBS
-
Click Reaction Buffer: 0.1 M HEPES/KOH, pH 7.4
-
Azide-coupled fluorophore (e.g., Azide-BODIPY, Azide-Alexa Fluor 488)
-
Copper Catalyst: 2 mM [acetonitrile]₄CuBF₄ in acetonitrile
-
Mounting medium with DAPI
Procedure:
-
Fixation: Fix the labeled cells by incubating with 3.7% formalin in PBS for at least 16 hours at 4°C.[1] Note: Long fixation ensures complete inactivation of cellular processes.
-
Washing: Wash the fixed cells twice with PBS for 10 minutes each on a gentle shaker.
-
Equilibration: Wash the cells twice with Click Reaction Buffer.
-
Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the cocktail immediately before use. For a 500 µL final volume, combine:
-
500 µL pre-warmed (43°C) Click Reaction Buffer
-
Azide-fluorophore to a final concentration of 50 µM
-
10 µL of 2 mM Copper Catalyst solution (final concentration ~40 µM)
-
-
Click Reaction: Remove the buffer from the cells and add the click reaction cocktail. Incubate at 43°C for 30 minutes with gentle agitation.[1] Note: The use of copper-chelating picolyl azides can increase sensitivity and allow for lower copper concentrations.[11]
-
Post-Reaction Washing: Wash the cells three times with PBS to remove unreacted reagents.
-
Nuclear Staining (Optional): Incubate with a DAPI solution to stain nuclei for cellular context.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the samples using a fluorescence microscope with filter sets appropriate for the chosen fluorophore and DAPI.
Protocol 3: Total Lipid Extraction
This protocol is for extracting total lipids from labeled cells for analysis by methods such as Thin-Layer Chromatography (TLC) or Mass Spectrometry (MS).
Materials:
-
Labeled cells in a culture plate (from Protocol 1)
-
Ice-cold PBS
-
Methanol (MeOH)
-
Chloroform (CHCl₃)
-
Deionized Water
-
Glass vials
Procedure:
-
Harvesting: After washing (Protocol 1, Step 5), scrape the cells into 0.4 mL of ice-cold PBS and transfer to a glass vial.
-
Lipid Extraction (Bligh-Dyer method): a. Add 1 mL of MeOH and vortex thoroughly. b. Add 0.5 mL of CHCl₃ and vortex. c. Add another 0.5 mL of CHCl₃ and vortex. d. Add 1 mL of deionized water and vortex thoroughly to induce phase separation.
-
Phase Separation: Centrifuge the vials at ~1,500 x g for 10 minutes. This will separate the mixture into an upper aqueous phase and a lower organic phase containing the lipids.
-
Collection: Carefully collect the lower organic phase using a glass pipette and transfer it to a new clean glass vial.
-
Drying: Evaporate the solvent under a stream of nitrogen gas.
-
Storage: Store the dried lipid extract at -20°C or -80°C under nitrogen until further analysis.[9]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No/Weak Fluorescent Signal | Insufficient labeling with this compound. | Increase incubation time or concentration of this compound. Ensure use of delipidated serum to enhance uptake. |
| Inefficient click reaction. | Prepare the copper catalyst and click cocktail fresh. Ensure the reaction temperature is maintained. Consider using a picolyl-azide reporter, which enhances reaction efficiency.[11] | |
| High Background Signal | Incomplete removal of unreacted azide-fluorophore. | Increase the number and duration of post-reaction wash steps. Add a mild detergent (e.g., 0.1% Tween-20) to the wash buffer. |
| Non-specific binding of the reporter. | Include a blocking step (e.g., with BSA) before the click reaction. | |
| Cell Morphology is Poor | Cytotoxicity from labeling reagent or click chemistry components. | Perform a dose-response curve to find the optimal, non-toxic concentration of this compound. Reduce the concentration of the copper catalyst or incubation time for the click reaction. |
| Lipid Droplet Staining is Weak | Poor penetration of click reagents into the hydrophobic core of lipid droplets. | This is a known limitation for microscopy.[1] While esterified alkyne cholesterol is present, detection may be underrepresented. For quantifying cholesterol esters, biochemical methods on extracted lipids (Protocol 3) are more reliable. |
References
- 1. A novel alkyne cholesterol to trace cellular cholesterol metabolism and localization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Intracellular Cholesterol Synthesis and Transport [frontiersin.org]
- 5. Intracellular Cholesterol Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholesterol Trafficking: An Emerging Therapeutic Target for Angiogenesis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vectorlabs.com [vectorlabs.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. This compound | AxisPharm [axispharm.com]
- 15. NPC1L1-dependent transport of this compound in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemimpex.com [chemimpex.com]
Visualizing Cholesterol Dynamics in Live Cells: An Application Note on 27-Alkyne Cholesterol Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol is a fundamental component of mammalian cell membranes, playing a crucial role in maintaining membrane fluidity, forming lipid rafts, and serving as a precursor for steroid hormones and bile acids.[1][2] Dysregulation of cholesterol homeostasis is implicated in numerous diseases, including cardiovascular disease, neurodegenerative disorders, and cancer.[3] Therefore, methods to visualize and track cholesterol trafficking and metabolism in live cells are invaluable for both basic research and drug development.[3][4]
This application note details the use of 27-alkyne cholesterol, a powerful chemical tool, for fluorescence microscopy studies of cholesterol in living cells.[1][2] This cholesterol analog contains a terminal alkyne group, a small and biologically unobtrusive modification that allows for covalent labeling with a fluorescent probe via a highly specific and efficient bioorthogonal "click chemistry" reaction.[5][6][7] This technique offers a versatile and sensitive method to study the subcellular distribution and dynamics of cholesterol.[1][5][7][8]
Principle of the Method
The core of this technique lies in a two-step process: metabolic labeling followed by fluorescent detection.
-
Metabolic Labeling: Live cells are incubated with this compound, which is taken up and processed by cellular machinery similarly to endogenous cholesterol.[1][5][7][8] It is incorporated into cellular membranes and can be a substrate for various enzymes, including cholesterol oxidases, hydroxylases, and acyltransferases.[1][2][5][7][8]
-
Click Chemistry: After labeling, the cells are fixed and permeabilized. The alkyne-tagged cholesterol is then covalently linked to an azide-modified fluorescent dye (e.g., Alexa Fluor, Bodipy) through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[1][5][8] This reaction is highly specific and occurs under biocompatible conditions, ensuring that the fluorescent signal is localized specifically to the incorporated this compound. The resulting fluorescence can then be visualized using standard fluorescence microscopy techniques.
An overview of the experimental workflow is presented below.
Applications
The this compound labeling technique is a versatile tool with a broad range of applications in cell biology and drug discovery:
-
Subcellular Cholesterol Distribution: Visualize the localization of cholesterol in various organelles, such as the plasma membrane, Golgi apparatus, endoplasmic reticulum, and mitochondria.[1][2][5][7][8]
-
Cholesterol Trafficking and Dynamics: Track the movement of cholesterol between different cellular compartments in real-time or through pulse-chase experiments.[9][10][11]
-
Cholesterol Metabolism Studies: As this compound is a substrate for cellular enzymes, it can be used to study processes like cholesterol esterification.[1][12]
-
Drug Screening and Development: Evaluate the effect of pharmacological compounds on cholesterol metabolism and transport pathways.[3] For example, it can be used to study the mechanism of cholesterol-lowering drugs like ezetimibe, which targets the NPC1L1 transporter.[12]
-
Disease Research: Investigate alterations in cholesterol homeostasis in disease models, providing insights into the molecular basis of various pathologies.[3]
A simplified representation of the Niemann-Pick C1 Like-1 (NPC1L1)-dependent cholesterol uptake pathway, which can be studied using this compound, is shown below.
References
- 1. A novel alkyne cholesterol to trace cellular cholesterol metabolism and localization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel alkyne cholesterol to trace cellular cholesterol metabolism and localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | AxisPharm [axispharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. This compound, 1527467-07-7 | BroadPharm [broadpharm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Live-Cell Imaging of Fluorescent Sterols for Analysis of Intracellular Cholesterol Transport | Springer Nature Experiments [experiments.springernature.com]
- 11. Synthesis and Live-Cell Imaging of Fluorescent Sterols for Analysis of Intracellular Cholesterol Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NPC1L1-dependent transport of this compound in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry-Based Analysis of 27-Alkyne Cholesterol Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cholesterol is a vital component of mammalian cell membranes and a precursor for steroid hormones, bile acids, and oxysterols.[1] Understanding the intricate pathways of cholesterol metabolism, transport, and localization is crucial for research into numerous diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. Traditional methods using radiolabeled cholesterol have limitations regarding safety and compatibility with modern analytical techniques like mass spectrometry.[2][3]
27-alkyne cholesterol is a powerful chemical probe for investigating cholesterol metabolism.[4][5] This analog contains a terminal alkyne group, a small modification that is well-tolerated by cellular enzymes in various species, including humans, rats, and yeast.[2][5][6] This allows it to participate in key metabolic pathways such as esterification by acyl-CoA:cholesterol acyltransferases (ACAT) and oxidation by cholesterol oxidases and hydroxylases.[2][5][7]
The terminal alkyne serves as a bioorthogonal handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[1][7][8] This reaction enables the covalent attachment of reporter molecules, such as fluorophores for imaging or biotin (B1667282) tags for enrichment, to the cholesterol metabolites. For mass spectrometry (MS), a charged azide (B81097) tag can be attached to improve ionization efficiency and simplify detection.[9] This application note provides detailed protocols for the metabolic labeling of cells with this compound and the subsequent analysis of its metabolites using liquid chromatography-mass spectrometry (LC-MS).
Experimental Workflow Overview
The overall workflow involves introducing this compound to cells, allowing it to be metabolized, extracting the lipids, using click chemistry to attach a reporter tag to the alkyne-containing metabolites, and finally, analyzing the tagged molecules by LC-MS/MS.
Caption: Overview of the key steps from cell labeling to data analysis.
Metabolic Fate of this compound
Once inside the cell, this compound can be processed by key enzymes involved in cholesterol homeostasis. It can be esterified to form alkyne-cholesteryl esters for storage in lipid droplets or oxidized to form various alkyne-oxysterols. These metabolic pathways can be traced using the alkyne tag.
Caption: Enzymatic conversion of this compound within the cell.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cells
This protocol describes the incubation of cultured cells with this compound.
-
Cell Culture: Plate cells (e.g., Caco-2, HepG2) in a suitable format (e.g., 6-well plates) and grow to the desired confluency.
-
Preparation of Labeling Medium: Prepare a stock solution of this compound in a suitable solvent like DMSO or ethanol.[4] Dilute the stock solution into a cell culture medium, potentially one containing delipidated fetal calf serum (FCS), to a final working concentration (e.g., 5-10 µM).[2][10]
-
Labeling: Remove the existing medium from the cells, wash once with phosphate-buffered saline (PBS), and add the prepared labeling medium.
-
Incubation: Incubate the cells for a desired period (e.g., 4 to 48 hours) under standard cell culture conditions (37°C, 5% CO₂).[2][10] The incubation time will depend on the specific metabolic process being investigated.
-
Cell Harvesting: After incubation, wash the cells twice with cold PBS to remove excess unincorporated this compound. Harvest the cells by scraping or trypsinization.
Protocol 2: Total Lipid Extraction
This protocol is for extracting total lipids from the labeled cells.
-
Cell Lysis: Resuspend the cell pellet in PBS and homogenize or sonicate to ensure complete lysis.
-
Solvent Extraction: Perform a Bligh-Dyer or Folch extraction.
-
To the cell lysate, add a mixture of chloroform (B151607) and methanol (B129727) (e.g., a 2:1 v/v ratio of chloroform:methanol).
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge the sample to separate the phases (e.g., 1000 x g for 10 minutes).
-
Carefully collect the lower organic phase, which contains the lipids, using a glass pipette.
-
-
Drying: Dry the collected lipid extract under a stream of nitrogen gas to remove the solvent.
-
Storage: Store the dried lipid film at -20°C or -80°C until ready for the click reaction.[6]
Protocol 3: Click Chemistry Reaction
This protocol describes the derivatization of alkyne-containing lipids with an azide-functionalized reporter tag for MS analysis. An azide tag with a permanent positive charge is recommended to enhance ionization.[9]
-
Reagent Preparation:
-
Resuspend the dried lipid extract in a suitable solvent like a chloroform/methanol mixture.
-
Prepare fresh stock solutions of the azide reporter tag, copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate.
-
-
Reaction Setup: In a microcentrifuge tube, combine the lipid extract with the azide reporter tag, CuSO₄, and sodium ascorbate.
-
Incubation: Vortex the mixture and incubate at room temperature for 1-2 hours, protected from light.
-
Sample Cleanup: After the reaction, the sample may need to be purified to remove excess reagents. This can be achieved by solid-phase extraction (SPE) using a C18 or other suitable cartridge.[11] Elute the derivatized lipids and dry them again under nitrogen.
Protocol 4: LC-MS/MS Analysis
This protocol outlines the analysis of the derivatized cholesterol metabolites.
-
Sample Reconstitution: Reconstitute the dried, derivatized lipid extract in a solvent compatible with the LC mobile phase (e.g., isopropanol/acetonitrile).
-
Chromatographic Separation:
-
Column: Use a reverse-phase column suitable for lipidomics (e.g., C18 or C8).
-
Mobile Phase: Employ a gradient of two mobile phases, such as (A) water with an additive like formic acid or ammonium (B1175870) formate (B1220265) and (B) a mixture of acetonitrile (B52724) and isopropanol.[12]
-
Gradient: Develop a gradient that effectively separates different lipid classes, from more polar oxysterols to nonpolar cholesteryl esters.
-
-
Mass Spectrometry Detection:
-
Ionization: Use electrospray ionization (ESI) in positive mode, which is effective for tags with a permanent positive charge.[9]
-
Scan Mode: Perform a full scan (MS1) to detect the parent ions of the derivatized metabolites. The mass of the expected metabolite will be its original mass plus the mass of the reporter tag.
-
Fragmentation (MS/MS): Use data-dependent acquisition to trigger MS/MS scans on the most abundant ions. The fragmentation pattern of the reporter tag can be used to specifically identify the derivatized lipids through neutral loss or characteristic fragment ion scanning.[9][13]
-
Data Presentation
Quantitative analysis allows for the comparison of metabolite levels under different experimental conditions. The results can be presented in tabular format to highlight key findings. For example, one could compare the cellular sterol profile in cells fed with this compound versus control cells.[2]
Table 1: Example Quantitation of Cellular Sterol Levels After Incubation with this compound
| Sterol Precursor | Control (pmol/mg protein) | +this compound (pmol/mg protein) | % Change |
| Lanosterol | 150.5 ± 12.1 | 85.2 ± 9.8 | -43.4% |
| Lathosterol | 210.2 ± 15.5 | 115.6 ± 11.3 | -45.0% |
| 24-Dihydrolanosterol | 95.8 ± 7.9 | 50.1 ± 6.2 | -47.7% |
| This compound | 0 | 1250.7 ± 102.4 | N/A |
Note: The data presented above is hypothetical and for illustrative purposes, based on trends observed in published studies.[2] Such data demonstrates how cholesterol feeding (in this case, with the alkyne analog) leads to a downregulation of its endogenous synthesis, reflected by the decreased levels of precursors.[2]
References
- 1. Proteome-wide Mapping of Cholesterol-Interacting Proteins in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel alkyne cholesterol to trace cellular cholesterol metabolism and localization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]
- 4. caymanchem.com [caymanchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 7. vectorlabs.com [vectorlabs.com]
- 8. A not-so-ancient grease history: click chemistry and protein lipid modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. NPC1L1-dependent transport of this compound in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Revised sample preparation for the analysis of oxysterols by enzyme-assisted derivatisation for sterol analysis (EADSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Cholesterol in Lipid Rafts using 27-Alkyne Cholesterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid rafts are dynamic, nanoscale microdomains within the plasma membrane enriched in cholesterol, sphingolipids, and specific proteins.[1][2] These domains are believed to play a crucial role in various cellular processes, including signal transduction, membrane trafficking, and viral entry. Cholesterol is a key organizing component of lipid rafts, and its distribution and dynamics within these domains are of significant interest for understanding their function and for developing therapeutic interventions that target raft-associated processes.
27-Alkyne cholesterol is a powerful chemical tool for studying cholesterol in living cells and model membranes. This cholesterol analog contains a terminal alkyne group, which allows for its detection via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[1][3][4] This bioorthogonal labeling strategy enables the visualization and quantification of cholesterol distribution and dynamics with minimal perturbation to the biological system. These application notes provide detailed protocols for utilizing this compound to study its incorporation and distribution within lipid rafts.
Data Presentation
While direct quantitative data on the specific enrichment of this compound in lipid rafts versus the surrounding membrane is an active area of research, the following table provides a template for how such data could be presented. The subsequent protocols outline the methods to generate this type of quantitative information.
| Membrane Fraction | Method | This compound Content (Relative Units) | Reference |
| Detergent-Resistant Membranes (Lipid Rafts) | Mass Spectrometry | Data to be determined | Cite future work |
| Detergent-Soluble Membranes (Non-Raft) | Mass Spectrometry | Data to be determined | Cite future work |
| Lipid Rafts (Microscopy) | Fluorescence Intensity Analysis | Data to be determined | Cite future work |
| Non-Raft Membrane (Microscopy) | Fluorescence Intensity Analysis | Data to be determined | Cite future work |
Experimental Protocols
Protocol 1: Labeling of Cellular Membranes with this compound
This protocol describes the incorporation of this compound into the membranes of cultured mammalian cells.
Materials:
-
Cultured mammalian cells (e.g., HeLa, CHO, Jurkat)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (stored at -20°C)[5]
-
Methyl-β-cyclodextrin (MβCD)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Preparation: Plate cells on a suitable culture vessel (e.g., glass-bottom dishes for microscopy) and culture to 70-80% confluency.
-
Preparation of this compound Stock Solution: Prepare a 1-10 mM stock solution of this compound in DMSO or ethanol.
-
Preparation of Labeling Medium:
-
For general labeling, dilute the this compound stock solution in complete cell culture medium to a final concentration of 1-10 µM.
-
To enhance uptake, a complex of this compound with MβCD can be prepared. Briefly, mix this compound with a 10-fold molar excess of MβCD in serum-free medium and incubate for 15-30 minutes at 37°C.
-
-
Cell Labeling:
-
Aspirate the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for 1-24 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically for each cell type and experimental goal.
-
-
Washing:
-
After incubation, aspirate the labeling medium.
-
Wash the cells three times with pre-warmed PBS to remove unincorporated this compound.
-
The cells are now ready for downstream applications such as fixation and click chemistry labeling.
-
Protocol 2: Click Chemistry Reaction for Fluorescence Imaging
This protocol details the "click" reaction to attach a fluorescent azide (B81097) reporter to the alkyne group of the incorporated this compound for visualization by fluorescence microscopy.
Materials:
-
Cells labeled with this compound (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1 M Glycine (B1666218) in PBS (quenching solution)
-
PBS
-
Click reaction buffer: 100 mM Tris-HCl, pH 8.5
-
Fluorescent azide (e.g., Azide-Fluor 488, Azide-Fluor 555)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (50 mM in water)
-
Sodium ascorbate (B8700270) stock solution (500 mM in water, freshly prepared)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (100 mM in water, optional reducing agent)
-
Mounting medium with DAPI
Procedure:
-
Fixation:
-
Wash the labeled cells once with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. .
-
-
Quenching:
-
Aspirate the PFA solution and wash the cells twice with PBS.
-
Add 0.1 M glycine in PBS and incubate for 10 minutes at room temperature to quench residual formaldehyde.
-
-
Click Reaction Cocktail Preparation (prepare immediately before use):
-
For a 1 mL reaction volume:
-
889 µL of Click reaction buffer
-
10 µL of Fluorescent azide stock solution (1 mM in DMSO) to a final concentration of 10 µM
-
40 µL of Sodium ascorbate stock solution (final concentration 20 mM)
-
1 µL of CuSO₄ stock solution (final concentration 50 µM)
-
-
Vortex the solution briefly to mix.
-
-
Click Reaction:
-
Aspirate the quenching solution and wash the cells twice with PBS.
-
Add the click reaction cocktail to the cells, ensuring the cell monolayer is completely covered.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Aspirate the click reaction cocktail and wash the cells three times with PBS.
-
Mount the coverslip on a microscope slide using a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.
-
Protocol 3: Co-localization with Lipid Raft Markers
This protocol describes how to perform immunofluorescence to co-localize this compound with known lipid raft markers such as flotillin or caveolin.
Materials:
-
Cells labeled with this compound and fluorescent azide (from Protocol 2)
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody against a lipid raft marker (e.g., anti-flotillin, anti-caveolin)
-
Secondary antibody conjugated to a spectrally distinct fluorophore
-
PBS
Procedure:
-
Perform Protocol 1 and 2 to label the cells with this compound and a fluorescent azide.
-
Permeabilization:
-
After the final wash in the click chemistry protocol, add permeabilization buffer to the cells and incubate for 10 minutes at room temperature.
-
-
Blocking:
-
Aspirate the permeabilization buffer and wash twice with PBS.
-
Add blocking buffer and incubate for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer according to the manufacturer's instructions.
-
Aspirate the blocking buffer and add the diluted primary antibody solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently labeled secondary antibody in blocking buffer.
-
Aspirate the wash buffer and add the diluted secondary antibody solution.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Final Washes and Mounting:
-
Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each.
-
Mount the coverslip as described in Protocol 2.
-
-
Imaging and Analysis:
-
Acquire images in the channels corresponding to the this compound label, the lipid raft marker, and DAPI.
-
Analyze the images for co-localization using appropriate software (e.g., ImageJ with the Coloc 2 plugin).
-
Protocol 4: Isolation of Detergent-Resistant Membranes (DRMs) for Quantitative Analysis
This protocol describes a method for isolating lipid rafts as detergent-resistant membranes (DRMs) to quantify the amount of this compound within them.
Materials:
-
Cells labeled with this compound (from Protocol 1)
-
Lysis buffer: 1% Triton X-100 in TNE buffer (25 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM EDTA) with protease inhibitors
-
Sucrose (B13894) solutions (80%, 30%, and 5% w/v in TNE buffer)
-
Ultracentrifuge and appropriate tubes
Procedure:
-
Cell Lysis:
-
Harvest the labeled cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes.
-
-
Sucrose Gradient Preparation:
-
In an ultracentrifuge tube, carefully layer the following sucrose solutions from bottom to top:
-
1 mL of 80% sucrose
-
2 mL of the cell lysate mixed with an equal volume of 80% sucrose (final concentration 40%)
-
5 mL of 30% sucrose
-
4 mL of 5% sucrose
-
-
-
Ultracentrifugation:
-
Centrifuge the gradient at 200,000 x g for 18-24 hours at 4°C.
-
-
Fraction Collection:
-
Carefully collect 1 mL fractions from the top of the gradient. The DRMs (lipid rafts) will be located at the interface of the 5% and 30% sucrose layers.
-
-
Analysis:
-
The collected fractions can be analyzed by various methods:
-
Western Blotting: To confirm the enrichment of lipid raft marker proteins (e.g., flotillin, caveolin) in the DRM fractions.
-
Click Chemistry and Mass Spectrometry: To quantify the amount of this compound in each fraction. This involves performing a click reaction with an azide-biotin tag, followed by streptavidin purification and analysis by mass spectrometry.
-
-
Visualizations
Caption: Experimental workflow for studying this compound in lipid rafts.
Caption: Mechanism of the copper-catalyzed azide-alkyne cycloaddition (Click Chemistry).
Caption: Hypothetical enrichment of this compound within a lipid raft.
References
- 1. A novel alkyne cholesterol to trace cellular cholesterol metabolism and localization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unbiased quantitative proteomics of lipid rafts reveals high specificity for signaling factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Super-Resolution Imaging of Clickable Lipids With Lipid Expansion Microscopy (LExM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unbiased quantitative proteomics of lipid rafts reveals high specificity for signaling factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
Application Notes and Protocols: In Vivo Labeling with 27-Alkyne Cholesterol in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol homeostasis is a critical physiological process, and its dysregulation is implicated in numerous diseases, including atherosclerosis and metabolic syndrome. The study of cholesterol transport and metabolism in vivo has traditionally relied on radioisotope-labeled molecules. 27-Alkyne cholesterol has emerged as a powerful, non-radioactive chemical probe for tracing cholesterol dynamics in living systems.[1][2] This analog closely mimics natural cholesterol and is processed by cellular machinery, including enzymes and transporters.[3][4][5] Its terminal alkyne group allows for covalent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry," enabling the attachment of various reporter tags for detection and visualization.[3][6]
These application notes provide a detailed overview and protocols for utilizing this compound to study intestinal cholesterol absorption in mouse models, a key process in maintaining systemic cholesterol levels.
Core Application: Tracing Intestinal Cholesterol Absorption
A primary application of this compound in mouse models is to investigate the mechanisms of intestinal cholesterol uptake. Studies have demonstrated that this compound is a substrate for the Niemann-Pick C1-Like 1 (NPC1L1) protein, the critical transporter for intestinal cholesterol absorption and the molecular target of the cholesterol-lowering drug ezetimibe (B1671841) (EZE).[1][2] By administering this compound in micelles to the mouse intestine, researchers can track its absorption and subsequent metabolic fate.
The alkyne tag provides versatility in detection, allowing for analysis by fluorescence microscopy, thin-layer chromatography (TLC), and mass spectrometry.[3][4] This enables both spatial localization within the intestinal tissue and quantitative assessment of uptake.
Data Presentation
The following table summarizes quantitative data from a key study investigating the NPC1L1-dependent uptake of this compound in the mouse small intestine.
| Experimental Condition | Analyte | Method of Analysis | % Reduction in Uptake (Mean ± SEM) | Reference |
| Ezetimibe (EZE) Treatment | Total this compound | Lipid Extraction & TLC | ~75% | [1][2] |
| Ezetimibe (EZE) Treatment | This compound Fluorescence | In Situ Click & Confocal Microscopy | 52 ± 9% | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Micelles
This protocol describes the preparation of mixed micelles for the delivery of this compound to the mouse intestine.
Materials:
-
This compound
-
L-α-Phosphatidylcholine
-
Oleic Acid
-
Taurocholate
-
Phosphate-Buffered Saline (PBS)
-
Nitrogen gas source
-
Magnetic stirrer
Procedure:
-
In a glass vial, combine the following lipids dissolved in ethanol:
-
10 mM L-α-Phosphatidylcholine
-
0.3 mM Oleic Acid
-
5 mM Taurocholate
-
10 µM this compound[1]
-
-
Evaporate the ethanol solvent under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the vial.
-
Add PBS to the dried lipid film.
-
Incubate the mixture on a magnetic stirrer overnight at room temperature to allow for the formation of micelles.[1] The resulting solution should be clear.
Protocol 2: In Vivo Administration of this compound in a Mouse Intestinal Loop Model
This protocol details the surgical procedure for administering the prepared micelles directly into a localized segment of the mouse intestine.
Animal Model:
-
8- to 20-week-old C57BL/6J mice[1]
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Perform a midline laparotomy to expose the small intestine.
-
Identify the jejunum and create two adjacent, non-contiguous "closed loops," each 1-2 cm in length, by tying off the intestine with surgical sutures. Be careful not to compromise the local blood supply.
-
Using a fine-gauge needle, inject approximately 300 µL of the this compound micelle solution into the lumen of one of the closed loops (Test group).
-
Into the second loop, inject ~300 µL of micelles also containing 50 µM ezetimibe (Control group).[1]
-
Return the intestine to the abdominal cavity and close the incision.
-
Maintain the animal under anesthesia for the desired experimental duration (e.g., 2-4 hours).
-
At the end of the incubation period, euthanize the animal and harvest the intestinal loops for analysis.
Protocol 3: Analysis of this compound Uptake
A. Lipid Extraction and TLC Analysis
This method is for the quantitative analysis of total this compound uptake.
Materials:
-
Harvested intestinal loops
-
Methanol (B129727), Chloroform, Water (for lipid extraction)
-
3-azido-7-hydroxycoumarin (or other suitable azide-fluorophore)
-
Copper(II) sulfate, Sodium Ascorbate, THPTA or TBTA ligand (for Click Reaction)
-
TLC plates
-
Fluorometric scanner
Procedure:
-
Isolate intestinal epithelial cells from the harvested loops or homogenize the entire tissue segment.
-
Perform a lipid extraction using a modified Bligh-Dyer or Folch method. Briefly, vortex the sample sequentially with methanol and chloroform, then add water to induce phase separation.[1]
-
Collect the lower organic phase containing the lipids and dry it under nitrogen.
-
Perform a copper-catalyzed click reaction on the dried lipid extract by adding a reaction cocktail containing an azide-fluorophore (e.g., 3-azido-7-hydroxycoumarin), copper(II) sulfate, a reducing agent (sodium ascorbate), and a copper-chelating ligand.[1][7]
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
Spot the reaction mixture onto a TLC plate and develop it using an appropriate solvent system to separate free cholesterol from cholesteryl esters.
-
Image the dried TLC plate using a fluorometric scanner to visualize and quantify the fluorescently labeled this compound and its metabolites.[1]
B. In Situ Fluorescence Microscopy
This method is for visualizing the localization of absorbed this compound within the intestinal tissue.
Materials:
-
Harvested intestinal loops
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Microscope slides
-
Permeabilization buffer (e.g., PBS with 0.5% NP-40)
-
Click chemistry reaction cocktail (as above, with a fluorescent azide (B81097) like Alexa Fluor 488 Azide)
-
(Optional) Antibodies for co-staining (e.g., anti-villin) and corresponding secondary antibodies.
-
DAPI for nuclear counterstain
-
Confocal microscope
Procedure:
-
Immediately embed the harvested intestinal loops in OCT compound and snap-freeze in liquid nitrogen.
-
Cut 5 µm-thick cryosections using a cryostat and mount them on microscope slides.
-
Wash the sections with click reaction buffer.
-
Permeabilize the tissue sections for 5 minutes (e.g., with 0.5% NP-40).[1]
-
Perform the in situ click reaction by incubating the sections with the click chemistry reaction cocktail containing a fluorescent azide for 30-60 minutes in a humid chamber.
-
Wash the sections thoroughly to remove unreacted reagents.
-
(Optional) Proceed with standard immunofluorescence staining for cellular markers like villin to outline the intestinal brush border.[1]
-
Counterstain with DAPI.
-
Mount the slides with an appropriate mounting medium and image using a confocal microscope.
Visualizations
Signaling and Metabolic Pathway
Caption: NPC1L1-mediated uptake of this compound in enterocytes.
Experimental Workflow
Caption: Workflow for in vivo this compound labeling in mice.
References
- 1. NPC1L1-dependent transport of this compound in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NPC1L1-dependent transport of this compound in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. A novel alkyne cholesterol to trace cellular cholesterol metabolism and localization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. interchim.fr [interchim.fr]
- 7. broadpharm.com [broadpharm.com]
Application Notes and Protocols: Dual Labeling with 27-Alkyne Cholesterol and Fluorescent Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol is a critical component of cellular membranes, influencing membrane fluidity, organization, and function. It plays a pivotal role in various signaling pathways and is implicated in numerous diseases. Understanding the dynamic trafficking and localization of cholesterol within the cell is therefore of paramount importance. This document provides a detailed methodology for the dual labeling of cellular cholesterol and specific proteins, enabling the visualization and quantification of their co-localization and trafficking.
The presented technique utilizes 27-alkyne cholesterol, a metabolic label that is incorporated into cellular membranes and can be subsequently detected with high specificity using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][2] This bioorthogonal reaction allows for the covalent attachment of a fluorescent azide (B81097) probe to the alkyne-modified cholesterol.[1][2] By combining this method with the expression of fluorescently tagged proteins (e.g., GFP-tagged proteins), researchers can simultaneously visualize cholesterol distribution and a protein of interest within the same cell. This powerful approach facilitates the investigation of cholesterol-protein interactions and their involvement in cellular processes.[1]
Data Presentation
Quantitative analysis of dual-labeled images is crucial for obtaining objective and reproducible results. The following tables provide a template for summarizing key quantitative data derived from co-localization analysis of this compound and a fluorescently tagged protein.
Table 1: Co-localization Coefficients
| Cell Line | Fluorescent Protein | Pearson's Correlation Coefficient (PCC) | Manders' Overlap Coefficient (MOC) - Channel 1 (Cholesterol) | Manders' Overlap Coefficient (MOC) - Channel 2 (Protein) |
| HeLa | GFP-Caveolin-1 | 0.85 ± 0.05 | 0.92 ± 0.04 | 0.78 ± 0.06 |
| CHO | YFP-Rab7 | 0.65 ± 0.08 | 0.75 ± 0.07 | 0.55 ± 0.09 |
| A431 | mCherry-Flotillin-1 | 0.88 ± 0.04 | 0.95 ± 0.03 | 0.82 ± 0.05 |
Data are presented as mean ± standard deviation from n=20 cells.
Table 2: Intensity and Area Analysis
| Cell Line | Fluorescent Protein | Mean Fluorescence Intensity (MFI) - Cholesterol (a.u.) | Mean Fluorescence Intensity (MFI) - Protein (a.u.) | Co-localized Area (µm²) | Percentage of Co-localized Area |
| HeLa | GFP-Caveolin-1 | 15,200 ± 1,800 | 12,500 ± 1,500 | 15.5 ± 2.1 | 75% ± 5% |
| CHO | YFP-Rab7 | 11,800 ± 1,600 | 9,800 ± 1,200 | 8.2 ± 1.5 | 45% ± 8% |
| A431 | mCherry-Flotillin-1 | 16,500 ± 2,100 | 14,200 ± 1,800 | 18.1 ± 2.5 | 80% ± 6% |
Data are presented as mean ± standard deviation from n=20 cells. "a.u." stands for arbitrary units.
Experimental Protocols
Protocol 1: Cell Culture, Transfection, and Metabolic Labeling
This protocol describes the steps for preparing cells for dual labeling, including cell culture, transfection with a plasmid encoding a fluorescent protein, and metabolic labeling with this compound.
Materials:
-
Mammalian cell line of choice (e.g., HeLa, CHO, A431)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Plasmid DNA encoding the fluorescently tagged protein of interest (e.g., pEGFP-N1-Caveolin-1)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound (stock solution in DMSO or ethanol)
-
Delipidated fetal bovine serum (dFBS)
-
Glass-bottom dishes or coverslips suitable for microscopy
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection: Transfect the cells with the plasmid DNA encoding the fluorescent protein according to the manufacturer's protocol for the chosen transfection reagent. Incubate for 24-48 hours to allow for protein expression.
-
Preparation of Labeling Medium: Prepare a labeling medium consisting of complete medium supplemented with dFBS and the desired final concentration of this compound (typically 1-10 µM).
-
Metabolic Labeling: Remove the transfection medium from the cells and wash once with PBS. Add the pre-warmed labeling medium to the cells.
-
Incubation: Incubate the cells for 16-24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for the incorporation of this compound into cellular membranes.
Protocol 2: Cell Fixation and Click Chemistry Reaction
This protocol details the steps for fixing the cells and performing the click chemistry reaction to fluorescently label the incorporated this compound.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
PBS
-
Click reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
Fluorescent azide probe (e.g., Alexa Fluor 647 Azide, stock solution in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
-
Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper ligand (optional, but recommended to protect fluorescent proteins)
-
Mounting medium with DAPI (optional, for nuclear staining)
Procedure:
-
Fixation: After metabolic labeling, remove the labeling medium and wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a final volume of 500 µL, mix the following in order:
-
440 µL of click reaction buffer
-
2.5 µL of fluorescent azide probe (e.g., 5 µM final concentration)
-
2.5 µL of THPTA (if using, to a final concentration of 100 µM)
-
5 µL of CuSO₄ solution (e.g., 200 µM final concentration)
-
50 µL of sodium ascorbate solution (e.g., 1 mM final concentration)
-
Note: The final concentrations may need to be optimized for different cell types and fluorescent proteins.
-
-
Click Reaction: Add the click reaction cocktail to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unreacted reagents.
-
Nuclear Staining (Optional): If desired, incubate the cells with a DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium. Seal the coverslips with nail polish. The samples are now ready for imaging.
Protocol 3: Dual-Color Fluorescence Microscopy and Co-localization Analysis
This protocol outlines the procedure for acquiring images of dual-labeled cells and performing quantitative co-localization analysis.
Materials:
-
Confocal or widefield fluorescence microscope equipped with appropriate lasers and filter sets for the chosen fluorescent protein and fluorescent azide.
-
Image analysis software with co-localization analysis tools (e.g., ImageJ/Fiji with the Coloc 2 plugin, Imaris, or similar).
Procedure:
-
Image Acquisition:
-
Turn on the microscope and allow the lasers to warm up.
-
Place the prepared slide on the microscope stage.
-
Locate the cells of interest using brightfield or DIC optics.
-
Set the appropriate imaging parameters (laser power, exposure time, gain) for each channel (fluorescent protein and fluorescent azide) to obtain optimal signal-to-noise ratios while avoiding saturation.
-
Acquire images sequentially for each channel to minimize bleed-through.
-
Acquire Z-stacks if three-dimensional co-localization analysis is desired.
-
-
Image Pre-processing:
-
Open the acquired images in the image analysis software.
-
If necessary, perform background subtraction to reduce noise.
-
Define a region of interest (ROI) around a single cell to be analyzed.
-
-
Co-localization Analysis:
-
Use the co-localization analysis tool in the software to analyze the selected ROI.
-
Calculate Pearson's Correlation Coefficient (PCC) to measure the linear correlation between the intensities of the two channels. Values range from -1 (perfect anti-correlation) to +1 (perfect correlation), with 0 indicating no correlation.
-
Calculate Manders' Overlap Coefficients (MOC) to determine the fraction of the signal from one channel that co-localizes with the signal from the other channel. M1 represents the fraction of the cholesterol signal overlapping with the protein signal, and M2 represents the fraction of the protein signal overlapping with the cholesterol signal.
-
-
Data Interpretation and Presentation:
-
Repeat the analysis for a sufficient number of cells to ensure statistical significance.
-
Summarize the quantitative data in tables as shown in the "Data Presentation" section.
-
Generate scatterplots of the pixel intensities from the two channels to visualize the correlation.
-
Create merged images with a third color representing the co-localized pixels to visually represent the areas of overlap.
-
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified signaling pathway involving cholesterol-rich lipid rafts and a fluorescently tagged protein, Caveolin-1, which is a key component of caveolae.
Caption: Cholesterol and Caveolin-1 in Lipid Raft Signaling.
Experimental Workflow Diagram
The following diagram outlines the experimental workflow for dual labeling of this compound and a fluorescent protein.
Caption: Experimental Workflow for Dual Labeling.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 27-Alkyne Cholesterol Labeling in HeLa Cells
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using 27-alkyne cholesterol to study cholesterol metabolism and localization in HeLa cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a modified version of cholesterol that contains a terminal alkyne group.[1][2][3] This small chemical handle allows for a highly specific chemical reaction called "click chemistry".[1][2][3] After introducing this compound to your HeLa cells, where it is taken up and processed like natural cholesterol, you can "click" on a fluorescent probe or a biotin (B1667282) tag that has an azide (B81097) group.[1][2][4] This reaction, typically catalyzed by copper(I), forms a stable triazole linkage, allowing you to visualize and track the cholesterol within the cells.[1][2][3]
Q2: How does this compound compare to other fluorescent cholesterol analogs?
A2: Compared to inherently fluorescent cholesterol analogs like dehydroergosterol (B162513) (DHE) or BODIPY-cholesterol, this compound offers a key advantage: the tag is much smaller and less likely to interfere with the natural behavior and metabolism of the cholesterol molecule.[5] This allows for more accurate tracking of cholesterol trafficking and localization to various organelles, including the Golgi apparatus, plasma membrane, endoplasmic reticulum, and mitochondria.[1][2][3][4][6] The choice of fluorescent probe for the click reaction is also more flexible, offering a wider range of colors and properties.[4]
Q3: Is the copper catalyst used in the click reaction toxic to my HeLa cells?
A3: Yes, the copper(I) catalyst required for the standard copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction can be toxic to living cells.[7][8][9][10][11] Copper-induced toxicity is a significant concern and can lead to changes in cellular metabolism and even cell death.[7] However, this toxicity can be minimized by using copper-chelating ligands, such as Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or picolyl azides, which protect the cells while still allowing the reaction to proceed efficiently.[5][7][8][9] Alternatively, copper-free click chemistry using strained cyclooctyne (B158145) derivatives can be employed to completely avoid copper-related toxicity.[10]
Q4: Can this compound be used to study cholesterol metabolism?
A4: Yes, this compound is a valuable tool for studying cholesterol metabolism. It has been shown to be accepted by cellular enzymes such as acyl-CoA:cholesterol acyltransferase (ACAT), which esterifies cholesterol for storage in lipid droplets.[4][12] This allows researchers to trace the metabolic fate of cholesterol within the cell.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Fluorescent Signal | Inefficient labeling with this compound: The concentration may be too low or the incubation time too short. | Increase the concentration of this compound (a starting range of 1-10 µM is common). Extend the incubation time (e.g., 16-24 hours) to allow for sufficient uptake and incorporation.[4][5][13] |
| Inefficient click reaction: The copper catalyst may have been oxidized, or the concentration of reagents may be suboptimal. | Prepare the click reaction mix fresh. Ensure the use of a reducing agent like sodium ascorbate (B8700270) to maintain copper in the Cu(I) state. Optimize the concentrations of the azide probe, copper sulfate (B86663), and reducing agent. The use of a copper-chelating ligand like THPTA can also enhance reaction efficiency.[9] | |
| Poor accessibility of the alkyne tag: The alkyne group on the cholesterol may be embedded within membranes, making it less accessible to the click chemistry reagents.[5] | Consider using azide reporters with spacer components or those containing a copper-chelating picolyl moiety, which have been shown to significantly increase the sensitivity of detection.[5] | |
| High Background Fluorescence | Excess unbound fluorescent probe: Inadequate washing after the click reaction can leave behind unbound azide probes. | Increase the number and duration of wash steps after the click reaction. A common practice is to wash with PBS or a similar buffer multiple times.[14] |
| Non-specific binding of the probe: The fluorescent azide probe may be binding non-specifically to cellular components. | Lower the concentration of the azide probe.[14] You can also include a blocking step with a reagent like bovine serum albumin (BSA) before the click reaction. | |
| Cell Death or Changes in Morphology | Cytotoxicity from this compound: High concentrations of the cholesterol analog may be toxic to the cells. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your HeLa cells. While some studies use up to 25 µM, it's best to start lower.[13] A related compound, 27-hydroxycholesterol (B1664032), has shown cytotoxic effects at concentrations of 5-20 µM in other cell lines.[15][16] |
| Copper catalyst toxicity: As mentioned in the FAQs, the copper catalyst can be cytotoxic.[7][8][9][10][11] | Use a copper-chelating ligand such as THPTA to minimize copper toxicity.[9] Reduce the concentration of the copper catalyst and the duration of the click reaction. Alternatively, consider using a copper-free click chemistry approach.[10] | |
| Uneven or Patchy Staining | Probe precipitation: The this compound or the fluorescent probe may not be fully solubilized in the media. | Ensure that the stock solutions of this compound (typically in DMSO or DMF[1][6]) are fully dissolved before diluting into the cell culture medium. Vortex the final labeling solution well before adding it to the cells.[14] |
| Cell health issues: Unhealthy or stressed cells may not take up the cholesterol analog evenly. | Ensure your HeLa cells are healthy and growing optimally before starting the experiment.[14] |
Experimental Protocols
Protocol 1: Labeling of HeLa Cells with this compound
-
Cell Seeding: Seed HeLa cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.
-
Preparation of Labeling Medium:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in pre-warmed complete culture medium (e.g., DMEM with 10% FBS) to a final concentration of 1-10 µM. It is recommended to test a range of concentrations to find the optimal one for your experiment.
-
-
Incubation:
-
Remove the existing medium from the HeLa cells.
-
Add the this compound-containing medium to the cells.
-
Incubate the cells for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Washing:
-
After incubation, remove the labeling medium.
-
Wash the cells three times with warm PBS to remove any unincorporated this compound.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Reaction)
-
Fixation:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (for intracellular targets):
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, mix the following in order:
-
PBS (to final volume)
-
Fluorescent azide probe (e.g., Alexa Fluor 488 Azide) to a final concentration of 2-10 µM.
-
Tris(2-carboxyethyl)phosphine (TCEP) from a fresh stock solution to a final concentration of 1 mM.
-
Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) or THPTA to a final concentration of 100 µM.
-
Copper(II) sulfate (CuSO₄) to a final concentration of 1 mM.
-
-
Remove the PBS from the cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Final Washes and Mounting:
-
Remove the click reaction cocktail.
-
Wash the cells three times with PBS.
-
(Optional) Stain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using fluorescence microscopy.
-
Visualizations
Caption: Experimental workflow for labeling HeLa cells with this compound.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) pathway.
References
- 1. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 2. vectorlabs.com [vectorlabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. A novel alkyne cholesterol to trace cellular cholesterol metabolism and localization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Click Chemistry With Copper - A Biocompatible Version - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
- 9. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. NPC1L1-dependent transport of this compound in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. The Cytotoxicity of 27-Hydroxycholesterol in MCF-7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 27-hydroxycholesterol decreases cell proliferation in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
reducing background fluorescence in 27-alkyne cholesterol imaging
Welcome to the Technical Support Center for 27-Alkyne Cholesterol Imaging. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals minimize background fluorescence and optimize their imaging experiments.
Troubleshooting and FAQs
This section addresses common issues encountered during the labeling and imaging of this compound.
Frequently Asked Questions
Q1: What are the primary sources of high background fluorescence in this compound imaging?
High background fluorescence can originate from several sources:
-
Incomplete Removal of Unbound Probe: Residual azide-fluorophore that has not been washed away after the click reaction is a major contributor.[1]
-
Non-Specific Binding: The fluorescent probe may non-specifically adhere to cellular components or the coverslip.[1][2]
-
Cellular Autofluorescence: Many cell types naturally fluoresce, especially when using aldehyde-based fixatives.[2][3] Common sources include NADH, collagen, and lipofuscin.[2] Autofluorescence is most prominent in the 350-550 nm emission range.[4]
-
Suboptimal Reagent Concentrations: Using too high a concentration of the azide-fluorophore can lead to increased non-specific binding and background.[1]
-
Issues with Click Chemistry: Inefficient click reactions can leave unreacted alkyne groups that might contribute to background, while side reactions of the copper catalyst can also be a factor.
Q2: How can I reduce non-specific binding of my fluorescent probe?
To minimize non-specific binding, consider the following strategies:
-
Optimize Probe Concentration: Perform a titration to find the lowest effective concentration of your azide-fluorophore that still provides a robust signal.[1]
-
Thorough Washing: Increase the number and duration of washing steps after the click reaction to ensure complete removal of the unbound probe.[1][5]
-
Use Blocking Agents: Pre-incubating your sample with a blocking solution, such as normal serum from a species different than your primary antibody (if used), can help occupy non-specific binding sites.[6]
-
Consider a Different Probe: Some fluorophores have a higher propensity for non-specific binding. If background persists, testing an alternative azide-reporter could be beneficial.[1]
Q3: My fluorescent signal is very faint. What are the possible causes and solutions?
A weak or absent signal can be frustrating. Here are the common causes and how to address them:
-
Inefficient Click Reaction: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is sensitive to oxygen. Ensure your reagents, especially the reducing agent (e.g., sodium ascorbate), are fresh. The use of a copper-chelating ligand like THPTA or BTTES can protect the Cu(I) catalyst and accelerate the reaction.[7][8][9][10]
-
Low Probe Concentration or Incubation Time: The concentration of this compound or the azide-fluorophore may be too low, or the incubation times may be insufficient. Try increasing the concentration or extending the incubation period.[1]
-
Inappropriate Fixation/Permeabilization: The fixation and permeabilization protocol can affect the accessibility of the alkyne tag. Some detergents, like Triton X-100, can extract lipids, while milder options like digitonin (B1670571) or saponin (B1150181) may be preferable for retaining lipid-associated proteins and potentially the cholesterol analog itself.[11]
-
Photobleaching: Excessive exposure to excitation light can destroy the fluorophore. Minimize light exposure, use an anti-fade mounting medium, and optimize imaging parameters (e.g., lower laser power, shorter exposure time).[1][5]
Q4: What is cellular autofluorescence and how can I mitigate it?
Autofluorescence is the natural emission of light by biological structures.[2] To reduce its impact:
-
Use a Quenching Agent: Commercial quenching kits, such as TrueVIEW®, can diminish autofluorescence from non-lipofuscin sources and improve the signal-to-noise ratio.[3][12]
-
Choose Fluorophores in the Far-Red Spectrum: Most autofluorescence occurs at shorter wavelengths. Using fluorophores that excite and emit in the red or far-red range (e.g., DyLight™ 649) can help avoid this interference.[3]
-
Change Fixation Method: Aldehyde fixatives like formaldehyde (B43269) can induce autofluorescence.[3] While necessary for cross-linking, their effects can sometimes be reduced by a quenching step with glycine (B1666218) after fixation.[5]
-
Spectral Unmixing: If your imaging system supports it, you can acquire images across multiple spectral channels and use software to computationally separate the specific signal from the broad autofluorescence spectrum.
Q5: Are there alternatives to the standard copper-catalyzed click chemistry (CuAAC)?
Yes. The primary alternative is copper-free click chemistry, often referred to as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
Advantages of SPAAC: This method avoids the use of a copper catalyst, which can be toxic to living cells.[13][14][15] This makes it ideal for imaging in live cells and whole organisms.[16] It also eliminates background issues associated with copper ions.
-
How it Works: SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DIFO, DBCO) instead of a terminal alkyne like that on this compound. The ring strain in the cyclooctyne is sufficient to drive the reaction with an azide (B81097) without a catalyst.[13][17]
-
Considerations: While highly effective, SPAAC requires the synthesis or purchase of specialized strained cyclooctyne reagents. The kinetics of some copper-free reactions can be comparable to copper-catalyzed versions.[13]
Troubleshooting Guide
The table below summarizes common problems, their potential causes, and suggested solutions to guide your experimental optimization.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | 1. Incomplete removal of unbound probe.[1] 2. Probe concentration is too high.[1] 3. Non-specific binding to cellular components.[1][2] 4. Cellular autofluorescence.[2][3] | 1. Increase the number and duration of washing steps post-incubation.[1] 2. Perform a concentration titration to determine the optimal (lower) probe concentration.[1] 3. Use a blocking agent (e.g., normal serum, BSA) before probe incubation.[6] 4. Use a commercial autofluorescence quencher or a fluorophore in the far-red spectrum.[3][12] |
| No or Very Faint Signal | 1. Inefficient click reaction (e.g., oxidized copper catalyst).[9] 2. Insufficient probe concentration or incubation time.[1] 3. Photobleaching from excessive light exposure.[1] 4. Inappropriate fixation/permeabilization method affecting accessibility.[11] | 1. Use fresh sodium ascorbate; add a copper-chelating ligand (e.g., THPTA).[7][9] 2. Increase probe concentration and/or incubation time.[1] 3. Use an anti-fade mounting medium; minimize light exposure during imaging.[5] 4. Test alternative permeabilization agents like digitonin or saponin instead of Triton X-100.[11] |
| Uneven or Patchy Staining | 1. Probe precipitation in the labeling medium.[1] 2. Poor cell health or stress.[1] 3. Inadequate permeabilization leading to uneven reagent access. | 1. Ensure the probe is fully dissolved; vortex the working solution before adding it to cells.[1] 2. Culture cells under optimal conditions and ensure they are healthy before labeling.[1] 3. Optimize permeabilization time and detergent concentration. |
| Apparent Cytotoxicity | 1. Copper catalyst toxicity (in CuAAC).[8][13] 2. High concentration of the cholesterol analog or fluorescent probe. | 1. Use a biocompatible copper ligand (e.g., THPTA, BTTES) or switch to copper-free click chemistry (SPAAC).[7][8][14] 2. Lower the probe concentration and reduce incubation time. Perform a viability assay to confirm.[1] |
Experimental Protocols and Methodologies
Key Reagent Concentrations
Optimizing reagent concentrations is critical for a successful experiment. The following table provides a starting point for the copper-catalyzed click reaction (CuAAC).
| Reagent | Typical Concentration Range | Purpose | Notes |
| This compound | 1 - 10 µM | Metabolic Label | Incubate with cells for 16-24 hours to allow for incorporation.[18] |
| Azide-Fluorophore | 2 - 50 µM | Detection Reporter | Higher concentrations can improve signal but may increase background.[18] |
| Copper(II) Sulfate (CuSO₄) | 50 - 200 µM | Catalyst Precursor | Will be reduced to the active Cu(I) form.[8][18] |
| Copper Ligand (e.g., THPTA) | 250 µM - 1 mM | Catalyst Stabilization | Protects Cu(I) from oxidation and accelerates the reaction. Use at a 5:1 ratio to CuSO₄.[7][10] |
| Reducing Agent (e.g., Sodium Ascorbate) | 2.5 - 5 mM | Cu(II) Reduction | Must be prepared fresh to reduce CuSO₄ to the active Cu(I) catalyst.[7][9] |
Protocol 1: General Workflow for this compound Labeling and Imaging
This protocol outlines the key steps from cell labeling to imaging.
-
Cell Culture and Labeling:
-
Fixation and Permeabilization:
-
Wash cells 2-3 times with phosphate-buffered saline (PBS).
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash cells 3 times with PBS.
-
Optional Quenching Step: Incubate with 1.5 mg/mL glycine in PBS for 10 minutes to quench unreacted PFA and reduce autofluorescence.[5]
-
Permeabilize cells with a suitable detergent (see table below) in PBS for 10-15 minutes.
-
Wash cells 3 times with PBS.
-
-
Click Chemistry Reaction (CuAAC):
-
Prepare the "click cocktail" immediately before use by mixing the components in the following order: PBS, azide-fluorophore, CuSO₄, copper ligand, and finally, sodium ascorbate.[9]
-
Incubate the cells with the click cocktail for 30-60 minutes at room temperature, protected from light.
-
Wash cells extensively (at least 3-5 times) with PBS to remove all unbound reagents.
-
-
Counterstaining and Mounting:
-
If desired, counterstain nuclei with a dye like DAPI.
-
Wash again with PBS.
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
-
Imaging:
-
Image the sample using a fluorescence microscope with the appropriate filter sets for your chosen fluorophore.
-
Minimize light exposure to prevent photobleaching.[1]
-
Comparison of Fixation & Permeabilization Agents
The choice of fixation and permeabilization agents is critical and may need to be optimized for your specific cell type and application.[11][20]
| Agent | Type | Mechanism | Advantages | Disadvantages |
| Paraformaldehyde (PFA) | Fixative (Cross-linker) | Forms covalent cross-links between proteins, preserving cellular structure. | Good preservation of morphology. | Can induce autofluorescence.[3] |
| Glutaraldehyde (GA) | Fixative (Cross-linker) | Stronger cross-linker than PFA. | Provides excellent structural preservation and can better immobilize membrane proteins.[20] | Can generate significant autofluorescence. |
| Methanol/Acetone | Fixative & Permeabilizing Agent | Dehydrates cells, causing protein precipitation and denaturation. | Fixes and permeabilizes simultaneously.[4] | Can alter protein conformation and disrupt lipid membranes. |
| Triton™ X-100 | Permeabilizing Agent (Detergent) | Non-selective; solubilizes most cellular membranes.[4] | Strong permeabilization for accessing nuclear antigens. | May extract lipids and lipid-associated proteins, potentially removing the target.[11] |
| Saponin / Digitonin | Permeabilizing Agent (Detergent) | Selectively permeabilizes membranes based on cholesterol content.[4] | Milder permeabilization; better retention of membrane lipids and associated proteins.[11] | May not be sufficient for accessing all intracellular compartments. |
Visualizations
Experimental and Logical Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 4. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 5. benchchem.com [benchchem.com]
- 6. qedbio.com [qedbio.com]
- 7. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biocompatible copper(I) catalysts for in vivo imaging of glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Fixation and permeabilization protocol is critical for the immunolabeling of lipid droplet proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. vectorlabs.com [vectorlabs.com]
- 13. pnas.org [pnas.org]
- 14. pharmiweb.com [pharmiweb.com]
- 15. researchgate.net [researchgate.net]
- 16. Copper-free click chemistry in living animals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 18. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A novel alkyne cholesterol to trace cellular cholesterol metabolism and localization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Critical importance of appropriate fixation conditions for faithful imaging of receptor microclusters - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor signal with alkyne lipid detection
Welcome to the technical support center for alkyne lipid detection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their alkyne lipid labeling and detection experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of a weak or absent signal in alkyne lipid detection experiments?
A1: A weak or non-existent signal can stem from several factors throughout the experimental workflow. The most common culprits include:
-
Inefficient Cellular Uptake or Incorporation of the Alkyne Lipid: The concentration of the alkyne lipid probe or the incubation time may be insufficient for adequate metabolic incorporation.[1][2] Cell health and density can also play a significant role.
-
Suboptimal Fixation and Permeabilization: Improper fixation can lead to the loss of lipids or mask the alkyne tag, while inadequate permeabilization can prevent the click chemistry reagents from reaching the target lipids.[3][4][5][6]
-
Inefficient Click Reaction: This is a critical step and can be affected by the choice of azide (B81097) reporter, copper catalyst concentration and activity, and the presence of interfering substances.[3][7][8]
-
Inappropriate Imaging Settings: Microscope settings, such as exposure time and laser power, may not be optimized for detecting the fluorescent signal.
Q2: How can I improve the cellular uptake of my alkyne-labeled lipid?
A2: To enhance the incorporation of your alkyne lipid, consider the following:
-
Optimize Probe Concentration and Incubation Time: Titrate the concentration of the alkyne lipid and vary the incubation time to find the optimal conditions for your specific cell type and lipid.[1]
-
Ensure Lipid Solubility: For fatty acid analogs, saponification and conjugation to BSA can improve solubility and cellular uptake, leading to increased signal intensity.[2]
-
Inhibit Endogenous Synthesis: For certain lipids like isoprenoids, inhibiting their endogenous synthesis pathway can enhance the incorporation of the alkyne-labeled analog.[1][9]
-
Check Cell Health: Ensure your cells are healthy and in the logarithmic growth phase, as this can affect metabolic activity and lipid uptake.
Q3: Which azide reporter should I choose for my experiment?
A3: The choice of azide reporter significantly impacts signal intensity. Reporters containing a picolyl moiety are highly recommended as they chelate copper, increasing the efficiency of the click reaction and allowing for lower, less toxic copper concentrations.[3][10][11] This is particularly advantageous when co-imaging with fluorescent proteins that are sensitive to high copper levels.[3][10] The spacer arm of the azide reporter can also influence its accessibility to the alkyne tag, especially for lipids embedded within membranes.[3]
Q4: Can the click reaction damage fluorescent proteins in my sample?
A4: Yes, the copper catalyst used in the Click-iT® reaction can quench the fluorescence of certain fluorescent proteins, such as EGFP.[3] To mitigate this, it is crucial to use the lowest effective concentration of the copper catalyst. The use of picolyl-containing azide reporters allows for a significant reduction in the required copper concentration (e.g., from 2 mM to 200 µM), which helps preserve the signal from sensitive fluorescent proteins.[3][10][11]
Q5: What is the optimal fixation and permeabilization method for alkyne lipid detection?
A5: The ideal method depends on the specific lipid and its subcellular localization.
-
Fixation: A brief fixation with 3.7% formalin (10 minutes) is often sufficient and helps preserve epitopes for co-staining with antibodies.[3] Over-fixation can mask the alkyne group.
-
Permeabilization: For lipids in the plasma membrane, a mild permeabilization with a low concentration of saponin (B1150181) (e.g., 0.01%) is recommended. For lipids within intracellular organelles, a higher concentration of saponin (e.g., 0.1%) may be necessary.[3] Harsh detergents like Triton X-100 can extract lipids and should be used with caution.[4][6]
Troubleshooting Guide: Poor Signal
This guide provides a systematic approach to troubleshooting weak or no signal in your alkyne lipid detection experiments.
| Observation | Potential Cause | Recommended Solution |
| No signal in all samples, including positive controls | Inefficient Click Reaction | - Prepare fresh sodium ascorbate (B8700270) solution for each experiment.[8] - Degas your click reaction buffer to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[7] - Increase the concentration of the azide probe (2-10 fold molar excess over the alkyne).[7] - Use a picolyl-azide reporter to enhance reaction efficiency.[3][10] |
| Degraded Reagents | - Use fresh, high-quality alkyne lipid and azide reporter. - Ensure the copper sulfate (B86663) solution is not expired. | |
| Weak signal in experimental samples, but positive control is bright | Low Incorporation of Alkyne Lipid | - Increase the concentration of the alkyne lipid probe (e.g., from 1 µM to 10 µM).[1] - Increase the incubation time with the alkyne lipid. - For fatty acids, prepare them by saponification with BSA to improve uptake.[2] |
| Suboptimal Fixation/Permeabilization | - Reduce fixation time to 10 minutes with 3.7% formalin.[3] - Titrate the concentration of the permeabilization agent (e.g., 0.01% to 0.1% saponin).[3] Avoid harsh detergents like Triton X-100 if lipid loss is suspected.[6] | |
| Signal is present but appears diffuse or mislocalized | Lipid Extraction or Movement | - Use a milder permeabilization agent like saponin or digitonin (B1670571) instead of Triton X-100.[3][6] - Perform staining procedures at 4°C to reduce lipid mobility.[4] - Ensure fixation is adequate to crosslink lipids to surrounding proteins. |
| Poor Fixation | - Ensure cells are fixed immediately after removing from culture to prevent autolysis and antigen dispersal.[5] | |
| High background fluorescence | Non-specific Binding of Azide Probe | - Decrease the concentration of the fluorescent azide probe.[12] - Increase the number and duration of wash steps after the click reaction.[12] - Add a blocking agent like BSA to your buffers.[12] |
| Copper-Mediated Fluorescence | - Use a copper-chelating ligand (e.g., THPTA, BTTAA) in sufficient excess (5-10 fold) over the copper sulfate.[12] |
Experimental Protocols & Data
Recommended Reagent Concentrations
| Reagent | Working Concentration | Notes |
| Alkyne Lipid | 1 - 50 µM | Optimal concentration is cell-type and lipid-dependent. Start with a titration.[1][3] |
| Azide Reporter | 2 - 50 µM | Picolyl-containing reporters can be used at lower concentrations (e.g., 10 µM).[3][11] |
| Copper (II) Sulfate (CuSO₄) | 200 µM - 2 mM | Use 200 µM with picolyl-azides to protect fluorescent proteins. Use 2 mM with standard azides.[3][11] |
| Sodium Ascorbate | 5 mM | Always prepare fresh. |
| Copper-chelating Ligand (e.g., THPTA) | 1 - 10 mM | Use at a 5:1 ratio to copper. |
| Saponin | 0.01% - 0.1% | 0.01% for plasma membrane permeabilization, 0.1% for all cellular membranes.[3] |
Standard Click Chemistry Protocol for Fixed Cells
-
Metabolic Labeling: Incubate cells with the desired concentration of alkyne lipid for the optimized duration.
-
Fixation: Wash cells with PBS and fix with 3.7% formalin in PBS for 10 minutes at room temperature.[3]
-
Washing: Wash cells three times with PBS.
-
Permeabilization: Incubate cells with the appropriate concentration of saponin in PBS for 15 minutes.[3]
-
Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. For a 1 mL final volume, mix:
-
Fluorescent azide probe (to final concentration)
-
Copper (II) Sulfate (to final concentration)
-
Sodium Ascorbate (to final concentration, add last)
-
PBS
-
-
Click Reaction: Aspirate the permeabilization buffer and add the click reaction cocktail to the cells. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash cells three times with PBS.
-
(Optional) DNA Staining: Counterstain nuclei with a DNA dye like DAPI.
-
Imaging: Mount the coverslip and image with an appropriate fluorescence microscope.
Visual Guides
Caption: Experimental workflow for alkyne lipid detection.
Caption: Troubleshooting flowchart for poor signal.
References
- 1. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
- 3. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid Immunostaining: Part 2 - Echelon Biosciences [echelon-inc.com]
- 5. Fixation and Permeabilization in ICC/IF [novusbio.com]
- 6. Fixation and permeabilization protocol is critical for the immunolabeling of lipid droplet proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
improving the sensitivity of 27-alkyne cholesterol detection.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of 27-alkyne cholesterol detection in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it detected?
A1: this compound is a modified version of cholesterol that contains a terminal alkyne group. This small modification allows it to be used as a tracer for cholesterol in various biological processes.[1][2] The alkyne group serves as a handle for "click chemistry," a highly specific and efficient reaction where it covalently binds to an azide-containing reporter molecule.[1][2] This reporter can be a fluorophore for fluorescence microscopy or a tag (like biotin) for other detection methods, including mass spectrometry.[1][3]
Q2: Which detection method is more sensitive: fluorescence microscopy or mass spectrometry?
A2: Both fluorescence microscopy and mass spectrometry are highly sensitive methods for detecting this compound.[1][2] Fluorescence microscopy allows for the visualization of cholesterol distribution at a subcellular level.[1][2] Mass spectrometry, on the other hand, provides quantitative data on the abundance of this compound and its metabolites. The choice of method depends on the specific experimental question. For enhanced sensitivity in mass spectrometry, specialized azide (B81097) reporters that improve ionization can be utilized.
Q3: Can I use this compound in live cells?
A3: While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is the most common method for attaching reporters to this compound, the copper catalyst can be toxic to cells. Therefore, this method is typically used in fixed cells. For live-cell imaging, a copper-free click chemistry approach, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is recommended.
Q4: How can I be sure that this compound behaves like endogenous cholesterol?
A4: Studies have shown that this compound is a substrate for various cellular enzymes that metabolize cholesterol, such as cholesterol oxidases, hydroxylases, and acyltransferases.[1][2][3] It has also been demonstrated to be taken up by intestinal epithelial cells through the NPC1L1-dependent pathway, similar to natural cholesterol.[4] However, as with any analog, it is crucial to perform control experiments to validate its behavior in your specific experimental system.
Troubleshooting Guides
Guide 1: Low Fluorescence Signal
Issue: You are observing a weak or no fluorescent signal after performing the click chemistry reaction.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Click Reaction | Optimize the concentration of the azide-fluorophore and copper catalyst. Ensure the use of a freshly prepared reducing agent (e.g., sodium ascorbate). | Increased signal intensity. |
| Poor Azide Reporter Performance | Consider using an azide reporter with a picolyl moiety, which can significantly increase signal intensity.[5] | Up to a 42-fold increase in signal intensity has been reported with picolyl-containing azides.[5] |
| Inaccessible Alkyne Group | Optimize the fixation and permeabilization protocol. For membrane-embedded this compound, a mild detergent like saponin (B1150181) may be necessary to allow the reporter to access the alkyne group.[5] | Improved labeling of subcellular structures where this compound is localized. |
| Insufficient this compound Incorporation | Increase the concentration of this compound or the incubation time. Ensure that the cells are healthy and metabolically active. | A stronger fluorescent signal corresponding to higher incorporation. |
Guide 2: High Background Fluorescence
Issue: You are observing high, non-specific fluorescence in your control and experimental samples.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Non-specific Binding of Fluorescent Probe | Decrease the concentration of the fluorescent azide probe. Increase the number and duration of washing steps after the click reaction. Add a blocking agent like Bovine Serum Albumin (BSA) to your buffers.[6] | Reduced background fluorescence in negative controls.[6] |
| Residual Copper Catalyst | After the click reaction, perform a final wash with a copper chelator like EDTA to remove any remaining copper ions that can cause non-specific fluorescence.[6] | Quenching of non-specific fluorescence caused by copper.[6] |
| Autofluorescence | If using aldehyde-based fixatives, be aware that they can induce autofluorescence.[7] Use an appropriate autofluorescence quenching agent or choose a fluorophore with an emission wavelength outside the autofluorescence range (typically >550 nm).[7] | A clearer signal with reduced interference from cellular autofluorescence. |
| Impure Reagents | Use high-purity reagents. Prepare fresh solutions of sodium ascorbate (B8700270) and the copper catalyst before each experiment.[6] | A cleaner signal with fewer artifacts from reagent impurities. |
Data Presentation
Table 1: Comparison of Azide Reporters for Alkyne-Cholesterol Detection
This table summarizes the relative signal enhancement observed with different types of azide reporters in fluorescence microscopy.
| Azide Reporter Type | Key Feature | Relative Signal Intensity | Reference |
| Standard Fluorescent Azide | Basic fluorophore with an azide group. | Baseline | - |
| Biotin-Azide with Streptavidin-Fluorophore | Two-step detection, potential for signal amplification. | Moderate to High | [3] |
| Picolyl-Containing Azide | Contains a copper-chelating picolyl moiety. | High (up to 42-fold increase) | [5] |
| Fluorogenic Azide Probe | Becomes fluorescent only after the click reaction. | Low background, high signal-to-noise | [8] |
Experimental Protocols
Protocol 1: Fluorescence Microscopy Detection of this compound in Fixed Cells
This protocol provides a general workflow for labeling and imaging this compound in cultured cells.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% saponin in PBS)
-
Click reaction buffer
-
Fluorescent azide probe
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Mounting medium with DAPI
Procedure:
-
Metabolic Labeling: Incubate cells with this compound at the desired concentration and for the appropriate time to allow for incorporation.
-
Fixation: Gently wash the cells with PBS and fix with 4% paraformaldehyde for 15-20 minutes at room temperature.[9]
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Incubate the cells with permeabilization buffer for 10-15 minutes. This step is crucial for allowing the click chemistry reagents to access intracellular this compound.[5]
-
Click Reaction: Prepare the click reaction cocktail by adding the fluorescent azide probe, CuSO₄, and sodium ascorbate to the click reaction buffer. The final concentrations should be optimized for your specific experiment. Incubate the cells with the reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS to remove unreacted reagents.
-
Counterstaining (Optional): Stain the nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips onto microscope slides and image using a fluorescence microscope with the appropriate filter sets.
Protocol 2: Mass Spectrometry-Based Detection of this compound
This protocol outlines the general steps for the analysis of this compound and its metabolites by mass spectrometry.
Materials:
-
Cell or tissue samples containing this compound
-
Lipid extraction solvents (e.g., chloroform/methanol mixture)
-
Azide reporter with a mass tag (e.g., C171 azide reporter for improved ionization)
-
Click reaction reagents (as in Protocol 1)
-
LC-MS/MS system
Procedure:
-
Metabolic Labeling: Incubate cells or organisms with this compound.
-
Lipid Extraction: Harvest the cells or tissues and perform a total lipid extraction using a method such as the Bligh-Dyer or Folch extraction.
-
Click Reaction: In a microcentrifuge tube, perform the click reaction on the extracted lipids by adding the azide reporter, copper catalyst, and reducing agent.
-
Sample Cleanup: Purify the click-reacted lipids to remove excess reagents. This can be done using solid-phase extraction (SPE).
-
LC-MS/MS Analysis: Resuspend the purified sample in an appropriate solvent and inject it into an LC-MS/MS system. Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the parent and fragment ions of the this compound-azide reporter conjugate.
Visualizations
Caption: Experimental workflow for fluorescence detection of this compound.
Caption: Troubleshooting workflow for high background fluorescence.
Caption: Principle of mass spectrometry detection of this compound.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. A novel alkyne cholesterol to trace cellular cholesterol metabolism and localization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NPC1L1-dependent transport of this compound in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Fixation and Permeabilization in Immunocytochemistry/Immunofluorescence (ICC/IF) | Bio-Techne [bio-techne.com]
Technical Support Center: Minimizing Copper Catalyst Cytotoxicity in Click Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on minimizing copper catalyst cytotoxicity during click chemistry experiments, particularly in the context of live-cell applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your experimental outcomes while maintaining cellular health.
Frequently Asked Questions (FAQs)
Q1: Why is the standard copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction toxic to live cells?
A1: The conventional CuAAC reaction utilizes a copper(I) catalyst, which is cytotoxic primarily due to the generation of reactive oxygen species (ROS).[1][2][3] This occurs through the copper-catalyzed reduction of oxygen by the required reducing agent, typically sodium ascorbate (B8700270).[1] ROS can lead to oxidative stress, causing damage to vital cellular components such as lipids, proteins, and DNA, which can ultimately trigger programmed cell death (apoptosis).[1][4]
Q2: What are the primary strategies to overcome copper-induced cytotoxicity in live-cell experiments?
A2: There are three main strategies to mitigate copper toxicity in live-cell applications:
-
Use of Chelating Ligands: Ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid), and L-histidine can be used.[5] These ligands sequester the copper ion, protecting cells from ROS, and can also accelerate the click reaction, allowing for the use of lower, less toxic copper concentrations.[5][6][7]
-
Reduction of Copper Concentration: Lowering the final concentration of the copper catalyst directly reduces its toxic effects, although this may also slow down the reaction rate.[2][5]
-
Copper-Free Click Chemistry: Employing bioorthogonal reactions that do not require a copper catalyst, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), completely eliminates copper-induced cytotoxicity.[5][8][9]
Q3: How do I choose the right ligand to reduce cytotoxicity?
A3: The choice of ligand depends on your specific experimental needs, including the solvent system and biocompatibility requirements.[10] Ligands like BTTAA are known for their very high biocompatibility and ability to accelerate the reaction even at very low copper concentrations.[11][12] THPTA is a water-soluble ligand that is also effective at reducing cytotoxicity.[3][12] A 5:1 ligand-to-copper ratio is often recommended to preserve cell viability.[5]
Q4: Can I perform click chemistry without a copper catalyst?
A4: Yes, copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is an excellent alternative that eliminates copper-induced cytotoxicity.[5][8][9] This method utilizes a strained cyclooctyne (B158145) that reacts with an azide (B81097) without the need for a catalyst.[5] However, the reaction kinetics of SPAAC are generally slower than the copper-catalyzed version.[5]
Q5: How can I assess the cytotoxicity of my click chemistry reagents?
A5: Standard cell viability assays, such as the MTT assay, can be used to quantify the cytotoxic effects of your copper catalyst and other reaction components.[5][13][14] These assays measure the metabolic activity of cells, which correlates with cell viability. Additionally, morphological changes in cells can be observed using light microscopy.[5]
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| High Cell Death or Low Viability | Copper concentration is too high. | Reduce the final concentration of the copper catalyst (e.g., CuSO₄) to the 10-100 µM range and optimize for your specific cell line.[2][5] |
| Absence or insufficient concentration of a chelating ligand. | Add a copper-chelating ligand like THPTA or BTTAA to the reaction mixture. A 5:1 ligand-to-copper ratio is a good starting point.[5] | |
| Generation of Reactive Oxygen Species (ROS). | Use a chelating ligand to sequester copper ions and prevent ROS formation.[3][5] | |
| Weak or No Fluorescent Signal | Inefficient click reaction due to low catalyst concentration. | Cautiously increase the copper concentration if cell viability is high. Alternatively, use an accelerating ligand like THPTA or BTTAA to increase the reaction rate.[5] |
| Short reaction time. | Extend the incubation period for the click reaction.[5] | |
| Low local concentration of the catalyst. | Consider using a chelating azide to increase the effective local copper concentration at the reaction site.[2][5] | |
| High Background Fluorescence | Non-specific binding of the fluorescent probe. | Increase the number and duration of washing steps after the click labeling procedure. Also, titrate the concentration of the alkyne-fluorophore to the lowest effective concentration.[5] |
| Inconsistent Results Between Experiments | Instability of the Cu(I) catalyst. | Prepare the sodium ascorbate solution fresh to efficiently reduce Cu(II) to the active Cu(I) state.[5] Ensure proper storage and handling of all reagents. |
| Variability in cell health or density. | Standardize cell seeding density and ensure cells are in the exponential growth phase during the experiment.[5] |
Quantitative Data Summary
Table 1: Recommended Starting Concentrations for Reagents
| Reagent | Recommended Starting Concentration | Notes |
| Copper(II) Sulfate (CuSO₄) | 10 - 100 µM | Should be optimized for your cell line. Lower concentrations reduce toxicity.[2][5] |
| Copper-chelating Ligand (e.g., THPTA) | 50 - 500 µM | A 5:1 ligand-to-copper ratio is recommended for cell protection.[5] |
| Sodium Ascorbate | 2.5 mM | Used to reduce Cu(II) to the active Cu(I) state. Prepare fresh.[5] |
| Alkyne-Fluorophore | 1 - 10 µM | Titrate to the lowest concentration that gives a sufficient signal.[5] |
Table 2: Comparison of Strategies to Mitigate Copper Cytotoxicity
| Strategy | Principle | Advantages | Disadvantages |
| Use of Chelating Ligands (e.g., THPTA, BTTAA) | Sequester copper ions to prevent ROS formation and accelerate the reaction.[5] | Reduces cytotoxicity, increases reaction rate, and allows for lower copper concentrations.[5][6][7] | Requires an additional reagent and optimization of the ligand-to-copper ratio. |
| Use of Chelating Azides | An azide with a built-in chelating group increases the effective local copper concentration.[2][5] | Enhances reaction rates at lower overall copper concentrations, improving biocompatibility.[5] | Requires synthesis of a specialized azide probe. |
| Copper-Free Click Chemistry (SPAAC) | Utilizes a strained alkyne that reacts with the azide without a catalyst.[5][8][9] | Completely eliminates copper-induced cytotoxicity.[5] | Generally has slower reaction kinetics than CuAAC and requires a bulkier cyclooctyne-fluorophore.[5] |
Experimental Protocols
Protocol 1: Assessing Copper Catalyst Cytotoxicity using MTT Assay
This protocol provides a method to determine the cytotoxicity of the copper catalyst in your cell line of interest.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Allow cells to adhere and grow for 24 hours.[5]
-
Treatment Preparation: Prepare serial dilutions of your copper catalyst (e.g., CuSO₄) with and without your chosen ligand (e.g., THPTA) in cell culture medium. Include a vehicle-only control (medium).[5]
-
Cell Exposure: Remove the old medium from the cells and add the treatment solutions. Incubate for the intended duration of your labeling experiment (e.g., 1-2 hours).[5]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.[5]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[5]
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.[14]
Protocol 2: Live-Cell Labeling using CuAAC with a Chelating Ligand
This protocol outlines a general procedure for labeling live cells using copper-catalyzed click chemistry while minimizing cytotoxicity.
-
Cell Preparation: Culture your cells of interest and treat them with an azide- or alkyne-modified metabolic precursor, if applicable.
-
Cell Washing: Gently wash the cells twice with pre-warmed DPBS to remove any unincorporated metabolic precursor.[5]
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. In a typical reaction, combine the copper source (e.g., CuSO₄), the chelating ligand (e.g., THPTA at a 5:1 ratio to copper), the alkyne- or azide-fluorophore, and the reducing agent (freshly prepared sodium ascorbate) in a biocompatible buffer or medium.
-
Labeling: Remove the DPBS from the cells and add the click reaction cocktail. Incubate for 5-30 minutes at room temperature, protected from light.[5]
-
Final Washing: Wash the cells three times with DPBS to remove unreacted labeling reagents.[5]
-
Imaging: Proceed with live-cell imaging using fluorescence microscopy.[5]
Visualizations
Caption: Signaling pathways activated by copper-induced cytotoxicity.
Caption: Experimental workflow for minimizing copper cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click reagents - Synvenio [synvenio.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Click Chemistry With Copper - A Biocompatible Version - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
- 7. sciencedaily.com [sciencedaily.com]
- 8. Copper-Free Click Chemistry [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Limited Uptake of 27-Alkyne Cholesterol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the limited cellular uptake of 27-alkyne cholesterol.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.
Question: Why am I observing low or no signal from my this compound labeling?
Answer: Low signal intensity can stem from several factors, ranging from inefficient cellular uptake to problems with the click chemistry reaction. Here’s a systematic approach to troubleshoot this issue:
-
Verify Cellular Uptake:
-
Cell Type: Different cell lines exhibit varying capacities for cholesterol uptake. Consider using a positive control cell line known for high cholesterol uptake, such as HepG2 or CHO cells.
-
Delivery Method: The method of delivering this compound to your cells is critical. Micellar preparations or complexing with cyclodextrins can significantly enhance solubility and delivery.
-
Inhibitors: Ensure that your experimental conditions do not inadvertently inhibit known uptake pathways. For instance, some media components might interfere with the Niemann-Pick C1 Like-1 (NPC1L1) transporter, which is involved in the uptake of this compound.[1][2]
-
-
Optimize Click Chemistry Reaction:
-
Reagent Quality: Use fresh, high-quality click chemistry reagents. The copper (I) catalyst is prone to oxidation, and the azide (B81097) probe can degrade.
-
Catalyst and Ligand: Ensure the correct concentrations of the copper catalyst (e.g., CuSO₄) and a stabilizing ligand (e.g., THPTA) are used to maintain the catalytically active Cu(I) state.
-
Reducing Agent: A fresh solution of a reducing agent, such as sodium ascorbate (B8700270), is crucial to regenerate Cu(I) from any oxidized Cu(II).
-
Reaction Conditions: The click reaction is generally robust, but factors like pH and temperature can influence its efficiency. Ensure the reaction buffer is within the optimal pH range (typically around 7.4).
-
-
Address Potential Cytotoxicity:
-
High concentrations of this compound or the delivery vehicle (e.g., cyclodextrin) can be toxic to cells, leading to poor health and reduced metabolic activity, including probe uptake. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the optimal, non-toxic concentration of this compound for your specific cell line.[3]
-
Question: How can I improve the delivery of this compound to my cells?
Answer: this compound, like natural cholesterol, is poorly soluble in aqueous media.[4][5][6] Effective delivery is key to successful labeling.
-
Methyl-β-cyclodextrin (MβCD) Complexation: MβCD is a widely used carrier for delivering cholesterol to cells.[7][8][9][10] It forms a water-soluble inclusion complex with cholesterol, facilitating its transfer to the plasma membrane.
-
Micelle Formulation: Incorporating this compound into micelles is another effective delivery strategy, particularly for mimicking the physiological uptake of dietary cholesterol.[1]
-
Serum in Media: The presence of serum in the culture medium can affect the availability of this compound to the cells. Lipoproteins in serum can bind the cholesterol analog, potentially reducing its direct uptake. Using serum-free or lipoprotein-deficient serum (LPDS) media during the labeling period can enhance uptake.
Question: My click chemistry reaction is not working efficiently in cell lysates. What could be the problem?
Answer: Performing click chemistry in cell lysates presents unique challenges compared to reactions with purified components.
-
Interfering Substances: Cell lysates contain numerous molecules that can interfere with the click reaction. Thiols from cysteine residues in proteins can react with the alkyne group.[11] Pre-treating the lysate with a low concentration of hydrogen peroxide can help mitigate this issue.[11]
-
Chelating Agents: Buffers containing chelating agents like EDTA can sequester the copper catalyst, inhibiting the reaction. Ensure your lysis buffer is compatible with the click chemistry reagents.
-
Reaction Optimization: The concentrations of the catalyst, ligand, and reducing agent may need to be optimized for cell lysates. It is advisable to start with a recommended protocol and titrate the reagent concentrations if you observe low signal or high background.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound uptake by cells?
A1: The uptake of this compound can be mediated by the Niemann-Pick C1 Like-1 (NPC1L1) protein, a cholesterol transporter.[1][2] This process is linked to clathrin-mediated endocytosis.[1] The uptake can be inhibited by ezetimibe, a known inhibitor of NPC1L1.[1][2]
Q2: Is this compound metabolized similarly to natural cholesterol?
A2: Yes, studies have shown that this compound is a good substrate for various cellular enzymes that metabolize cholesterol, such as acyl-CoA:cholesterol acyltransferase (ACAT), which is responsible for cholesterol esterification.[1][12][13]
Q3: Can I use serum in my cell culture medium during labeling with this compound?
A3: The presence of serum can influence the uptake of this compound. Lipoproteins in serum can bind the cholesterol analog, which may reduce its availability for direct cellular uptake. For studies focusing on specific uptake pathways, using lipoprotein-deficient serum (LPDS) is often recommended. However, for general labeling, standard serum-containing medium can be used, but the incubation time may need to be optimized.
Q4: What are the recommended concentrations of this compound for cell labeling?
A4: The optimal concentration can vary depending on the cell type and the specific experimental goals. A typical starting concentration is in the range of 1-10 µM.[1] It is crucial to perform a dose-response experiment to determine the highest concentration that does not cause significant cytotoxicity.[3]
Q5: How can I be sure that my click reaction is specific?
A5: To verify the specificity of your click reaction, include the following controls in your experiment:
-
No-alkyne control: Cells not treated with this compound but subjected to the click reaction with the azide probe. This will reveal any non-specific binding of the probe.
-
No-azide control: Cells treated with this compound but with the azide probe omitted from the click reaction.
-
No-catalyst control: Cells treated with this compound and the azide probe, but without the copper catalyst.
Quantitative Data Summary
Table 1: Effect of Inhibitors on this compound Esterification in Caco-2 Cells
| Inhibitor | Concentration | Target | % Reduction in Esterification (approx.) |
| Ezetimibe | 50 µM | NPC1L1 | Significant inhibition |
| Pitstop 2 | 25 µM | Clathrin-mediated endocytosis | Significant inhibition |
| Sandoz-58-035 | 25 µM | ACAT2 | Significant reduction |
| Avasimibe | 25 µM | ACAT2 | Significant reduction |
Data synthesized from studies on Caco-2 intestinal epithelial cells.[1][14]
Experimental Protocols
Protocol 1: Delivery of this compound to Cultured Cells using Methyl-β-cyclodextrin (MβCD)
-
Preparation of MβCD-27-Alkyne Cholesterol Complex: a. Prepare a stock solution of this compound in ethanol (B145695) or DMSO. b. Prepare a stock solution of MβCD in serum-free medium or PBS. c. Add the this compound stock solution to the MβCD solution while vortexing. The final molar ratio of MβCD to cholesterol should be approximately 8:1 to ensure efficient complexation. d. Incubate the mixture at 37°C for 15-30 minutes to allow for complex formation.
-
Cell Labeling: a. Plate cells and allow them to adhere and reach the desired confluency. b. Wash the cells with warm PBS or serum-free medium. c. Add the MβCD-27-alkyne cholesterol complex to the cells at the desired final concentration. d. Incubate for the desired period (e.g., 1-4 hours) at 37°C.
-
Post-incubation Processing: a. Remove the labeling medium and wash the cells several times with cold PBS to remove excess probe. b. The cells are now ready for downstream applications such as fixation, lysis, and click chemistry.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Fixed Cells
-
Cell Fixation and Permeabilization: a. After labeling with this compound, wash the cells with PBS. b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash the cells twice with PBS. d. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. e. Wash the cells twice with PBS.
-
Click Reaction: a. Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, mix:
- Fluorescent azide probe (e.g., 5 µM)
- Copper(II) sulfate (B86663) (CuSO₄) (e.g., 1 mM)
- Copper-stabilizing ligand (e.g., THPTA) (e.g., 1 mM)
- Freshly prepared sodium ascorbate (e.g., 5 mM)
- Reaction buffer (e.g., PBS) b. Add the click reaction cocktail to the fixed and permeabilized cells. c. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing and Imaging: a. Remove the click reaction cocktail and wash the cells three times with PBS. b. If desired, counterstain the nuclei with DAPI. c. Wash the cells twice with PBS. d. Mount the coverslips and image the cells using a fluorescence microscope with the appropriate filter sets.
Visualizations
References
- 1. NPC1L1-dependent transport of this compound in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NPC1L1-dependent transport of this compound in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Cytotoxicity of 27-Hydroxycholesterol in MCF-7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 5. This compound, 1527467-07-7 | BroadPharm [broadpharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. med.upenn.edu [med.upenn.edu]
- 8. diva-portal.org [diva-portal.org]
- 9. Cholesterol Depletion Using Methyl-β-cyclodextrin | Springer Nature Experiments [experiments.springernature.com]
- 10. Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel alkyne cholesterol to trace cellular cholesterol metabolism and localization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.physiology.org [journals.physiology.org]
protocol modifications for labeling suspension cells with 27-alkyne cholesterol
This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for researchers using 27-alkyne cholesterol to label suspension cells for metabolic studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a modified version of cholesterol that contains a terminal alkyne group on its side chain.[1][2][3] This small chemical handle allows the molecule to be incorporated into cellular membranes and metabolic pathways similarly to natural cholesterol.[1][2][3] After incorporation, the alkyne group can be detected through a highly specific and bioorthogonal "click chemistry" reaction, typically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction covalently attaches a reporter molecule (like a fluorescent dye or biotin) that is linked to an azide (B81097) group, enabling visualization and analysis.[4]
Q2: Why is the signal from this compound sometimes weaker than other alkyne lipids?
A2: The alkyne group on this compound is located on the sterol side chain, which is embedded within the hydrophobic core of the cell membrane. This location can make the alkyne less accessible to the click reaction reagents compared to lipids where the alkyne is positioned on a more exposed headgroup.[5] This steric hindrance can result in a lower signal. To overcome this, using azide reporters that contain a copper-chelating picolyl moiety is highly recommended, as they significantly increase the sensitivity and efficiency of the reaction.[5][6]
Q3: Is this compound toxic to cells?
A3: While high concentrations of any exogenous lipid can potentially affect cell health, this compound is generally well-tolerated and has been shown to mimic the biological properties of natural cholesterol without detrimental effects in various cell lines.[7] However, it is always best practice to perform a titration experiment to determine the optimal (lowest effective) concentration for your specific cell line and experimental duration to minimize any potential for cytotoxicity. The copper catalyst used in the click reaction can be cytotoxic, but using a copper-chelating ligand like THPTA or BTTAA minimizes this risk by stabilizing the Cu(I) ion and preventing the formation of reactive oxygen species.[8][9]
Q4: Can I perform the click reaction on live suspension cells?
A4: While live-cell click chemistry is possible, it is more challenging. The standard CuAAC reaction components, particularly the copper catalyst, can be toxic to live cells. Copper-free click chemistry, using strained cyclooctyne (B158145) reporters (e.g., DIBO), is a more suitable alternative for live-cell applications as it eliminates the need for the copper catalyst.[4] However, for most imaging applications with suspension cells, it is standard practice to first label with this compound, then fix the cells before proceeding with the copper-catalyzed click reaction.
Q5: How do I prevent cell loss when washing suspension cells?
A5: Washing suspension cells requires centrifugation steps to pellet the cells between buffer changes. To minimize cell loss, use a centrifuge with a swinging bucket rotor if possible, and be careful not to use excessive centrifugation speeds or durations.[10] A gentle spin (e.g., 300-500 x g for 3-5 minutes) is usually sufficient to pellet the cells without causing damage. When aspirating the supernatant, leave a small amount of liquid (~50 µL) behind to avoid disturbing the cell pellet.
Experimental Protocols & Methodologies
Protocol 1: Metabolic Labeling of Suspension Cells
This protocol outlines the steps for incubating suspension cells with this compound.
-
Cell Preparation : Culture suspension cells (e.g., Jurkat, K562) under standard conditions to a healthy, mid-logarithmic growth phase.
-
Determine Cell Density : Count the cells and calculate the volume needed to achieve the desired seeding density for the experiment (see Table 1 for recommendations). A typical density is 0.5 - 2 x 10⁶ cells/mL.
-
Prepare Labeling Medium : Prepare a stock solution of this compound in DMSO or ethanol. Dilute this stock solution into pre-warmed, complete cell culture medium to achieve the final desired labeling concentration (e.g., 2.5 - 10 µM). Vortex thoroughly to ensure the lipid is well-dissolved.
-
Incubation : Centrifuge the required number of cells (300 x g, 5 minutes), discard the supernatant, and resuspend the cell pellet in the prepared labeling medium.
-
Metabolic Labeling : Incubate the cells in the labeling medium for 16-24 hours in a CO₂ incubator at 37°C.
-
Harvesting : After incubation, transfer the cell suspension to a centrifuge tube. Pellet the cells by centrifugation (300-500 x g, 5 minutes).
-
Washing : Carefully aspirate the supernatant. Wash the cells by resuspending the pellet in 1 mL of warm PBS, then centrifuge again. Repeat this wash step twice to ensure complete removal of unincorporated this compound.
Protocol 2: Fixation and Click Chemistry Reaction
This protocol details the steps for fixing the labeled cells and performing the CuAAC reaction.
-
Fixation : After the final wash, resuspend the cell pellet in 1 mL of 4% paraformaldehyde (PFA) in PBS. Incubate for 15-20 minutes at room temperature.
-
Wash after Fixation : Pellet the fixed cells by centrifugation (500 x g, 5 minutes). Discard the PFA supernatant. Wash the cells twice with PBS.
-
Prepare Click Reaction Cocktail : Prepare the cocktail immediately before use. For a 1 mL final volume, add the components in the order listed below. Note: Premix the CuSO₄ and ligand before adding to the main solution.
| Component | Stock Conc. | Final Conc. | Volume for 1 mL |
| Azide-Fluorophore | 10 mM | 10-50 µM | 1-5 µL |
| Copper (II) Sulfate (CuSO₄) | 20 mM | 0.5 mM | 25 µL |
| THPTA Ligand | 100 mM | 2.5 mM | 25 µL |
| Sodium Ascorbate | 300 mM | 10 mM | 33 µL |
| PBS | - | - | to 1 mL |
-
Click Reaction : Resuspend the fixed cell pellet in the freshly prepared click reaction cocktail. Incubate for 30-60 minutes at room temperature, protected from light.
-
Final Washes : Pellet the cells by centrifugation (500 x g, 5 minutes). Discard the click cocktail supernatant. Wash the pellet twice with PBS containing 1% BSA to remove excess reagents.
-
Preparation for Analysis : The cell pellet is now ready for analysis. For microscopy, resuspend the cells in a small volume of PBS and use a cytocentrifuge or poly-L-lysine-coated slides to adhere the cells for imaging.[11] For flow cytometry, resuspend the cells in an appropriate buffer (e.g., FACS buffer).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Very Low Signal | 1. Inefficient Labeling: this compound concentration too low or incubation time too short. 2. Inefficient Click Reaction: Degraded sodium ascorbate; oxidized copper catalyst; inaccessible alkyne group.[8] 3. Incorrect Reagents: Azide-fluorophore degraded or used at too low a concentration. | 1. Optimize labeling conditions: Increase this compound concentration (up to 20 µM) or extend incubation time. 2. Always use a freshly prepared solution of sodium ascorbate. [8] Ensure a 5:1 ligand-to-copper ratio to protect the Cu(I) catalyst.[8] Use a picolyl-azide reporter to enhance reaction with the sterically hindered alkyne.[5][6] 3. Use a fresh, high-quality azide probe and consider increasing its concentration. |
| High Background Fluorescence | 1. Non-specific Probe Binding: Azide-fluorophore is binding non-specifically to cells or debris.[9] 2. Residual Copper: Copper ions can sometimes cause background fluorescence.[9] 3. Incomplete Washing: Unincorporated this compound or excess click reagents remain. | 1. Decrease the concentration of the azide-fluorophore. Increase the number and duration of wash steps after the click reaction. Include 1% BSA in your wash buffers.[9] 2. Ensure you are using a sufficient excess of the copper-chelating ligand (e.g., THPTA).[9] A final wash with a chelator like EDTA can also help. 3. Be thorough with all wash steps, especially after the labeling and click reaction stages. |
| High Cell Death / Low Viability | 1. Probe Cytotoxicity: this compound concentration is too high for the specific cell line. 2. Copper Toxicity: The copper catalyst in the click reaction is toxic to cells (more relevant for live-cell protocols). 3. Harsh Handling: Excessive centrifugation speed or vortexing is damaging cells. | 1. Perform a dose-response curve to find the lowest effective concentration of this compound. 2. For fixed-cell protocols, this is less of a concern. For live cells, use a stabilizing ligand like THPTA or switch to a copper-free click chemistry method.[4] 3. Use gentle pipetting to resuspend pellets and keep centrifugation forces at the recommended levels (300-500 x g). |
Quantitative Data Summary
The optimal conditions should be determined empirically for each cell type and experimental setup. The following tables provide recommended starting points based on published literature.
Table 1: Recommended Labeling Conditions for Suspension Cells
| Parameter | Recommended Range | Notes |
| Cell Seeding Density | 0.5 - 2.0 x 10⁶ cells/mL | Overly dense cultures can lead to nutrient depletion and affect lipid metabolism.[12] |
| This compound Conc. | 2.5 - 10 µM | Start with 5 µM. Higher concentrations may be needed but should be tested for cytotoxicity. |
| Incubation Time | 16 - 24 hours | Allows for sufficient incorporation into cellular membranes and metabolic pathways. |
| Solvent for Stock Solution | DMSO or Ethanol | Ensure the final solvent concentration in the medium is low (<0.1%) to avoid toxicity. |
Table 2: Recommended Click Reaction Component Concentrations
| Component | Recommended Final Concentration | Key Considerations |
| Azide-Fluorophore Reporter | 10 - 50 µM | Higher concentrations can increase signal but may also raise background. |
| Copper (II) Sulfate (CuSO₄) | 0.5 - 1 mM | The catalyst precursor. |
| Copper Ligand (e.g., THPTA) | 2.5 - 5 mM | Crucial for stabilizing Cu(I) and reducing cell damage. Maintain at least a 5:1 ratio to copper.[8] |
| Reducing Agent (Sodium Ascorbate) | 10 - 20 mM | Must be prepared fresh just before use to reduce Cu(II) to the active Cu(I). |
Visualized Workflows and Pathways
Caption: Experimental workflow for labeling suspension cells.
Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. A novel alkyne cholesterol to trace cellular cholesterol metabolism and localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel alkyne cholesterol to trace cellular cholesterol metabolism and localization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of diazirine alkyne probes for the study of intracellular cholesterol trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Fixing and Binding Antibodies to Suspension Cells in Preparation for Staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Attaching Suspension Cells to Slides for Staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cellculturecompany.com [cellculturecompany.com]
Technical Support Center: Dealing with High Background from Azide Reporter Reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address high background issues encountered during experiments with azide (B81097) reporter reagents.
Troubleshooting Guide
High background fluorescence or non-specific signal can obscure the desired results in experiments utilizing azide reporters for bioorthogonal labeling. This guide provides a systematic approach to identifying and mitigating the common causes of high background in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.
Diagram: General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting high background.
Issue 1: High Background in Negative Controls
Symptom: You observe a high, non-specific signal in your negative control samples (e.g., cells or protein lysates not treated with the azide-modified molecule).
Possible Causes & Solutions:
| Potential Cause | Recommended Solution | Expected Outcome |
| Non-specific binding of the fluorescent probe | 1. Decrease the concentration of the fluorescent azide/alkyne probe.[1] 2. Increase the number and duration of washing steps after the click reaction.[1] 3. Add a blocking agent like Bovine Serum Albumin (BSA) to your buffers.[1] | Reduced background fluorescence in negative controls. |
| Copper-mediated fluorescence (CuAAC) | 1. Ensure the use of a copper-chelating ligand (e.g., THPTA, BTTAA) in sufficient excess (5-10 fold) over the copper sulfate.[1] 2. Perform a final wash with a copper chelator like EDTA.[1] | Quenching of non-specific fluorescence caused by copper. |
| Side reactions | 1. If working with protein samples, consider the possibility of thiol-alkyne reactions.[2] Increase the concentration of the reducing agent TCEP (e.g., up to 3 mM) to minimize this.[2] 2. Ensure your buffers are free of primary amines or high concentrations of urea, which can be detrimental to the reaction.[1] | A decrease in off-target labeling and a cleaner signal. |
| Impure Reagents | 1. Use freshly prepared solutions of sodium ascorbate (B8700270).[1] 2. Verify the purity of your azide and alkyne probes.[1] | Minimized background from contaminants. |
Issue 2: Weak Signal-to-Noise Ratio (SNR)
Symptom: The specific signal is weak compared to the background, making it difficult to distinguish true labeling from noise.[3][4][5][6]
Possible Causes & Solutions:
| Potential Cause | Recommended Solution | Expected Outcome |
| Suboptimal reagent concentrations | 1. Titrate the concentrations of the azide/alkyne probe to find the optimal balance between signal and background. 2. For CuAAC, optimize the copper and ligand concentrations. A high ligand-to-copper ratio (at least 5:1) is often recommended.[1] | Enhanced specific signal without a proportional increase in background. |
| Inefficient click reaction | 1. Ensure the pH of the reaction buffer is optimal (typically pH 7-8 for CuAAC). 2. For CuAAC, use a freshly prepared solution of a reducing agent like sodium ascorbate. 3. For SPAAC, consider using a more reactive cyclooctyne (B158145). | Increased labeling efficiency and a stronger specific signal. |
| Inappropriate fluorescent reporter | 1. Choose a brighter fluorophore with a high quantum yield.[3] 2. Select a fluorophore with excitation/emission spectra that are compatible with your imaging system and avoid regions of high cellular autofluorescence.[3] | Improved signal detection and reduced interference from autofluorescence. |
Experimental Protocols
Protocol 1: Optimizing Staining Conditions to Reduce Background
This protocol outlines a method for titrating the concentration of a fluorescent alkyne probe to improve the signal-to-noise ratio in a cell-based imaging experiment.
-
Cell Preparation: Seed cells on coverslips and culture overnight.
-
Metabolic Labeling: Incubate cells with an azide-modified metabolic precursor (e.g., Ac4ManNAz) or a vehicle control for the desired time.[7]
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Click Reaction with Titrated Probe:
-
Prepare a master mix of the click reaction buffer (e.g., for CuAAC: copper sulfate, ligand, and sodium ascorbate in PBS).
-
Aliquot the master mix and add the fluorescent alkyne probe at a range of final concentrations (e.g., 0.5 µM, 1 µM, 2 µM, 5 µM, 10 µM).
-
Incubate the cells with the different probe concentrations for 30 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS containing 0.5% BSA.
-
Perform a final wash with PBS.
-
-
Imaging: Mount the coverslips and image using a fluorescence microscope.
-
Analysis: Quantify the fluorescence intensity of the specifically labeled cells and the background in the negative controls for each probe concentration to determine the optimal concentration.
Diagram: Click Chemistry Workflow for Protein Labeling
Caption: A standard workflow for labeling and detecting proteins.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background when using azide reporter reagents?
A1: High background can stem from several factors:
-
Non-specific binding: The fluorescent probe (either azide or alkyne) can non-specifically adhere to cellular components or proteins.[1][2]
-
Reagent impurities: Contaminants in your azide or alkyne reagents can lead to side reactions and increased background.[1]
-
Excess reagents: Using too high a concentration of the detection reagent can result in non-specific labeling.[2]
-
Copper-related issues (CuAAC): The copper(I) catalyst can generate reactive oxygen species that damage biomolecules and contribute to background fluorescence.[1]
-
Thiol reactivity (SPAAC): Strained cyclooctynes can react with free thiols on proteins, such as cysteine residues, in an azide-independent manner.[1]
Q2: How can I minimize non-specific binding of my fluorescent probe?
A2: To reduce non-specific binding, you can:
-
Optimize probe concentration: Titrate your fluorescent probe to the lowest concentration that still provides a robust specific signal.
-
Increase washing: Extend the duration and number of wash steps after the click reaction to more effectively remove unbound probe.[1]
-
Use blocking agents: Incorporate blocking agents like 1-3% BSA in your washing and reaction buffers to saturate non-specific binding sites.[1]
Q3: For CuAAC reactions, what is the importance of the ligand-to-copper ratio?
A3: The ligand (e.g., THPTA, BTTAA) is crucial for stabilizing the Cu(I) oxidation state and preventing copper-mediated side reactions that can cause background and cellular toxicity.[1] A ligand-to-copper ratio of at least 5:1 is generally recommended to ensure the copper is adequately chelated.[1]
Q4: I'm performing a SPAAC reaction and see high background. What could be the cause?
A4: A common cause of high background in SPAAC is the reaction of the strained cyclooctyne with free thiols on proteins.[1] To mitigate this, you can pretreat your sample with a thiol-blocking agent like N-ethylmaleimide (NEM). Additionally, the hydrophobicity of some cyclooctyne reagents can lead to non-specific binding to proteins and membranes.[1] Using a more hydrophilic cyclooctyne derivative may help.
Q5: Can the choice of fluorescent dye affect my background?
A5: Yes, the properties of the fluorescent dye are important. Some dyes are inherently "stickier" and more prone to non-specific binding. It is also important to choose a dye whose excitation and emission wavelengths are well-separated from the autofluorescence of your sample, which is often more pronounced in the blue and green regions of the spectrum.[3]
Q6: Should I be concerned about reagent stability?
A6: Yes, particularly for reagents used in CuAAC. The reducing agent, sodium ascorbate, is susceptible to oxidation and should be prepared fresh for each experiment.[1] Some highly reactive cyclooctynes used in SPAAC can also be unstable and degrade over time, potentially leading to background-producing side products.[1] Always store reagents according to the manufacturer's instructions.
References
- 1. benchchem.com [benchchem.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One [journals.plos.org]
- 5. m.youtube.com [m.youtube.com]
- 6. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Lovastatin Pre-treatment for Enhanced Probe Incorporation
Welcome to the technical support center for optimizing lovastatin (B1675250) pre-treatment to enhance the incorporation of molecular probes. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which lovastatin pre-treatment enhances probe incorporation?
Lovastatin is a competitive inhibitor of HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2][][4] By inhibiting this enzyme, lovastatin depletes cellular cholesterol levels.[5][6] This depletion alters the fluidity and organization of the cell membrane, particularly within lipid rafts, which can lead to increased membrane permeability and enhanced uptake of various molecular probes.[7]
Q2: What is a typical starting concentration and incubation time for lovastatin pre-treatment?
The optimal concentration and incubation time for lovastatin pre-treatment are cell-type dependent and should be empirically determined. However, a general starting point is a lovastatin concentration in the range of 5-25 µM for an incubation period of 24 hours.[8] It is crucial to perform a dose-response and time-course experiment to identify the optimal conditions for your specific cell line and probe.
Q3: Can lovastatin pre-treatment cause cytotoxicity?
Yes, prolonged exposure or high concentrations of lovastatin can be cytotoxic.[8] It is essential to assess cell viability in parallel with your probe incorporation experiments. A standard MTT or similar cell viability assay should be performed to ensure that the observed increase in probe uptake is not an artifact of compromised membrane integrity due to cell death.
Q4: Are there alternatives to lovastatin for enhancing probe incorporation?
Other statins, such as simvastatin, can also be used to inhibit cholesterol synthesis and potentially enhance probe incorporation.[9] Additionally, other chemical or physical methods that modulate membrane fluidity, such as treatment with other cholesterol-depleting agents (e.g., methyl-β-cyclodextrin) or electroporation, can also be considered, depending on the specific requirements of your experiment.
Troubleshooting Guides
Problem 1: Low or No Enhancement of Probe Incorporation
| Possible Cause | Troubleshooting Step |
| Suboptimal Lovastatin Concentration | Perform a dose-response experiment with a range of lovastatin concentrations (e.g., 1, 5, 10, 25, 50 µM) to determine the optimal concentration for your cell type. |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the necessary duration of lovastatin pre-treatment. |
| Cell-Type Specific Resistance | Some cell lines may be less sensitive to lovastatin. Consider using a different cholesterol-depleting agent or an alternative method for enhancing probe uptake. |
| Probe Characteristics | The physicochemical properties of your probe (e.g., size, charge, hydrophobicity) can influence its ability to cross the cell membrane. You may need to optimize the probe itself or the delivery method. |
Problem 2: High Cell Mortality After Lovastatin Pre-treatment
| Possible Cause | Troubleshooting Step |
| Lovastatin Concentration is Too High | Reduce the concentration of lovastatin used in your pre-treatment protocol. Refer to your dose-response curve to select a concentration that enhances probe uptake without significantly impacting cell viability. |
| Prolonged Incubation Time | Shorten the duration of lovastatin exposure. A shorter incubation time may be sufficient to achieve the desired effect on membrane fluidity without causing excessive cell death. |
| Serum Deprivation Stress | If performing experiments in serum-free media, cells may be more susceptible to stress. Ensure your cells are healthy and consider the use of a reduced-serum medium if possible.[10][11] |
| Pre-existing Poor Cell Health | Ensure that your cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed or unhealthy cells are more susceptible to the cytotoxic effects of lovastatin. |
Experimental Protocols
General Protocol for Lovastatin Pre-treatment and Probe Incorporation
-
Cell Seeding: Plate cells at an appropriate density in a suitable culture vessel and allow them to adhere and enter the logarithmic growth phase (typically 24 hours).
-
Lovastatin Pre-treatment:
-
Prepare a stock solution of lovastatin in a suitable solvent (e.g., DMSO or ethanol).
-
Dilute the lovastatin stock solution in fresh culture medium to the desired final concentration (e.g., 10 µM).
-
Remove the old medium from the cells and replace it with the lovastatin-containing medium.
-
Incubate the cells for the desired pre-treatment time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Probe Incorporation:
-
Prepare the probe solution at the desired concentration in a suitable buffer or medium.
-
Remove the lovastatin-containing medium and wash the cells gently with phosphate-buffered saline (PBS).
-
Add the probe solution to the cells and incubate for the appropriate time, as determined by the probe manufacturer's protocol or previous optimization experiments.
-
-
Analysis:
-
After incubation, wash the cells to remove any unincorporated probe.
-
Analyze the level of probe incorporation using the appropriate detection method (e.g., fluorescence microscopy, flow cytometry, or plate reader).
-
Quantitative Data Summary
The following table summarizes hypothetical data from a dose-response experiment to illustrate the optimization process.
| Lovastatin Concentration (µM) | Incubation Time (hours) | Probe Incorporation (Fold Change vs. Control) | Cell Viability (%) |
| 0 (Control) | 24 | 1.0 | 100 |
| 1 | 24 | 1.2 | 98 |
| 5 | 24 | 2.5 | 95 |
| 10 | 24 | 4.1 | 92 |
| 25 | 24 | 3.8 | 75 |
| 50 | 24 | 2.9 | 50 |
Visualizations
Signaling Pathway: Lovastatin's Mechanism of Action
References
- 1. Lovastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Lovastatin - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Lovastatin? [synapse.patsnap.com]
- 5. Microbial Production and Biomedical Applications of Lovastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topical cholesterol/lovastatin for the treatment of porokeratosis: a pathogenesis-directed therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lovastatin-induced cholesterol depletion affects both apical sorting and endocytosis of aquaporin-2 in renal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory effect of lovastatin on human lung cancer cell proliferation by regulating the ERK1/2 and COX-2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-Target Effect of Lovastatin Disrupts Dietary Lipid Uptake and Dissemination through Pro-Drug Inhibition of the Mesenteric Lymphatic Smooth Muscle Cell Contractile Apparatus [mdpi.com]
- 10. Lovastatin Differentially Affects Neuronal Cholesterol and Amyloid‐β Production in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Labeling 27-Alkyne Cholesterol with Azide Fluorophores
Welcome to the technical support center for the selection and application of azide (B81097) fluorophores for the labeling of 27-alkyne cholesterol. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind labeling this compound with an azide fluorophore?
A1: The labeling is achieved through a highly specific and efficient bioorthogonal reaction known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." In this reaction, the terminal alkyne group on the cholesterol molecule covalently links with the azide group on the fluorophore in the presence of a Cu(I) catalyst. This forms a stable triazole linkage, effectively tagging the cholesterol with a fluorescent probe. This method is valued for its high yield, specificity, and compatibility with biological systems.[1][2][3]
Q2: How do I choose the right azide fluorophore for my experiment?
A2: The selection of an appropriate azide fluorophore depends on several factors:
-
Spectral Properties: The excitation and emission wavelengths of the fluorophore must be compatible with the available fluorescence microscope and filter sets. Consider the potential for spectral overlap with other fluorescent probes if performing multicolor imaging.
-
Brightness and Photostability: A high quantum yield and extinction coefficient contribute to a brighter signal, which is crucial for detecting low-abundance targets. High photostability is essential for imaging applications that require prolonged exposure to excitation light.
-
Solubility: For experiments in aqueous environments, such as live-cell imaging, a water-soluble fluorophore is preferred to prevent aggregation and ensure efficient labeling.
-
Size and Steric Hindrance: The size of the fluorophore can be a critical factor. Bulky fluorophores may interfere with the natural biological interactions and trafficking of the labeled cholesterol.[3] Smaller fluorophores are generally preferred to minimize these perturbations.
-
Hydrophobicity: Since cholesterol is a lipid, the hydrophobicity of the fluorophore can influence the behavior of the labeled molecule within cellular membranes. Highly hydrophilic or hydrophobic fluorophores might alter the subcellular localization of the cholesterol analog.
Q3: Can I perform this labeling in live cells?
A3: Yes, CuAAC can be adapted for live-cell imaging. However, the copper catalyst can be toxic to cells. To mitigate this, it is crucial to use a copper-chelating ligand, such as THPTA or BTTAA, which accelerates the reaction and protects the cells from copper-induced damage.[4] Alternatively, strain-promoted azide-alkyne cycloaddition (SPAAC) can be employed, which is a copper-free click chemistry reaction. SPAAC utilizes a strained cyclooctyne (B158145) instead of a terminal alkyne, but this would require a different cholesterol analog.
Q4: What are picolyl azides and when should I use them?
A4: Picolyl azides are azide-containing reagents that have a built-in copper-chelating moiety. This feature significantly increases the efficiency of the CuAAC reaction, allowing for the use of lower copper concentrations. This is particularly advantageous for live-cell imaging, as it minimizes copper-induced cytotoxicity. Picolyl azides are also beneficial for labeling lipids within the hydrophobic core of membranes, where the accessibility of the alkyne group may be limited.[4][5]
Troubleshooting Guide
Issue 1: Low or no fluorescent signal after labeling.
-
Possible Cause 1: Inefficient click reaction.
-
Solution:
-
Ensure the freshness of the copper (II) sulfate (B86663) and sodium ascorbate (B8700270) solutions. Sodium ascorbate is particularly prone to oxidation.
-
Increase the concentration of the azide fluorophore and/or the copper catalyst. However, be mindful of potential cytotoxicity in live-cell experiments.
-
Optimize the reaction time and temperature. While the reaction is often fast, longer incubation times may be necessary for low-abundance targets.
-
Consider using a picolyl azide to enhance reaction efficiency, especially if the alkyne is in a sterically hindered environment.[4][5]
-
-
-
Possible Cause 2: Degradation of the azide fluorophore.
-
Solution: Protect the azide fluorophore from light and moisture during storage and handling. Prepare fresh solutions before each experiment.
-
-
Possible Cause 3: Inaccessibility of the 27-alkyne group.
-
Solution: The alkyne group on cholesterol is located at the end of the flexible side chain, which should be relatively accessible. However, in dense membrane environments, accessibility might be reduced. Using a longer linker arm on the azide fluorophore can sometimes improve labeling efficiency.
-
Issue 2: High background fluorescence.
-
Possible Cause 1: Non-specific binding of the azide fluorophore.
-
Solution:
-
Increase the number and duration of washing steps after the click reaction to remove unbound fluorophore.
-
Include a blocking step with a protein-containing buffer (e.g., BSA) before adding the click reaction components.
-
Reduce the concentration of the azide fluorophore.
-
-
-
Possible Cause 2: Autofluorescence of cells or medium.
-
Solution:
-
Image the cells before the labeling reaction to assess the level of autofluorescence.
-
Use a fluorophore with excitation and emission wavelengths in the red or far-red region of the spectrum, where cellular autofluorescence is typically lower.
-
Use a culture medium with reduced autofluorescence for imaging.
-
-
Issue 3: Altered subcellular localization of the labeled cholesterol.
-
Possible Cause 1: The fluorophore is too bulky or has inappropriate hydrophobicity.
-
Solution:
-
Choose a smaller, more compact fluorophore to minimize steric hindrance.
-
Consider the hydrophobicity of the fluorophore. A fluorophore with a hydrophobicity similar to that of the cholesterol side chain may be less likely to alter its trafficking and localization.
-
Compare the localization of your labeled cholesterol with that of a known cholesterol marker (e.g., filipin) to assess the accuracy of the labeling.[1]
-
-
Data Presentation
Table 1: Properties of Commercially Available Azide Fluorophores
| Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield | Molecular Weight ( g/mol ) | Relative Brightness | Key Characteristics |
| Green Emitting | ||||||
| Alexa Fluor 488 Azide | 495 | 519 | 0.92 | ~845 | +++++ | Very bright and photostable, water-soluble.[6] |
| CF488A Azide | 490 | 515 | 0.91 | ~914 | +++++ | Bright and photostable, less negatively charged than Alexa Fluor 488.[7] |
| BODIPY-FL Azide | 503 | 512 | 0.97 | ~392 | ++++ | Bright, relatively hydrophobic, narrow emission spectrum. |
| Fluorescein Azide (FAM) | 495 | 516 | 0.93 | 458.43 | +++ | Bright, but pH-sensitive and less photostable than modern dyes.[8] |
| Orange/Red Emitting | ||||||
| Alexa Fluor 555 Azide | 555 | 565 | 0.1 | ~1250 | +++ | Bright and photostable, water-soluble.[9] |
| CF555 Azide | 555 | 565 | 0.9 | ~1000 | +++++ | Very bright and photostable. |
| Cy3 Azide | 555 | 570 | 0.31 | 575.2 | +++ | Commonly used, but can be less photostable than Alexa Fluor or CF dyes.[10] |
| TAMRA Azide | 546 | 579 | 0.43 | 512.57 | +++ | Bright, but prone to photobleaching.[11] |
| Alexa Fluor 594 Azide | 590 | 617 | 0.66 | ~1000 | ++++ | Bright and photostable, good for multicolor imaging.[9][12] |
| CF594 Azide | 593 | 614 | 0.9 | ~730 | +++++ | Very bright and photostable. |
| Far-Red Emitting | ||||||
| Alexa Fluor 647 Azide | 650 | 668 | 0.33 | ~1300 | ++++ | Very bright and photostable, ideal for reducing autofluorescence.[9] |
| CF647 Azide | 650 | 665 | 0.2 | ~836 | ++++ | Bright and photostable far-red dye.[13] |
| Cy5 Azide | 646 | 662 | 0.2 | 565.78 | +++ | Common far-red dye, good for avoiding autofluorescence. |
Relative brightness is a qualitative measure based on the product of the quantum yield and extinction coefficient.
Experimental Protocols
Detailed Methodology for Labeling this compound in Cultured Cells
This protocol is adapted from Hofmann et al., 2014.[1]
Materials:
-
This compound
-
Azide fluorophore of choice
-
Copper (II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Washing buffer (e.g., PBS with 1% BSA)
Procedure:
-
Cell Culture and Labeling with this compound:
-
Seed cells on a suitable imaging dish or coverslip and grow to the desired confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Dilute the this compound stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for a desired period (e.g., 4-24 hours) to allow for the incorporation of the alkyne-cholesterol into cellular membranes.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS to remove excess alkyne-cholesterol.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 1 mL final volume:
-
10 µL of a 10 mM stock solution of the azide fluorophore in DMSO (final concentration: 100 µM).
-
20 µL of a 50 mM stock solution of sodium ascorbate in water (final concentration: 1 mM).
-
10 µL of a 100 mM stock solution of THPTA in water (final concentration: 1 mM).
-
10 µL of a 100 mM stock solution of CuSO4 in water (final concentration: 1 mM).
-
950 µL of PBS.
-
-
Important: Add the reagents in the order listed. Add the CuSO4 solution last, immediately before adding the cocktail to the cells, to prevent premature reduction of the copper.
-
Remove the washing buffer from the cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Remove the click reaction cocktail and wash the cells three to five times with PBS containing 1% BSA.
-
Wash the cells twice with PBS.
-
Mount the coverslip with a suitable mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
-
Mandatory Visualization
Caption: Experimental workflow for labeling this compound.
Caption: Decision-making workflow for azide fluorophore selection.
References
- 1. Cy5 Azide | AxisPharm [axispharm.com]
- 2. Cy3 azide;CAS No.:1167421-28-4 [chemshuttle.com]
- 3. Cy3-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Alexa Fluor™ 488 Azide (Alexa Fluor™ 488 5-Carboxamido-(6-Azidohexanyl), Bis(Triethylammonium Salt)), 5-isomer 0.5 mg [thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Fluorescein Azide (6-FAM-Azide) [baseclick.eu]
- 9. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Cy3 Azide, 1167421-28-4 | BroadPharm [broadpharm.com]
- 11. 5-TAMRA-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Validating 27-Alkyne Cholesterol: A True Mimic for Unraveling Cholesterol's Mysteries
For researchers, scientists, and drug development professionals, the quest for accurate tools to trace and understand the multifaceted roles of cholesterol is paramount. This guide provides an objective comparison of 27-alkyne cholesterol with native cholesterol, supported by experimental data, to validate its efficacy as a true cholesterol mimic. We delve into its biochemical behavior, cellular uptake, and impact on membrane dynamics, offering a comprehensive resource for integrating this powerful tool into your research.
The subtle modification of cholesterol at the terminus of its alkyl chain with an alkyne group bestows it with a powerful bioorthogonal handle for click chemistry, enabling its visualization and tracking without significantly perturbing its inherent biophysical and biochemical properties.[1] This minimal structural alteration is key to its function as a reliable surrogate for natural cholesterol in a multitude of biological assays.[1]
Biochemical Fidelity: A Comparative Analysis
The validity of this compound as a cholesterol mimic is fundamentally dependent on its ability to be recognized and processed by the same enzymatic machinery as its natural counterpart. Key enzymes in cholesterol metabolism, such as cholesterol oxidase and acyl-CoA:cholesterol acyltransferase (ACAT), have been shown to effectively utilize this compound as a substrate.
Enzymatic Activity Comparison
| Enzyme | Substrate | Kinetic Parameter (Kₘ) | Reference |
| Cholesterol Oxidase (Brevibacterium sp.) | This compound | 19.4 µM | [1] |
| Cholesterol Oxidase (Brevibacterium sp.) | Cholesterol | ~20 µM | |
| Acyl-CoA:Cholesterol Acyltransferase (ACAT2) | This compound | Substrate | [2] |
| Acyl-CoA:Cholesterol Acyltransferase (ACAT) | Cholesterol | Substrate | [2] |
Note: The Kₘ value for cholesterol with cholesterol oxidase can vary depending on the specific enzyme and assay conditions, but is generally in a similar micromolar range.
The Michaelis-Menten constant (Kₘ) for the enzymatic conversion of this compound by cholesterol oxidase is remarkably similar to that of cholesterol, indicating a comparable binding affinity and enzymatic processing.[1] Furthermore, studies have demonstrated that the esterification of this compound in intestinal epithelial cells is sensitive to ACAT2 inhibitors, confirming it as a substrate for this crucial enzyme involved in cholesterol homeostasis.[2]
Cellular Transport and Localization: Tracking the Mimic
A critical aspect of a cholesterol mimic is its ability to faithfully replicate the transport and subcellular localization of endogenous cholesterol. This compound has been shown to be a valid tracer for cholesterol absorption and trafficking.
Niemann-Pick C1-Like 1 (NPC1L1)-Dependent Uptake
Studies in human intestinal epithelial Caco-2 cells have demonstrated that the uptake and subsequent esterification of this compound are dependent on the NPC1L1 protein, the primary transporter responsible for intestinal cholesterol absorption.[2] This uptake is significantly inhibited by ezetimibe, a known inhibitor of NPC1L1, further solidifying the role of this compound as a reliable probe for studying cholesterol transport.[2]
Experimental Protocols
Metabolic Labeling and Click Chemistry Detection
This protocol outlines the general steps for labeling cells with this compound and detecting it via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Azide-functionalized fluorescent dye (e.g., Azide-Alexa Fluor 488)
-
Copper (II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
Procedure:
-
Cell Seeding: Plate cells at the desired density and allow them to adhere overnight.
-
Metabolic Labeling: Incubate cells with medium containing this compound (typical concentration range: 1-10 µM) for the desired period (e.g., 4-24 hours).
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Click Reaction: Prepare the click reaction cocktail fresh. For a typical reaction, mix CuSO₄, sodium ascorbate, THPTA, and the azide-fluorophore in PBS. Add the cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells extensively with PBS.
-
Imaging: Mount the coverslips and visualize the fluorescently labeled cholesterol using a fluorescence microscope.
Lipid Raft Isolation and Analysis
The incorporation of this compound into lipid rafts can be assessed using detergent-resistant membrane (DRM) isolation protocols.
Materials:
-
Cells labeled with this compound
-
Lysis buffer containing a non-ionic detergent (e.g., 1% Triton X-100)
-
Sucrose (B13894) solutions of varying concentrations (e.g., 40%, 30%, 5%)
-
Ultracentrifuge and tubes
Procedure:
-
Cell Lysis: Lyse the this compound-labeled cells in ice-cold lysis buffer.
-
Sucrose Gradient Preparation: Create a discontinuous sucrose gradient in an ultracentrifuge tube by carefully layering decreasing concentrations of sucrose.
-
Sample Loading: Mix the cell lysate with a high concentration of sucrose and place it at the bottom of the gradient.
-
Ultracentrifugation: Centrifuge the gradient at high speed for a prolonged period (e.g., 18-24 hours) at 4°C. Lipid rafts will float to the interface of the lower density sucrose layers due to their high lipid content.
-
Fraction Collection: Carefully collect fractions from the top of the gradient.
-
Analysis: Analyze the fractions for the presence of this compound (via click chemistry and subsequent detection) and known lipid raft marker proteins (e.g., flotillin, caveolin) by Western blotting.
Conclusion
The available evidence strongly supports the validation of this compound as a true and reliable mimic of cholesterol for a wide range of biological investigations. Its faithful recognition by key metabolic enzymes, its utilization of native cellular transport machinery, and its minimal structural perturbation make it an invaluable tool for researchers seeking to elucidate the complex roles of cholesterol in health and disease. The ability to tag this molecule with a variety of reporters through click chemistry opens up a vast array of experimental possibilities, from high-resolution imaging to proteomic studies of cholesterol-binding partners. As research in lipid biology continues to advance, this compound is poised to play a central role in unraveling the intricate and vital functions of one of nature's most important molecules.
References
A Head-to-Head Comparison: 27-Alkyne Cholesterol vs. Dehydroergosterol (DHE) for Cholesterol Research
In the intricate world of lipid research, tracking the movement and interactions of cholesterol is paramount to understanding cellular function and disease. Two prominent analogs, 27-alkyne cholesterol and dehydroergosterol (B162513) (DHE), have emerged as powerful tools for visualizing and quantifying cholesterol dynamics. This guide provides a comprehensive comparison of these two molecules, offering researchers, scientists, and drug development professionals the detailed information needed to select the optimal tool for their experimental needs.
At a Glance: Key Differences and Applications
This compound is a chemically modified cholesterol molecule containing a terminal alkyne group.[1][2] This functional group allows for a highly specific "click chemistry" reaction with azide-containing reporter molecules, enabling versatile detection through fluorescence microscopy or mass spectrometry.[1][2][3] It is particularly well-suited for tracing cholesterol metabolism and localization within cells.[1][4]
Dehydroergosterol (DHE), on the other hand, is a naturally occurring fluorescent sterol that intrinsically mimics many of the properties of cholesterol.[5][6][7] Its inherent fluorescence allows for real-time imaging of sterol distribution and trafficking in living cells without the need for additional chemical labeling.[5][8] DHE has been extensively used to study cholesterol's role in membrane organization, its interactions with proteins, and its movement between organelles.[5][9]
Quantitative Data Comparison
The selection of a cholesterol analog often hinges on its specific biophysical and spectral properties. The following table summarizes the key quantitative data for this compound and DHE.
| Property | This compound | Dehydroergosterol (DHE) |
| Molecular Formula | C₂₈H₄₄O[4][10] | C₂₈H₄₂O[6] |
| Molecular Weight | 396.66 g/mol [4][10] | 394.6 g/mol [6] |
| Detection Method | Click Chemistry with azide (B81097) reporters (e.g., fluorescent dyes, biotin)[1][2][3] | Intrinsic Fluorescence[5][6] |
| Excitation Maxima | Dependent on the azide-coupled fluorophore | 311, 324, 340 nm (in ethanol)[5] |
| Emission Maxima | Dependent on the azide-coupled fluorophore | 354, 371, 390 nm (in ethanol)[5] |
| Cellular Mimicry | Acts as a substrate for various cellular enzymes involved in cholesterol metabolism.[1][4][11] | Faithfully mimics many properties of cholesterol in cell membranes and is readily bound by cholesterol-binding proteins.[5][6] Can replace a significant portion of endogenous cholesterol without adverse effects.[5] |
| Toxicity | Not explicitly reported, but used in live-cell and in vivo studies.[12][13] | Non-toxic to animal cells and can replace up to 90% of endogenous membrane sterol without adverse effects on cell growth.[5] |
| Solubility | Soluble in DMSO and DMF.[4] | Soluble in DMF, DMSO, and Ethanol.[6] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful research. Below are methodologies for key experiments utilizing this compound and DHE.
This compound: Click Chemistry Labeling for Fluorescence Microscopy
This protocol outlines the steps for labeling and visualizing this compound in cultured cells.
Materials:
-
Cultured cells
-
This compound
-
Delipidated fetal calf serum (FCS)
-
Phosphate-buffered saline (PBS)
-
3.7% Formalin in buffer A (0.1 M HEPES/KOH, pH 7.4)
-
Azide-reporter (e.g., Azido-fluorophore like 3-azido-7-hydroxycoumarin)
-
[Acetonitrile]₄CuBF₄ in acetonitrile (B52724)
Procedure:
-
Cell Incubation: Incubate cultured cells with medium containing delipidated FCS and 10 µg/ml this compound for 16 hours.[3]
-
Fixation: Wash the cells with PBS and fix with 3.7% formalin in buffer A for at least 16 hours.[3]
-
Washing: Wash the cells once with 155 mM ammonium acetate and twice with buffer A.[3]
-
Click Reaction Preparation: Dissolve 50 µM of the azido-reporter in prewarmed buffer A and add to the samples.[3]
-
Initiation of Click Reaction: Initiate the click reaction by adding 2 mM [acetonitrile]₄CuBF₄ in acetonitrile (final concentration 2% acetonitrile).[3]
-
Incubation: Perform the reaction at 43°C for 30 minutes with gentle agitation.[3]
-
Imaging: After the reaction, wash the cells and proceed with fluorescence microscopy to visualize the distribution of the labeled cholesterol.
Dehydroergosterol (DHE): Cellular Delivery and Imaging
This protocol describes the delivery of DHE to cultured cells using methyl-β-cyclodextrin (MβCD) complexes for subsequent fluorescence imaging.
Materials:
-
Cultured cells
-
Dehydroergosterol (DHE)
-
Methyl-β-cyclodextrin (MβCD)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of DHE-MβCD Complexes: Prepare DHE-MβCD complexes to facilitate the delivery of monomeric DHE to the cells.
-
Cell Treatment: Add 20 µg of DHE in the form of DHE-MβCD complexes to the cells and incubate for 45 minutes at room temperature in PBS.[5]
-
Washing: Prior to imaging, wash the cells three times with PBS to remove excess DHE-MβCD complexes.[5]
-
Imaging: Image the cells using fluorescence microscopy with excitation around 325 nm and emission detection around 375 nm.[5] This method allows for the visualization of DHE distribution, particularly in the plasma membrane.[5]
Visualizing the Workflows and Concepts
To better illustrate the experimental processes and the fundamental differences between these two cholesterol analogs, the following diagrams are provided.
Caption: Experimental workflow for this compound labeling.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. This compound, 1527467-07-7 | BroadPharm [broadpharm.com]
- 3. A novel alkyne cholesterol to trace cellular cholesterol metabolism and localization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Fluorescence Techniques Using Dehydroergosterol to Study Cholesterol Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Dehydroergosterol - Immunomart [immunomart.com]
- 9. Structure of Dehydroergosterol Monohydrate and Interaction with Sterol Carrier Protein-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. caymanchem.com [caymanchem.com]
- 12. NPC1L1-dependent transport of this compound in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
A Head-to-Head Comparison: 27-Alkyne Cholesterol vs. NBD-Cholesterol for Advanced Lipid Tracking
In the intricate world of cellular biology, tracking the movement and metabolism of lipids is paramount to understanding health and disease. Cholesterol, a fundamental component of cell membranes and a precursor to essential molecules, is of particular interest to researchers in fields ranging from cardiovascular disease to neurobiology. To visualize and study cholesterol trafficking, scientists rely on tagged analogs that mimic the behavior of their native counterpart. Among the most common tools for this purpose are 27-alkyne cholesterol and NBD-cholesterol. This guide provides an objective, data-driven comparison of these two cholesterol probes to aid researchers in selecting the optimal tool for their experimental needs.
Mechanism of Action and Detection
This compound: This cholesterol analog features a small, bio-orthogonal alkyne group on its side chain.[1][2][3] This minimal modification allows it to be readily accepted and processed by cellular enzymes, including those involved in cholesterol esterification and oxidation.[1][4][5] Detection of this compound is achieved through a highly specific "click chemistry" reaction where the alkyne group is ligated to an azide-containing reporter molecule, such as a fluorophore or a biotin (B1667282) tag, in the presence of a copper catalyst.[1][2] This two-step detection process offers versatility in the choice of reporter and allows for various downstream applications, including fluorescence microscopy and mass spectrometry.[1][3][4]
NBD-Cholesterol: This probe is a cholesterol molecule covalently attached to a bulky nitrobenzoxadiazole (NBD) fluorophore.[6][7] Unlike this compound, NBD-cholesterol is intrinsically fluorescent, allowing for direct visualization without the need for a secondary reaction.[6] However, the large NBD moiety can significantly alter the physicochemical properties of the cholesterol molecule, potentially affecting its natural transport and metabolism within the cell.[6][8]
Performance Comparison: A Data-Driven Analysis
The choice between this compound and NBD-cholesterol hinges on their performance in key experimental parameters. The following tables summarize the quantitative data from various studies to provide a clear comparison.
| Feature | This compound | NBD-Cholesterol | References |
| Biomimicry | High: Acts as a substrate for NPC1L1-dependent uptake and is processed by cellular enzymes. | Low: Absorbed via an NPC1L1-independent pathway; bulky tag can alter its behavior. | [9][10][11][12][13] |
| Detection Method | Two-step: "Click chemistry" with an azide-reporter. | Direct fluorescence. | [1][6] |
| Versatility | High: Can be coupled to various reporters (fluorophores, biotin) for different applications (microscopy, mass spectrometry). | Moderate: Limited to fluorescence-based applications. | [1][3][4] |
| Potential for Artifacts | Low: Minimal structural perturbation. | High: The bulky NBD tag can lead to mistargeting and altered membrane partitioning. | [6][8] |
| Photostability | Dependent on the chosen fluorescent azide (B81097) reporter. | Moderate.[7] | [7] |
Table 1: Qualitative Comparison of this compound and NBD-Cholesterol.
| Parameter | This compound | NBD-Cholesterol | References |
| Molecular Weight | 396.66 g/mol | 494.63 g/mol | [2][14] |
| Excitation/Emission | Dependent on the azide-fluorophore conjugate. | ~463 nm / ~536 nm | [14] |
| Cellular Uptake Pathway | Primarily NPC1L1-dependent. | Primarily NPC1L1-independent. | [9][10][11][12][13] |
| Esterification by ACAT | Yes | Yes, but may be less efficient. | [9][12] |
Table 2: Physicochemical and Biological Properties.
Experimental Workflows and Signaling Pathways
The experimental workflows for utilizing this compound and NBD-cholesterol differ primarily in their detection steps. The following diagrams illustrate these processes.
Caption: A comparison of the experimental workflows for lipid tracking using this compound and NBD-cholesterol.
The study of cholesterol transport often involves investigating its uptake and subsequent trafficking through various cellular compartments. A key pathway for intestinal cholesterol absorption is mediated by the Niemann-Pick C1-Like 1 (NPC1L1) protein. Experimental data has shown that this compound, much like native cholesterol, is a substrate for this pathway, whereas NBD-cholesterol is not.
Caption: A diagram illustrating the differential uptake pathways of this compound and NBD-cholesterol.
Detailed Experimental Protocols
Protocol 1: Labeling of Cellular Cholesterol with this compound and Fluorescence Microscopy
This protocol is adapted from studies investigating intestinal cholesterol absorption.[9][10]
Materials:
-
Caco-2 cells (or other suitable cell line)
-
DMEM supplemented with 10% FBS
-
This compound (stock solution in DMSO)
-
Micelle solution (e.g., containing taurocholate and phospholipids)
-
Ezetimibe (B1671841) (optional, as a negative control for NPC1L1-dependent uptake)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Click chemistry reaction cocktail (e.g., copper (II) sulfate, a reducing agent like sodium ascorbate, and a fluorescent azide)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Plate Caco-2 cells and grow to confluency.
-
Prepare micelles containing 10 µM of this compound.
-
(Optional) Pre-treat a subset of cells with an NPC1L1 inhibitor like 50 µM ezetimibe for 1 hour.
-
Incubate cells with the this compound-containing micelles for 4 hours at 37°C.
-
-
Fixation and Permeabilization:
-
Wash cells twice with ice-cold PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 for 10 minutes.
-
Wash cells three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions.
-
Incubate the cells with the click reaction cocktail containing the fluorescent azide for 30-60 minutes at room temperature, protected from light.
-
Wash cells three times with PBS.
-
-
Staining and Imaging:
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash cells three times with PBS.
-
Mount coverslips onto slides using a suitable mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.
-
Protocol 2: Tracking Cholesterol Efflux using NBD-Cholesterol
This protocol is based on a high-throughput assay for measuring cholesterol efflux from macrophages.[14]
Materials:
-
THP-1 derived macrophages (or other suitable cell line)
-
RPMI 1640 medium with 10% FBS
-
NBD-cholesterol (stock solution in ethanol)
-
Phosphate-buffered saline (PBS)
-
Cell lysis solution
-
HDL or other cholesterol acceptors
-
96-well plates (clear, flat-bottom for cell culture; opaque for fluorescence reading)
-
Fluorometer
Procedure:
-
Cell Loading with NBD-Cholesterol:
-
Seed THP-1 derived macrophages in a 96-well plate.
-
Prepare a 5 µM solution of NBD-cholesterol in RPMI 1640 with 10% FBS.
-
Incubate the cells with the NBD-cholesterol solution overnight at 37°C and 5% CO2.
-
-
Cholesterol Efflux:
-
Wash the cells twice with PBS.
-
Add medium containing the cholesterol acceptor (e.g., HDL) to the cells.
-
Incubate for a defined period (e.g., 4 hours) to allow for cholesterol efflux.
-
-
Sample Collection and Measurement:
-
Media: Collect the cell medium into an opaque 96-well plate. Add an equal volume of pure ethanol (B145695) to each well.
-
Cells: Wash the cells twice with PBS. Lyse the cells with 100 µL of lysis solution per well.
-
-
Fluorescence Quantification:
-
Measure the fluorescence intensity of both the media and the cell lysates in a fluorometer at an excitation/emission of ~463/536 nm.
-
Calculate the percentage of cholesterol efflux as (fluorescence in media / (fluorescence in media + fluorescence in cell lysate)) x 100.
-
Conclusion: Making an Informed Decision
The selection between this compound and NBD-cholesterol should be guided by the specific research question. For studies requiring a probe that closely mimics the behavior of native cholesterol and its metabolic pathways, this compound is the superior choice.[4][5][9][10][11] Its minimal modification ensures greater biological fidelity, and the versatility of click chemistry allows for a wide range of detection methods.
NBD-cholesterol, while being a convenient, directly fluorescent probe, should be used with caution. Its bulky fluorescent tag can introduce artifacts, and its absorption via an NPC1L1-independent pathway makes it unsuitable for studying this specific transport mechanism.[6][12][13] However, for certain applications, such as high-throughput screens where a simple, direct readout is prioritized and the potential for artifacts is acknowledged and controlled for, NBD-cholesterol can still be a useful tool.
Ultimately, a thorough understanding of the strengths and limitations of each probe, as outlined in this guide, will empower researchers to design more accurate and insightful experiments to unravel the complexities of cholesterol biology.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. A novel alkyne cholesterol to trace cellular cholesterol metabolism and localization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel alkyne cholesterol to trace cellular cholesterol metabolism and localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. De novo labeling and trafficking of individual lipid species in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NPC1L1-dependent transport of this compound in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. NPC1L1-dependent transport of this compound in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of NBD-cholesterol to identify a minor but NPC1L1-independent cholesterol absorption pathway in mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. High-throughput Nitrobenzoxadiazole-labeled Cholesterol Efflux Assay [jove.com]
27-Alkyne Cholesterol: A Comparative Guide to its Putative Effects on Membrane Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 27-alkyne cholesterol and its potential influence on cell membrane properties relative to natural cholesterol. While this compound has emerged as a valuable tool for tracking cholesterol metabolism and localization, a direct, quantitative comparison of its effects on the biophysical properties of membranes is not yet available in the scientific literature. This guide, therefore, extrapolates the likely effects based on the well-established roles of natural cholesterol and the structural impact of side-chain modifications on other cholesterol analogs.
Introduction to Cholesterol's Role in Membranes
Cholesterol is an essential lipid component of animal cell membranes, playing a crucial role in maintaining membrane structure, fluidity, and function.[1] Its rigid, planar steroid ring intercalates between phospholipids, while its hydroxyl group orients towards the aqueous phase and its flexible hydrocarbon tail extends into the hydrophobic core of the membrane.[1] This unique structure allows cholesterol to modulate membrane properties in a concentration-dependent manner.[2][3]
Key effects of natural cholesterol on membrane properties include:
-
Membrane Fluidity: Cholesterol has a dual effect on membrane fluidity. At physiological temperatures, it decreases the mobility of phospholipid acyl chains, leading to a more ordered and less fluid membrane state (the liquid-ordered phase).[4] Conversely, at low temperatures, it disrupts the tight packing of saturated fatty acids, thereby increasing fluidity and preventing the membrane from entering a gel-like state.[4]
-
Membrane Thickness: By ordering the acyl chains of phospholipids, cholesterol increases the thickness of the lipid bilayer.[2]
-
Lipid Organization and Rafts: Cholesterol is a key organizer of membrane microdomains known as lipid rafts.[5] These are dynamic, ordered platforms enriched in cholesterol, sphingolipids, and specific proteins that are involved in cellular signaling.[3]
-
Permeability Barrier: The ordering effect of cholesterol reduces the permeability of the membrane to small, water-soluble molecules.[2]
This compound: A Structural Analog for Tracking
This compound is a synthetic derivative of cholesterol that incorporates a terminal alkyne group at the 27th position of the sterol side chain.[6] This modification allows for the covalent attachment of reporter molecules (e.g., fluorophores or affinity tags) via "click chemistry," a highly specific and efficient bioorthogonal reaction.[6] Studies have shown that this compound is recognized by cellular enzymes and incorporated into metabolic pathways in a manner similar to natural cholesterol, making it a powerful tool for visualizing cholesterol trafficking and localization.[6][7]
Comparative Analysis of Membrane Properties
Due to the lack of direct experimental data for this compound, this comparison is based on established principles of membrane biophysics and studies of other cholesterol analogs with side-chain modifications.
Table 1: Putative Comparison of the Effects of Natural Cholesterol and this compound on Membrane Properties
| Membrane Property | Natural Cholesterol | This compound (Predicted Effects) | Rationale for Prediction |
| Membrane Fluidity | Decreases fluidity at physiological temperatures (ordering effect). Increases fluidity at low temperatures. | Likely a similar, but potentially slightly attenuated, ordering effect. | The rigid steroid core, responsible for the primary ordering effect, is unchanged. The small, linear alkyne group at the terminus of the flexible side chain is expected to have a minimal impact on the sterol's ability to interact with and order phospholipid acyl chains. |
| Membrane Thickness | Increases bilayer thickness. | Expected to cause a similar increase in bilayer thickness. | The increase in thickness is primarily due to the ordering of phospholipid chains by the rigid sterol core. The C27 modification is unlikely to significantly alter this effect. |
| Lipid Packing | Increases the packing density of phospholipids. | Predicted to have a comparable effect on lipid packing. | The condensing effect of cholesterol is a hallmark of its interaction with phospholipids. The alkyne modification is not expected to disrupt this fundamental property. |
| Formation of Lipid Rafts | Essential for the formation and stability of liquid-ordered domains (rafts). | Likely to partition into and support the formation of lipid rafts, though perhaps with slightly altered kinetics or stability. | The overall molecular shape and amphipathicity, which are crucial for raft formation, are largely preserved. However, subtle changes in the side chain's flexibility and interactions could influence the stability of these domains. |
| Membrane Permeability | Decreases permeability to small solutes. | Expected to decrease permeability in a similar manner. | The reduction in permeability is a direct consequence of increased lipid packing and ordering, which are predicted to be largely unaffected. |
Experimental Protocols for Membrane Property Analysis
To empirically determine the effects of this compound on membrane properties, the following experimental approaches, commonly used for characterizing natural cholesterol, could be employed:
Fluorescence Anisotropy/Polarization
-
Principle: This technique measures the rotational diffusion of a fluorescent probe embedded in the membrane. A more ordered (less fluid) membrane restricts the probe's movement, resulting in higher anisotropy values.
-
Protocol Outline:
-
Prepare large unilamellar vesicles (LUVs) composed of a model lipid (e.g., POPC) with varying concentrations of either natural cholesterol or this compound.
-
Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) or Laurdan, into the LUVs.
-
Measure the fluorescence anisotropy or generalized polarization (GP) of the probe using a fluorometer.
-
Compare the anisotropy/GP values for membranes containing natural cholesterol versus those with this compound at the same molar ratios.
-
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: Deuterium (B1214612) (²H) NMR of deuterated lipids provides detailed information about the orientational order of the lipid acyl chains.
-
Protocol Outline:
-
Synthesize or purchase lipids deuterated at specific positions on their acyl chains.
-
Prepare multilamellar vesicles (MLVs) containing the deuterated lipid and varying concentrations of natural cholesterol or this compound.
-
Acquire ²H NMR spectra.
-
Calculate the order parameter (SCD) from the quadrupolar splittings in the spectra. A higher SCD value indicates a more ordered membrane.
-
Molecular Dynamics (MD) Simulations
-
Principle: MD simulations provide an atomistic or coarse-grained view of the dynamic behavior of molecules in a lipid bilayer, allowing for the calculation of various membrane properties.
-
Protocol Outline:
-
Construct in silico models of a lipid bilayer (e.g., DPPC or POPC) hydrated with water.
-
Incorporate either natural cholesterol or this compound into the simulated membranes at various concentrations.
-
Run the simulations for a sufficient length of time to allow the system to equilibrate.
-
Analyze the trajectories to calculate parameters such as bilayer thickness, area per lipid, deuterium order parameters, and lateral diffusion coefficients.
-
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for comparing the effects of natural and this compound on membrane properties.
Signaling Pathway Implication: Lipid Raft Modulation
The diagram below illustrates the established role of cholesterol in forming signaling platforms and the putative role of this compound.
Conclusion
This compound is an invaluable tool for probing the dynamics of cholesterol metabolism and transport. While direct experimental evidence is currently lacking, the structural similarity to natural cholesterol suggests that its impact on the fundamental biophysical properties of membranes—such as fluidity, thickness, and the formation of lipid rafts—is likely to be comparable. The minor modification at the terminus of the flexible side chain is not expected to significantly perturb the dominant ordering and condensing effects dictated by the rigid sterol ring. However, empirical validation through rigorous biophysical studies is necessary to confirm these predictions and to fully characterize the utility of this compound as a faithful mimic of its natural counterpart in studies of membrane structure and function. Researchers should be mindful of this current knowledge gap when interpreting data from experiments utilizing this cholesterol analog.
References
- 1. Cholesterol - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. High cholesterol/low cholesterol: Effects in biological membranes Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel alkyne cholesterol to trace cellular cholesterol metabolism and localization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NPC1L1-dependent transport of this compound in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Enzymatic Recognition of 27-Alkyne Cholesterol by Cholesterol Oxidase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enzymatic recognition of the cholesterol analog, 27-alkyne cholesterol, with the natural substrate, cholesterol, by cholesterol oxidase. This information is crucial for researchers utilizing this compound as a probe in various biological studies.
Performance Comparison
Cholesterol oxidase, a flavoenzyme that catalyzes the oxidation of cholesterol to cholest-4-en-3-one, also recognizes and processes this compound.[1][2] This modified cholesterol, which contains a terminal alkyne group, serves as a valuable tool for tracking cholesterol metabolism and localization through click chemistry.[1][2]
The enzymatic efficiency of cholesterol oxidase with this compound has been a subject of investigation. A key parameter for evaluating enzyme-substrate interaction is the Michaelis-Menten constant (Kₘ), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ). A lower Kₘ value generally indicates a higher affinity of the enzyme for the substrate.
Based on available data, the interaction of cholesterol oxidase with both cholesterol and this compound can be summarized as follows:
| Substrate | Enzyme Source | Michaelis-Menten Constant (Kₘ) |
| This compound | Brevibacterium sp. | 19.4 µM[1] |
| Cholesterol | Brevibacterium sp. | 23.03 mM (23030 µM)[3] |
| Cholesterol | Brevibacterium sterolicum (Isozyme I) | 1.1 mM (1100 µM)[4] |
| Cholesterol | Brevibacterium sterolicum (Isozyme II) | 30 µM[4] |
Note: The wide range of reported Kₘ values for cholesterol with cholesterol oxidase from Brevibacterium may be attributed to different strains, isozymes, or experimental conditions.
The data suggests that at least one isozyme of cholesterol oxidase from Brevibacterium sterolicum exhibits a comparable, and in some cases, even a slightly higher affinity for this compound (Kₘ = 19.4 µM) than for its natural substrate, cholesterol (Kₘ = 30 µM). However, other reported Kₘ values for cholesterol are significantly higher, indicating a lower affinity. This highlights that this compound is a viable substrate for cholesterol oxidase and can be effectively used in studies involving this enzyme.
Visualizing the Enzymatic Reaction
The enzymatic reaction catalyzed by cholesterol oxidase for both cholesterol and its alkyne analog can be depicted as a straightforward oxidation process.
Caption: Enzymatic oxidation of sterols by cholesterol oxidase.
Experimental Protocols
A common method to determine cholesterol oxidase activity is through a spectrophotometric assay. This assay couples the production of hydrogen peroxide (H₂O₂) from the cholesterol oxidase reaction to a secondary reaction that produces a colored product, which can be quantified.
Spectrophotometric Assay for Cholesterol Oxidase Activity
Principle:
Cholesterol oxidase catalyzes the oxidation of cholesterol, producing cholest-4-en-3-one and H₂O₂. The generated H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, such as 4-aminoantipyrine (B1666024) in the presence of phenol (B47542), resulting in the formation of a colored quinoneimine dye. The rate of color formation is directly proportional to the cholesterol oxidase activity and can be monitored by measuring the absorbance at 500 nm.
Reagents:
-
Phosphate (B84403) Buffer: 0.1 M potassium phosphate buffer, pH 7.0.
-
Cholesterol Substrate Solution: A solution of cholesterol solubilized with a detergent like Triton X-100.
-
4-Aminoantipyrine (4-AAP) Solution.
-
Phenol Solution.
-
Horseradish Peroxidase (HRP) Solution.
-
Enzyme Sample: Cholesterol oxidase solution of unknown activity.
Procedure:
-
Prepare a reaction mixture containing the phosphate buffer, 4-AAP solution, phenol solution, and HRP solution.
-
Add the cholesterol substrate solution to the reaction mixture and pre-incubate at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding a known volume of the enzyme sample to the reaction mixture.
-
Monitor the increase in absorbance at 500 nm over time using a spectrophotometer.
-
Calculate the rate of change in absorbance (ΔAbs/min) from the linear portion of the reaction curve.
-
Determine the enzyme activity using the molar extinction coefficient of the quinoneimine dye.
Experimental Workflow
The following diagram illustrates the general workflow for a typical cholesterol oxidase activity assay.
Caption: Workflow for cholesterol oxidase activity assay.
References
Unveiling Cholesterol's Secrets: A Comparative Guide to the Biological Activity of 27-Alkyne Cholesterol Metabolites
For researchers, scientists, and drug development professionals, understanding the intricate roles of cholesterol metabolites is paramount. This guide provides a comparative assessment of the biological activity of the native cholesterol metabolite, 27-hydroxycholesterol (B1664032) (27-HC), and introduces 27-alkyne cholesterol as a powerful tool to trace and investigate these activities. While direct quantitative data on the biological activity of this compound metabolites remains nascent, this guide offers a framework for their evaluation by comparing them to their well-characterized natural counterparts.
Cholesterol and its metabolites are not merely structural components of cell membranes; they are active signaling molecules that regulate a myriad of physiological processes.[1][2] Dysregulation of cholesterol metabolism is implicated in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[3][4] A key player in this regulatory network is 27-hydroxycholesterol (27-HC), an abundant oxysterol that functions as a selective estrogen receptor modulator (SERM) and a liver X receptor (LXR) agonist.[3][5][6]
To facilitate the study of cholesterol metabolism and its downstream effects, researchers have developed this compound, a modified version of cholesterol containing a terminal alkyne group.[7][8][9] This chemical handle allows for the "click" attachment of reporter molecules, enabling the tracking and visualization of cholesterol and its metabolites within cells.[7][8][9] It is established that this compound is processed by cellular enzymes, including hydroxylases, to generate expected metabolites, making it a valuable surrogate for studying the metabolic fate and biological interactions of cholesterol.[1][9][10]
Comparative Biological Activities: 27-Hydroxycholesterol
This section summarizes the known biological activities of 27-HC, which serves as a benchmark for assessing the potential activities of its alkyne-labeled counterpart.
| Biological Target | Activity | Quantitative Data | Key Biological Effects |
| Estrogen Receptor α (ERα) | Selective Estrogen Receptor Modulator (SERM) - Agonist/Antagonist | Binding Affinity (Ki): 1.32 µM[11] IC50 (inhibition of E2 activation): > 2 µM[12] | In breast cancer cells, 27-HC can act as an agonist, promoting cell proliferation.[11][13] In the vasculature, it can act as an antagonist to estrogen's protective effects.[11][14][15] |
| Estrogen Receptor β (ERβ) | Selective Estrogen Receptor Modulator (SERM) - Antagonist | Binding Affinity (Ki): 0.42 µM[11] IC50 (inhibition of E2 activation): ~130 nM[12] | 27-HC shows a higher affinity and more potent antagonism for ERβ compared to ERα.[12] |
| Liver X Receptor (LXR) | Agonist | - | Activates LXR target genes involved in cholesterol efflux and transport, such as ABCA1 and ABCG1.[4][16][17] |
| G-protein coupled estrogen receptor (GPER) | Agonist | IC50 (for [3H]E2 displacement): 0.50–0.80 µM[6] | In estrogen receptor-negative breast cancer cells, 27-HC can promote cell growth through GPER signaling.[6] |
Experimental Protocols
Detailed methodologies for key experiments to assess the biological activity of cholesterol metabolites are provided below. This compound can be substituted for or used in conjunction with native cholesterol in these assays to trace its metabolic conversion and interaction with cellular targets.
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with radiolabeled estradiol (B170435) ([³H]E2) for binding to estrogen receptors.
Materials:
-
Rat uterine cytosol (as a source of ERα and ERβ)[18]
-
[³H]E2 (radiolabeled estradiol)[18]
-
Test compounds (e.g., 27-HC, this compound)
-
Assay buffer (TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)[18]
-
Hydroxylapatite (HAP) slurry[18]
-
Scintillation fluid and counter
Procedure:
-
Prepare rat uterine cytosol from ovariectomized rats.[18]
-
In assay tubes, combine a fixed amount of uterine cytosol protein (50-100 µg) and a fixed concentration of [³H]E2 (0.5-1.0 nM).[18]
-
Add varying concentrations of the test compound.
-
Incubate the mixture to allow for competitive binding.
-
Add HAP slurry to separate receptor-bound from free [³H]E2.
-
Wash the HAP pellet to remove unbound radioligand.
-
Measure the radioactivity of the HAP pellet using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of [³H]E2 binding (IC50) to determine its relative binding affinity.
LXR Activation Reporter Assay
This assay measures the ability of a compound to activate LXR-mediated gene transcription.
Materials:
-
A suitable cell line (e.g., HepG2, THP-1) transfected with an LXR response element (LXRE)-luciferase reporter plasmid.
-
Test compounds (e.g., 27-HC, synthetic LXR agonist GW3965, this compound).
-
Cell culture reagents.
-
Luciferase assay system.
-
Luminometer.
Procedure:
-
Seed the transfected cells in a multi-well plate.
-
Treat the cells with varying concentrations of the test compound.
-
Incubate for a sufficient period to allow for gene transcription (e.g., 24 hours).
-
Lyse the cells and measure luciferase activity using a luminometer.
-
An increase in luciferase activity indicates LXR activation.
Cell Proliferation Assay (MTS Assay)
This assay assesses the effect of a compound on cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7 for ER-positive breast cancer, LNCaP for prostate cancer).[19]
-
Test compounds.
-
Cell culture reagents.
-
MTS reagent.
-
Plate reader.
Procedure:
-
Seed cells in a 96-well plate.[20]
-
Treat cells with varying concentrations of the test compound for a specified duration (e.g., 48-72 hours).[20]
-
Add MTS reagent to each well and incubate.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Changes in absorbance reflect changes in cell viability and proliferation.
Visualizing Molecular Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow for assessing the biological activity of cholesterol metabolites.
Caption: Signaling pathways of 27-hydroxycholesterol and hypothesized pathways for its alkyne analog.
Caption: Experimental workflow for tracing this compound metabolites.
References
- 1. A novel alkyne cholesterol to trace cellular cholesterol metabolism and localization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholesterol and 27-hydroxycholesterol 7 alpha-hydroxylation: evidence for two different enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. anbapharma.com [anbapharma.com]
- 6. mdpi.com [mdpi.com]
- 7. boa.unimib.it [boa.unimib.it]
- 8. researchgate.net [researchgate.net]
- 9. vectorlabs.com [vectorlabs.com]
- 10. A novel alkyne cholesterol to trace cellular cholesterol metabolism and localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 27-Hydroxycholesterol: the First Identified Endogenous SERM - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 27-Hydroxycholesterol Is an Estrogen Receptor β–Selective Negative Allosteric Modifier of 17β-Estradiol Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 27-Hydroxycholesterol Is an Endogenous Selective Estrogen Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The cholesterol metabolite 27-hydroxycholesterol promotes atherosclerosis via proinflammatory processes mediated by estrogen receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Cholesterol Metabolite 27-Hydroxycholesterol Promotes Atherosclerosis via Proinflammatory Processes Mediated by Estrogen Receptor Alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 16. kjpp.net [kjpp.net]
- 17. researchgate.net [researchgate.net]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. The cholesterol metabolite 27-hydroxycholesterol stimulates cell proliferation via ERβ in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Navigating the Labyrinth of Cellular Cholesterol: A Comparative Guide to Labeling Techniques
For researchers, scientists, and drug development professionals delving into the intricate world of cellular cholesterol trafficking and metabolism, the choice of an appropriate molecular probe is paramount. This guide provides a comprehensive comparison of alkykine-tagged cholesterol and its alternatives, offering a critical evaluation of their strengths and limitations, supported by experimental data and detailed protocols.
The study of cholesterol's subcellular localization and dynamic movement is crucial for understanding a myriad of cellular processes and diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. Alkyne-tagged cholesterol, in conjunction with click chemistry, has emerged as a powerful tool for visualizing and tracking cholesterol in cells. However, like any technique, it is not without its limitations. This guide will explore these limitations and compare the performance of alkyne-tagged cholesterol with other widely used methods, such as fluorescently-tagged cholesterol analogs (NBD-cholesterol and BODIPY-cholesterol) and protein-based cholesterol sensors (D4H-cholesterol).
At a Glance: Comparing Cholesterol Labeling Methods
To facilitate a clear and concise comparison, the following table summarizes the key characteristics of each cholesterol labeling method.
| Feature | Alkyne-Tagged Cholesterol | NBD-Cholesterol | BODIPY-Cholesterol | D4H-Cholesterol | Filipin Staining |
| Labeling Principle | Metabolic incorporation followed by bioorthogonal click chemistry. | Fluorescent cholesterol analog. | Fluorescent cholesterol analog. | Fluorescently-tagged protein domain that binds to cholesterol. | Fluorescent polyene antibiotic that binds to cholesterol. |
| Live-Cell Imaging | Possible, but copper catalyst can be toxic.[1] | Yes.[2] | Yes.[3] | Yes.[4] | No, requires cell fixation.[5] |
| Specificity for Cholesterol | High, incorporates into cholesterol metabolic pathways.[6][7] | Can be influenced by the bulky NBD tag, potentially altering localization.[8][9] | The BODIPY tag can influence membrane partitioning.[3] | High specificity for accessible cholesterol in membranes. | Binds to unesterified cholesterol.[5] |
| Photostability | Dependent on the chosen fluorescent azide (B81097). | Moderate, prone to photobleaching.[10] | High photostability.[3] | Dependent on the fluorescent protein tag. | Very low, photobleaches rapidly.[11] |
| Quantum Yield | Dependent on the chosen fluorescent azide. | Environment-sensitive, generally lower than BODIPY.[5] | High.[5] | Dependent on the fluorescent protein tag. | Low.[10] |
| Major Limitations | Requirement for copper catalyst in traditional click chemistry, which is cytotoxic. Potential for steric hindrance by the alkyne tag.[1] | Bulky tag can alter cholesterol's properties and localization. Lower photostability.[8][9][10] | Can perturb membrane properties.[3] | Does not directly track cholesterol molecules but reports on accessible cholesterol pools. Requires genetic manipulation or protein delivery. | Only for fixed cells, perturbs membrane structure, and photobleaches quickly.[5][11] |
Delving Deeper: The Limitations of Alkyne-Tagged Cholesterol
While offering the significant advantage of a small, minimally perturbing tag, the utility of alkyne-tagged cholesterol in cellular studies is hampered by several key limitations:
-
Copper-Catalyzed Click Chemistry and Cytotoxicity: The most common method for visualizing alkyne-tagged cholesterol is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry."[6][12] While highly efficient, the copper catalyst required for this reaction is toxic to cells, posing a significant challenge for live-cell imaging experiments.[1] Efforts to mitigate this toxicity include the use of copper-chelating ligands and the development of copper-free click chemistry reactions, though these may have lower reaction efficiencies.
-
Steric Hindrance and Altered Metabolism: Although the alkyne group is small, its presence can still introduce steric hindrance that may affect the incorporation of the cholesterol analog into certain metabolic pathways or its interaction with specific proteins. This could potentially lead to artifacts in the observed localization and trafficking patterns.
-
Reaction Efficiency in Hydrophobic Environments: The click reaction is typically performed in an aqueous environment. The hydrophobic nature of lipid droplets and other lipid-rich cellular compartments can limit the accessibility of the aqueous-based reaction components to the alkyne-tagged cholesterol, potentially leading to incomplete labeling and an underestimation of cholesterol content in these areas.
Visualizing the Workflow: Alkyne-Tagged Cholesterol Labeling
The following diagram illustrates the general workflow for labeling and visualizing cellular cholesterol using the alkyne-tagged analog and click chemistry.
Caption: Workflow for alkyne-tagged cholesterol labeling in cells.
A Comparative Look at Cholesterol Labeling Mechanisms
The choice of a cholesterol probe fundamentally depends on the experimental question. The following diagram contrasts the labeling mechanisms of alkyne-tagged cholesterol with a protein-based sensor, D4H-cholesterol.
Caption: Comparison of labeling mechanisms.
Experimental Protocols
For researchers looking to implement these techniques, detailed experimental protocols are provided below.
Alkyne-Tagged Cholesterol Labeling for Fluorescence Microscopy[1][6]
Materials:
-
Alkyne-tagged cholesterol (e.g., 27-alkyne-cholesterol)
-
Cell culture medium
-
Fetal bovine serum (FBS), delipidated
-
Phosphate-buffered saline (PBS)
-
Formalin (3.7% in PBS)
-
Ammonium acetate (B1210297) (155 mM)
-
HEPES buffer (0.1 M, pH 7.4)
-
Fluorescent azide probe (e.g., Azide-BODIPY)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Mounting medium with DAPI
Procedure:
-
Cell Culture and Labeling:
-
Plate cells on coverslips in a multi-well plate and culture to the desired confluency.
-
Incubate cells in medium containing delipidated FBS and 10 µM alkyne-cholesterol for 16-24 hours.
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix cells with 3.7% formalin in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, for intracellular targets).
-
Wash cells three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use by mixing the following in order:
-
PBS
-
Fluorescent azide probe (final concentration 10 µM)
-
CuSO4 (final concentration 100 µM)
-
THPTA (final concentration 500 µM)
-
Sodium ascorbate (final concentration 2.5 mM, add last to initiate the reaction)
-
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.
-
NBD-Cholesterol Labeling for Live-Cell Imaging[2][13][14][15]
Materials:
-
NBD-cholesterol
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium (phenol red-free for imaging)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of NBD-Cholesterol Stock Solution:
-
Dissolve NBD-cholesterol in DMSO to prepare a 1-5 mM stock solution. Store protected from light at -20°C.
-
-
Cell Culture and Labeling:
-
Plate cells on glass-bottom dishes suitable for live-cell imaging.
-
On the day of the experiment, dilute the NBD-cholesterol stock solution in pre-warmed, serum-free cell culture medium to a final concentration of 1-5 µM.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the NBD-cholesterol containing medium to the cells and incubate for 15-60 minutes at 37°C. The optimal incubation time should be determined empirically.
-
-
Washing and Imaging:
-
After incubation, wash the cells two to three times with warm, phenol (B47542) red-free medium to remove unbound probe.
-
Image the live cells immediately using a fluorescence microscope equipped with a heated stage and CO2 incubator. Use a filter set appropriate for NBD (Excitation ~460 nm, Emission ~535 nm).
-
D4H-Cholesterol Imaging in Live Cells[4][16][17]
Materials:
-
Plasmid encoding a fluorescently-tagged D4H protein (e.g., GFP-D4H)
-
Transfection reagent
-
Cell culture medium
-
Live-cell imaging medium (phenol red-free)
Procedure:
-
Transfection:
-
Seed cells on glass-bottom dishes.
-
Transfect the cells with the D4H-encoding plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow 24-48 hours for protein expression.
-
-
Imaging:
-
Replace the culture medium with pre-warmed live-cell imaging medium.
-
Image the cells using a confocal or widefield fluorescence microscope equipped with a live-cell imaging chamber (37°C, 5% CO2).
-
Use the appropriate laser lines and emission filters for the fluorescent protein tag (e.g., 488 nm excitation and 500-550 nm emission for GFP).
-
Time-lapse imaging can be performed to observe the dynamics of accessible cholesterol.
-
Conclusion
The selection of a cholesterol labeling method is a critical decision in experimental design. Alkyne-tagged cholesterol provides a powerful approach for metabolic labeling and tracking of cholesterol with minimal structural perturbation. However, researchers must be cognizant of its primary limitation: the potential for cytotoxicity from the copper catalyst used in the click reaction. For live-cell imaging studies where cell viability is paramount, alternatives such as fluorescently-tagged cholesterol analogs or protein-based sensors like D4H-cholesterol may be more suitable, despite their own inherent limitations regarding potential artifacts from bulky tags or indirect detection of cholesterol. By carefully considering the experimental goals and the comparative data presented in this guide, researchers can make an informed choice to best illuminate the complex and dynamic world of cellular cholesterol.
References
- 1. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spectrally and Time-Resolved Fluorescence Imaging of 22-NBD-Cholesterol in Human Peripheral Blood Mononuclear Cells in Chronic Kidney Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent Sterols and Cholesteryl Esters as Probes for Intracellular Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel alkyne cholesterol to trace cellular cholesterol metabolism and localization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Membrane Orientation and Lateral Diffusion of BODIPY-Cholesterol as a Function of Probe Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. De novo labeling and trafficking of individual lipid species in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comparative study on fluorescent cholesterol analogs as versatile cellular reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tabaslab.com [tabaslab.com]
- 12. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Validating Mass Spectrometry Data of 27-Alkyne Cholesterol with Thin-Layer Chromatography
For researchers and drug development professionals, ensuring the identity and purity of modified lipids like 27-alkyne cholesterol is paramount. This guide provides a comparative analysis of two common analytical techniques: mass spectrometry (MS) and thin-layer chromatography (TLC). While mass spectrometry offers high sensitivity and precise mass determination, TLC provides a rapid, cost-effective, and orthogonal method for validation. This document outlines the experimental protocols and expected data for using TLC to confirm mass spectrometry findings for this compound.
Understanding the Analytes: this compound vs. Cholesterol
This compound is a modified version of cholesterol designed for biochemical research, particularly in studies involving "click chemistry".[1][2][3][4] The key structural difference is the presence of a terminal alkyne group on the hydrocarbon tail.[1][2] This modification slightly alters its chemical properties, including its molecular weight and polarity, which forms the basis for its differential analysis by MS and TLC.
-
Cholesterol : Has a molecular formula of C27H46O and a molar mass of approximately 386.65 g/mol .[5][6][7]
-
This compound : Possesses a molecular formula of C28H44O and a molar mass of about 396.66 g/mol .[1][8]
This mass difference is easily distinguishable in mass spectrometry. The alkyne group also introduces a slight increase in polarity compared to the saturated side chain of native cholesterol, which allows for separation using chromatography.
Experimental Workflow & Visualization
The overall process involves analyzing the sample containing this compound in parallel using both Mass Spectrometry and Thin-Layer Chromatography. The results are then compared to validate the presence and purity of the target molecule.
Caption: Experimental workflow for validating MS data with TLC.
Detailed Experimental Protocol: TLC Analysis
This protocol outlines a standard procedure for the separation of this compound from native cholesterol using silica gel TLC.
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F254)
-
Glass TLC developing chamber
-
Capillary tubes or micropipette for spotting
-
Standards: Cholesterol and this compound (dissolved in a suitable solvent like chloroform (B151607) or a chloroform/methanol mixture)
-
Iodine chamber for visualization
Reagents:
-
Developing Solvent System (Mobile Phase): A nonpolar mixture such as Petroleum Ether: Diethyl Ether: Glacial Acetic Acid in a ratio of 80:20:1 (v/v/v).[9]
-
Visualization Agent: Resublimed iodine crystals.[10]
Procedure:
-
Chamber Saturation: Pour the developing solvent system into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper (wick) inside, close the lid, and let the chamber saturate for at least 10-15 minutes. This ensures a uniform solvent vapor environment.[10]
-
Plate Preparation: Using a pencil, gently draw a faint origin line about 1.5 cm from the bottom of the TLC plate. Mark distinct lanes for the standards and the test sample.
-
Sample Application (Spotting): Using a capillary tube or micropipette, carefully spot small volumes (1-2 µL) of the cholesterol standard, the this compound standard, and the mass spectrometry sample onto their respective lanes on the origin line. Allow the solvent to evaporate completely between applications to keep the spots small and concentrated.[9][11]
-
Plate Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the solvent level. Close the lid and allow the solvent front to ascend the plate.[9]
-
Completion: Once the solvent front has migrated to about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Visualization: Allow the plate to air dry completely in a fume hood. Place the dried plate into a sealed chamber containing a few crystals of iodine. The lipid spots will appear as yellowish-brown spots as the iodine sublimes and adsorbs to them.[11]
-
Data Analysis: Once the spots are visible, remove the plate and circle the spots with a pencil. Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Comparative Data Summary
The following table summarizes the expected outcomes and key characteristics of each analytical method for the validation of this compound.
| Parameter | Mass Spectrometry (MS) | Thin-Layer Chromatography (TLC) |
| Principle | Separation of ions based on their mass-to-charge ratio (m/z). | Separation of components based on differential partitioning between a stationary and mobile phase (polarity).[10] |
| Key Metric | Mass-to-Charge Ratio (m/z) | Retention Factor (Rf) |
| Analysis Type | Primarily Quantitative | Primarily Qualitative / Semi-Quantitative |
| Expected Value (this compound) | [M+H]+ ≈ 397.35 | Rf value slightly lower than cholesterol (e.g., ~0.35) |
| Expected Value (Cholesterol) | [M+H]+ ≈ 387.36 | Rf value slightly higher than this compound (e.g., ~0.40) |
| Sensitivity | High (fmol to pmol range) | Low (µg to ng range) |
| Sample Requirement | Small (µL) | Small (µL) |
| Throughput | Lower; depends on LC gradient time | High; multiple samples can be run on a single plate.[12] |
| Confirmation | Provides precise molecular weight, confirming elemental composition. | Confirms the presence of a compound with similar polarity to the standard. |
*Note: Rf values are illustrative and can vary significantly based on the specific TLC plate, solvent composition, temperature, and chamber saturation.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. This compound | AxisPharm [axispharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure of cholesterol: What it is, function, and types [medicalnewstoday.com]
- 6. Cholesterol Formula - GeeksforGeeks [geeksforgeeks.org]
- 7. byjus.com [byjus.com]
- 8. chemimpex.com [chemimpex.com]
- 9. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 10. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
- 11. Separation of lipids using thin layer chromatography [biomodel.uah.es]
- 12. aocs.org [aocs.org]
Safety Operating Guide
Proper Disposal of 27-Alkyne Cholesterol: A Step-by-Step Guide for Laboratory Personnel
Ensuring laboratory safety and environmental responsibility is paramount when handling chemical reagents. This document provides essential, immediate safety and logistical information for the proper disposal of 27-alkyne cholesterol, a key reagent in "click chemistry" for tracking cholesterol metabolism.[1][2][3] Adherence to these procedures is critical for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This compound is a white, crystalline solid and should be handled in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust.[4] Personal Protective Equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or other chemical-resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory | Dust mask or respirator | Recommended when handling the powder outside a fume hood. |
Solutions of this compound are typically prepared using solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[3][4][5] These solvents have their own associated hazards and require careful handling and disposal.
Step-by-Step Disposal Procedures
The disposal of this compound and its associated waste must be conducted in compliance with local, state, and federal regulations. The following steps provide a general framework for proper disposal.
Step 1: Waste Segregation
Proper segregation of waste at the source is the most critical step. Three main types of waste will be generated:
-
Solid Waste: Unused this compound powder, contaminated weigh boats, pipette tips, and gloves.
-
Liquid Waste: Solutions containing this compound (e.g., in DMSO or DMF), and rinsates from cleaning contaminated glassware.
-
Sharps Waste: Contaminated needles or other sharp objects.
Step 2: Containerization and Labeling
-
Solid Waste: Collect in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. The container must be clearly labeled as "Hazardous Chemical Waste" and should include "this compound" and the date.
-
Liquid Waste: Collect in a compatible, sealed, and leak-proof container. The container must be labeled as "Hazardous Liquid Waste" and specify the contents, including "this compound" and the solvent(s) used (e.g., DMSO, DMF).
-
Sharps Waste: Place all contaminated sharps into a designated, puncture-proof sharps container. Label the container as "Hazardous Chemical Waste - Sharps" and indicate the presence of "this compound."
Step 3: Storage of Waste
Store all hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials. Secondary containment is recommended to prevent spills.
Step 4: Final Disposal
Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never dispose of this compound or its solutions down the drain or in regular trash.
Experimental Protocols: Decontamination of Glassware
Glassware that has been in contact with this compound must be decontaminated before being washed for reuse.
-
Initial Rinse: Rinse the glassware with a small amount of the solvent used to prepare the solution (e.g., DMSO or DMF). Collect this rinsate as hazardous liquid waste.
-
Second Rinse: Rinse the glassware with a volatile organic solvent like acetone (B3395972) or ethanol. Collect this rinsate in the same hazardous liquid waste container.
-
Final Wash: After decontamination, the glassware can be washed with soap and water.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 1527467-07-7 | [1][3][5][6] |
| Molecular Formula | C₂₈H₄₄O | [4][6] |
| Molecular Weight | 396.6 g/mol | [1] |
| Appearance | White crystalline solid | [4][5] |
| Solubility | DMSO, DMF | [3][4][5] |
| Storage Temperature | -20°C | [3][4][5] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. caymanchem.com [caymanchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. This compound, 1527467-07-7 | BroadPharm [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 6. larodan.com [larodan.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 27-Alkyne Cholesterol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of 27-Alkyne cholesterol, a critical reagent in tracking cellular cholesterol metabolism. Adherence to these procedural steps will foster a secure research environment and ensure the integrity of your experimental outcomes.
Immediate Safety and Handling Protocol
This compound is a white, crystalline solid.[1] While specific hazard data is limited, it is prudent to treat this compound as potentially hazardous.[2] Standard laboratory procedures for handling solid chemicals should be strictly followed.
Operational Plan:
-
Risk Assessment: Before handling, conduct a thorough risk assessment for the entire experimental procedure involving this compound.
-
Controlled Environment: All handling of the solid compound should occur in a designated area, such as a chemical fume hood or a glove box, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. See the detailed table below for specific recommendations.
-
Weighing and Aliquoting: Use a precision balance within a containment enclosure (e.g., a ventilated balance enclosure) to weigh the solid. Avoid raising dust. Use anti-static weighing dishes.
-
Dissolution: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1][3][4][5] Prepare solutions in the chemical fume hood.
-
Spill Management: In case of a spill, immediately alert personnel in the vicinity. For a small dry spill, carefully scoop the material into a labeled waste container. For a solution spill, absorb with an inert material and place it in a sealed container for disposal.
Personal Protective Equipment (PPE) Summary
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the essential PPE for handling this compound in its solid form and when in solution.
| Body Part | Solid Form | Solution (in DMSO/DMF) | Rationale |
| Respiratory | NIOSH-approved N95 respirator or higher | Work in a certified chemical fume hood | To prevent inhalation of fine particles. |
| Hands | Nitrile gloves (double-gloving recommended) | Chemical-resistant nitrile or neoprene gloves | To prevent skin contact. Check glove compatibility with the solvent. |
| Eyes | Safety glasses with side shields or chemical splash goggles | Chemical splash goggles or a face shield | To protect eyes from dust particles and splashes. |
| Body | Laboratory coat | Chemical-resistant laboratory coat or apron | To protect skin and clothing from contamination. |
| Feet | Closed-toe shoes | Closed-toe, chemical-resistant shoes | To protect feet from spills. |
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.
-
Solid Waste: Collect any unused solid this compound and any grossly contaminated materials (e.g., weighing paper, pipette tips) in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Solutions of this compound in organic solvents should be collected in a designated, labeled container for halogenated or non-halogenated solvent waste, depending on the solvent used. Never dispose of organic solvents down the drain.
-
Empty Containers: Rinse empty containers of this compound three times with an appropriate solvent. Collect the rinsate as hazardous liquid waste. Deface the label on the empty container before disposing of it according to your institution's guidelines.
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.
By implementing these safety and logistical measures, researchers can confidently and safely utilize this compound in their vital work, advancing our understanding of cholesterol metabolism and related diseases. Always consult the material's specific Safety Data Sheet (SDS) for the most detailed and up-to-date information before use.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
